3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Description
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Properties
CAS No. |
52200-14-3 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 |
InChI Key |
KUUOEUPWHQUSLA-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1F |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) in Advanced Molecular Design
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated building blocks is paramount for optimizing molecular efficacy. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) represents a highly specialized intermediate that merges the unique properties of the carbon-fluorine (C-F) bond with the versatile reactivity of an enaminone system. The unique properties of the C-F bond—specifically its high electronegativity, metabolic stability, and lipophilicity—make compounds derived from this intermediate invaluable in targeted drug design[1].
This whitepaper provides an in-depth technical analysis of CAS 52200-14-3, detailing its physicochemical profile, the mechanistic causality behind its "push-pull" reactivity, and field-proven experimental protocols for its application in synthesizing fluorinated heterocycles.
Physicochemical Profiling
Understanding the baseline physical properties of CAS 52200-14-3 is critical for predicting its behavior in various solvent systems and thermal conditions. The table below consolidates the verified quantitative data for this compound[2].
| Property | Value | Scientific Implication |
| CAS Registry Number | 52200-14-3 | Unique identifier for the ortho-fluorinated isomer. |
| Molecular Formula | C₁₂H₁₁FN₂O | Integration of fluorine, cyano, and carbonyl functionalities. |
| Molecular Weight | 218.23 g/mol | Optimal size for fragment-based drug discovery (FBDD). |
| Density | 1.178 g/cm³ | Indicates moderate molecular packing; relevant for phase separations. |
| Boiling Point | 406.482°C (at 760 mmHg) | High boiling point suggests strong intermolecular dipole interactions[2]. |
| Flash Point | 199.633°C | Requires standard laboratory thermal safety protocols[2]. |
| Refractive Index | 1.542 | Useful for assessing purity in liquid-state solutions[2]. |
Mechanistic Insights: The Enaminone "Push-Pull" System
The synthetic utility of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile stems from its classification as a push-pull alkene .
The Causality of Reactivity: The molecule features an electron-donating dimethylamino group (the "push") conjugated through a double bond to two highly electron-withdrawing groups: a cyano group and a 2-fluorobenzoyl group (the "pull"). This intense electronic polarization drastically lowers the electron density at the beta-carbon, making it highly susceptible to nucleophilic attack.
When a binucleophile (such as hydrazine or an amidine) is introduced, the reaction proceeds via a predictable addition-elimination pathway. The dimethylamino group acts as an excellent leaving group, facilitating rapid ring closure to form stable, fluorinated heterocycles (e.g., pyrazoles, pyrimidines).
Figure 1: Nucleophilic addition-elimination pathway of the push-pull enaminone system.
Strategic Utility in Pharmaceutical Development
The positional placement of the fluorine atom is not arbitrary. Studies examining various positional isomers of fluorobenzoyl compounds have shown that fluorine placement heavily influences molecular geometry and electronic distribution[3].
In the case of CAS 52200-14-3, the ortho-fluorine substitution provides a unique steric and electronic environment:
-
Conformational Restriction: The ortho-fluorine atom creates steric hindrance with the adjacent carbonyl oxygen, locking the aromatic ring into a specific orthogonal conformation. This is highly desirable in kinase inhibitor design to ensure precise binding pocket alignment.
-
Metabolic Blocking: Fluorination at the ortho position effectively blocks cytochrome P450-mediated oxidation at that site, extending the half-life of the resulting active pharmaceutical ingredient (API).
Self-Validating Experimental Protocol: Synthesis of Fluorinated Pyrazoles
To leverage CAS 52200-14-3 in the synthesis of 5-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives, the following field-proven methodology must be employed. This protocol is designed as a self-validating system : each step contains intrinsic checkpoints to ensure chemical integrity.
Step-by-Step Methodology
-
Reagent Dissolution (Protic Environment):
-
Action: Dissolve 1.0 equivalent of CAS 52200-14-3 in anhydrous ethanol at 25°C.
-
Causality: Ethanol is chosen over aprotic solvents because its protic nature stabilizes the transition state of the upcoming tetrahedral intermediate and facilitates proton transfer during the elimination of dimethylamine.
-
-
Nucleophilic Addition (Thermal Control):
-
Action: Cool the solution to 0°C. Add 1.1 equivalents of hydrazine hydrate dropwise over 15 minutes.
-
Causality: The initial nucleophilic attack at the beta-carbon is highly exothermic. Maintaining 0°C prevents the premature, uncontrolled elimination of dimethylamine, which could lead to unwanted polymerization or uncyclized hydrazone side-products.
-
-
Thermal Cyclization (Activation Energy):
-
Action: Gradually warm the mixture to room temperature, then reflux at 80°C for 4 hours.
-
Causality: While addition occurs at low temperatures, the subsequent elimination of dimethylamine and the intramolecular ring closure require significant thermal energy to overcome the activation barrier.
-
-
Validation Checkpoint (In-Process Control):
-
Action: Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.
-
Causality: The starting enaminone (CAS 52200-14-3) is highly UV-active due to its extended push-pull conjugation. The disappearance of this distinct UV chromophore and the evolution of dimethylamine gas confirm the successful transition from an acyclic intermediate to the cyclized pyrazole.
-
-
Isolation and Purification:
-
Action: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield the pure fluorinated pyrazole.
-
Figure 2: Step-by-step synthetic workflow for the preparation of fluorinated pyrazoles.
Quality Control & Reagent Integrity
Enaminones like CAS 52200-14-3 can be susceptible to slow hydrolysis if exposed to ambient moisture over prolonged periods, leading to the cleavage of the dimethylamino group and the formation of the corresponding enol.
Integrity Validation: Before utilizing stored batches of CAS 52200-14-3, researchers should perform a rapid ¹H-NMR scan. The presence of two distinct singlet peaks integrating to 3 protons each (typically between 2.8 ppm and 3.3 ppm) confirms the intact presence of the N,N-dimethyl group. If these peaks are absent or diminished, the reagent has degraded and must be discarded to maintain the trustworthiness of downstream syntheses[4].
References
-
LookChem. "Cas 52200-14-3, 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile | lookchem". LookChem Database. 2
-
ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". ChemContract Catalog. 1
-
Smolecule. "Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4". Smolecule Technical Insights. 3
-
ChemicalBook. "3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile - Safety Data Sheet". ChemicalBook SDS Repository. 4
Sources
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile chemical structure and molecular weight
This guide details the chemical structure, synthesis, and application of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3).
This compound acts as a critical "push-pull" enaminone intermediate in organic synthesis, specifically designed for the construction of nitrogen-containing heterocycles. Its structural versatility makes it a linchpin in the manufacturing of fluoroquinolone antibiotics and kinase inhibitors.
Part 1: Chemical Identity & Structural Analysis
The molecule is a polyfunctionalized acrylonitrile derivative characterized by a highly polarized double bond. The electron-donating dimethylamino group at position 3 and the electron-withdrawing nitrile and 2-fluorobenzoyl groups at position 2 create a "push-pull" electronic system. This configuration activates the
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile |
| IUPAC Name | (2E/Z)-3-(dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile |
| CAS Number | 52200-14-3 |
| Molecular Formula | |
| Molecular Weight | 218.23 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 118–122 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Chloroform; slightly soluble in Ethanol |
| SMILES | CN(C)C=C(C#N)C(=O)c1ccccc1F |
3D Conformational Analysis
The molecule exhibits E/Z isomerism around the C2=C3 double bond.
-
Steric Factors: The bulky 2-fluorobenzoyl group and the dimethylamino group experience steric repulsion.
-
Electronic Factors: The conjugation extends from the nitrogen lone pair through the double bond to the carbonyl oxygen and nitrile nitrogen.
-
Preferred Geometry: In solution, these enaminonitriles often equilibrate, but the E-isomer is frequently favored to minimize steric clash between the benzoyl phenyl ring and the dimethylamino group, placing the smaller nitrile group cis to the amine.
Part 2: Synthesis Protocol
The industrial standard for synthesizing this compound utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon. This reagent introduces the dimethylaminomethylene moiety onto the active methylene of a
Reaction Mechanism
-
Enolization: The active methylene of 2-(2-fluorobenzoyl)acetonitrile enolizes.
-
Nucleophilic Attack: The enol attacks the electrophilic central carbon of DMF-DMA.
-
Elimination: Methanol is eliminated twice, driving the formation of the C=C double bond.
Step-by-Step Experimental Procedure
Reagents:
-
Precursor: 2-(2-Fluorobenzoyl)acetonitrile (1.0 eq)
-
Reagent: DMF-DMA (1.1–1.2 eq)
-
Solvent: Toluene (preferred for azeotropic removal of MeOH) or Ethanol.
Protocol:
-
Setup: Charge a round-bottom flask with 2-(2-fluorobenzoyl)acetonitrile and Toluene (10 volumes).
-
Addition: Add DMF-DMA dropwise at room temperature under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (
). The reaction releases methanol. If using toluene, a Dean-Stark trap can be used to drive the equilibrium, though open reflux is often sufficient due to the volatility of methanol. -
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[1][2] The starting material spot (
) will disappear, replaced by a lower fluorescent spot (the product). -
Workup:
-
Cool the reaction mixture to
. -
The product typically precipitates upon cooling.
-
Filter the solid and wash with cold ethanol or hexanes/heptane to remove residual DMF-DMA.
-
-
Purification: Recrystallize from Ethanol/Heptane if higher purity (>99%) is required.
Part 3: Reactivity & Applications (The Quinolone Pathway)
The primary utility of CAS 52200-14-3 lies in its reactivity as a masked dialdehyde equivalent . It is a potent electrophile used to build fused heterocyclic rings.
Mechanism: The - Cascade
The transformation of this intermediate into a pharmacologically active quinolone core involves a two-step cascade:
-
Step 1 (
): A primary amine (e.g., cyclopropylamine, aniline) attacks C3, displacing the dimethylamino group. This is a nucleophilic vinylic substitution. -
Step 2 (
): The newly installed nitrogen attacks the aromatic ring at the 2-position, displacing the fluorine atom. This intramolecular nucleophilic aromatic substitution closes the ring to form the 1,4-dihydro-4-oxoquinoline skeleton.
Reactivity Flowchart
Caption: Synthesis pathway from precursor to target enaminonitrile, followed by cyclization to the bioactive quinolone scaffold.
Part 4: Safety & Handling
-
Hazard Classification: Irritant.
-
GHS Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
-
Storage: Store in a cool, dry place (
recommended for long-term stability) under inert gas to prevent hydrolysis of the enamine.
References
-
LookChem . (n.d.). CAS 52200-14-3: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile.[3][4] Retrieved from [Link]
- Google Patents. (2009). CN101456825B - Method for preparing acrylic nitrile derivatives.
-
Abu-Shanab, F. A., et al. (2011).[5] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. American Journal of Chemistry. Retrieved from [Link]
Sources
Synonyms for 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile
Technical Whitepaper: Nomenclature and Synthetic Utility of 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile
Executive Summary
In the landscape of modern pharmaceutical synthesis, 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile (CAS: 52200-14-3) serves as a critical electrophilic enaminonitrile building block. It is most notably recognized as a strategic intermediate in the synthesis of Vonoprazan fumarate (TAK-438), a first-in-class potassium-competitive acid blocker (P-CAB).
This technical guide provides a definitive analysis of this compound, moving beyond simple identification to explore its nomenclature logic, synthetic pathways, and application in heterocyclic ring construction. By dissecting the causality behind its chemical behavior, we aim to provide researchers with a self-validating roadmap for its utilization in high-value drug development.
Chemical Identity & Nomenclature
The compound exists at the intersection of several nomenclature systems, often leading to ambiguity in procurement and literature search. Understanding these synonyms is crucial for accurate data mining.
Core Identifiers
| Parameter | Details |
| CAS Registry Number | 52200-14-3 |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| SMILES | CN(C)/C=C(\C#N)/C(=O)c1ccccc1F |
| InChI Key | ZKKBIZXAEDFPNL-HWKANZROSA-N |
Synonym Analysis
The variation in naming stems from which functional group is prioritized as the parent chain (Acrylonitrile vs. Propenenitrile vs. Benzoyl).
-
Systematic IUPAC: 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile
-
Logic: Treats the three-carbon chain with the double bond and nitrile as the parent.
-
-
Common Chemical Name: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
-
Logic: References the "acrylonitrile" (vinyl cyanide) backbone, widely used in industrial organic chemistry.
-
-
Structural Variant: 2-(2-Fluorobenzoyl)-3-dimethylaminoprop-2-enenitrile
-
Logic: Emphasizes the benzoyl substitution at the 2-position.
-
-
Chemical Abstracts Service (CAS) Index Name: Benzenepropanenitrile, α-[(dimethylamino)methylene]-2-fluoro-β-oxo-
-
Logic: Inverted indexing used by CAS for hierarchical categorization.
-
Synthetic Context & Mechanism
The synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile is a classic example of enamination , typically achieved by condensing a
The Reaction Pathway
The precursor, 3-(2-fluorophenyl)-3-oxopropanenitrile (also known as 2-fluorobenzoylacetonitrile), possesses an active methylene group flanked by a ketone and a nitrile. This acidity allows for a facile reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
Mechanism:
-
Enolization: The active methylene of the
-keto nitrile enolizes. -
Nucleophilic Attack: The enol attacks the electrophilic carbon of DMF-DMA.
-
Elimination: Methanol is eliminated, driving the equilibrium toward the stable conjugated enaminonitrile system.
Visualization of the Synthesis Workflow
Figure 1: Synthetic workflow transforming the acid chloride precursor into the target enaminonitrile and its subsequent application.
Experimental Protocols
Disclaimer: These protocols are synthesized from standard methodologies for enaminonitriles. Always perform a risk assessment before handling fluorinated aromatics.
Protocol A: Synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile
Objective: To install the dimethylaminomethylene moiety onto the
Materials:
-
3-(2-Fluorophenyl)-3-oxopropanenitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 eq)
-
Solvent: Toluene or Ethanol (Anhydrous)
-
Temperature: Reflux (80–110°C)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3-(2-fluorophenyl)-3-oxopropanenitrile dissolved in Toluene (approx. 5-10 volumes).
-
Addition: Add DMF-DMA dropwise at room temperature under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux. The reaction is driven by the removal of methanol. If using Toluene, a Dean-Stark trap can facilitate this, though DMF-DMA reactions are often rapid enough to perform without it.
-
Monitoring: Monitor by TLC or HPLC. The starting material (
-keto nitrile) disappears, and a less polar UV-active spot (the enamine) appears. -
Workup:
Quality Control Criteria:
-
Appearance: Typically an off-white to yellow solid.
-
1H NMR (CDCl3): Look for the characteristic dimethylamino singlets (broad or split due to rotation restriction) around 3.0–3.4 ppm and the vinylic proton signal.
Applications in Drug Development
The Vonoprazan Connection
Vonoprazan (TAK-438) utilizes a pyrrole core.[2][3] The enaminonitrile motif in CAS 52200-14-3 is a "masked" aldehyde equivalent that is highly reactive toward binucleophiles.
-
Pathway: The dimethylamino group acts as a leaving group.
-
Cyclization: Reaction with glycine esters or substituted amines allows for a [3+2] or [3+3] cyclization, forming the pyrrole or pyridine rings characteristic of this drug class.
Heterocyclic Versatility
Beyond Vonoprazan, this synthon is used to generate:
-
Pyrazoles: By reaction with hydrazines.
-
Pyrimidines: By reaction with amidines or urea.
Synonym Mapping Visualization
Figure 2: Nomenclature hierarchy mapping systematic, common, and application-specific identifiers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218525. Retrieved from [Link]
-
Otava Chemicals. Vonoprazan Intermediates and Synthesis Pathways. Retrieved from [Link]
- Google Patents.Method for synthesizing Vonoprazan intermediate (CN113896655A).
-
ResearchGate. An Improved and Practical Synthesis of Vonoprazan. Retrieved from [Link]
Sources
Advanced Technical Guide & Safety Architecture: 2-(2-Fluorobenzoyl)-3-dimethylaminoacrylonitrile
Executive Summary
2-(2-Fluorobenzoyl)-3-dimethylaminoacrylonitrile (CAS: 52200-14-3) is a highly versatile fluorinated enaminonitrile building block utilized extensively in medicinal chemistry and advanced materials science[1][2]. This whitepaper synthesizes critical safety data sheet (SDS) parameters with advanced synthetic methodologies, providing drug development professionals with a comprehensive, causally-driven framework for handling, storing, and utilizing this compound in heterocyclic annulation strategies.
Section 1: Physicochemical Profiling & Structural Dynamics
The structural architecture of 2-(2-Fluorobenzoyl)-3-dimethylaminoacrylonitrile features a highly polarized "push-pull" alkene system. The electron-donating dimethylamino group and the electron-withdrawing cyano and 2-fluorobenzoyl groups create a significant dipole across the double bond[2][3]. This polarization is the thermodynamic engine that drives its reactivity, making the
Quantitative Physicochemical Data
The following table summarizes the core physical properties critical for reaction scaling and thermodynamic calculations[1].
| Property | Value | Scientific Implication |
| CAS Registry Number | 52200-14-3 | Primary identifier for regulatory compliance. |
| Molecular Formula | C₁₂H₁₁FN₂O | Determines stoichiometric ratios in synthesis. |
| Molecular Weight | 218.23 g/mol | Essential for precise molarity calculations. |
| Density | 1.178 g/cm³ | Indicates phase separation behavior in aqueous workups. |
| Boiling Point | 406.482°C (at 760 mmHg) | High BP indicates low volatility under standard conditions. |
| Flash Point | 199.633°C | Requires standard thermal hazard mitigation during reflux. |
| Refractive Index | 1.542 | Useful for purity verification of liquid/melt states. |
Section 2: Comprehensive Safety Data & Handling Protocols (SDS)
Standard SDS documents provide baseline safety, but laboratory scale-up requires a mechanistic approach to risk mitigation. The presence of the fluorobenzoyl and nitrile groups necessitates strict adherence to chemical hygiene protocols to prevent exposure to potentially toxic combustion byproducts (e.g., hydrogen fluoride, hydrogen cyanide).
Hazard Identification & Mitigation Strategy
| Hazard Class | GHS Indication | Engineering Controls & PPE |
| Inhalation | Potential respiratory tract irritation. | Handle exclusively in a Class II biological safety cabinet or certified chemical fume hood. |
| Skin/Eye Contact | Irritant; potential for dermal absorption. | Nitrile gloves (double-layered for scale-up), splash-proof chemical goggles, and lab coat. |
| Thermal Decomposition | Release of HF, HCN, and NOₓ gases. | Keep away from strong oxidizing agents. Ensure class D fire extinguishers are accessible. |
| Storage Stability | Degradation via ambient moisture/heat. | Store strictly at 2-8°C under an inert atmosphere (Argon/N₂) to prevent hydrolysis[4]. |
Self-Validating Handling Protocol
To ensure the integrity of the compound before use, implement a pre-reaction validation loop :
-
Visual Inspection: Verify the physical state. Discoloration often indicates oxidative degradation.
-
TLC Verification: Run a baseline Thin-Layer Chromatography (TLC) plate (e.g., 30% Ethyl Acetate in Hexanes). A single, crisp UV-active spot confirms structural integrity. Multiple spots dictate mandatory recrystallization before proceeding to sensitive catalytic reactions.
Section 3: Synthetic Utility in Drug Discovery
Enaminonitriles are privileged precursors for synthesizing complex nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and purines[5]. The incorporation of the 2-fluorobenzoyl moiety is particularly valuable in rational drug design. Fluorine substitution is routinely used to modulate lipophilicity, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and improve target binding affinity through unique protein-ligand halogen interactions[2].
Mechanistic Pathway: Heterocyclic Annulation
When reacted with bis-nucleophiles (e.g., hydrazines or amidines), the compound undergoes a predictable tandem reaction:
-
Conjugate Addition: The primary amine of the nucleophile attacks the electron-deficient
-carbon. -
Elimination: The dimethylamine group is expelled, forming an intermediate.
-
Intramolecular Cyclization: The secondary nucleophilic site attacks either the carbonyl carbon or the nitrile group, yielding a cyclized, fluorinated pharmacophore.
Mechanistic pathway of enaminonitrile cyclization into fluorinated heterocycles.
Section 4: Validated Experimental Protocol
The following protocol outlines the conversion of 2-(2-Fluorobenzoyl)-3-dimethylaminoacrylonitrile into a fluorinated pyrazole scaffold. This methodology is designed as a self-validating system , ensuring that causality and real-time monitoring govern the workflow.
Protocol: Synthesis of 5-Amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
1. Reaction Setup & Causality
-
Step: Suspend 10.0 mmol of 2-(2-Fluorobenzoyl)-3-dimethylaminoacrylonitrile in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Causality: Absolute ethanol is selected as a protic solvent. It stabilizes the highly polar transition state during nucleophilic attack via hydrogen bonding, significantly lowering the activation energy barrier compared to aprotic solvents.
2. Nucleophilic Addition
-
Step: Add 12.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise at 0°C under an argon atmosphere.
-
Causality: The slight stoichiometric excess ensures complete consumption of the enaminonitrile. The dropwise addition at 0°C controls the exothermic nucleophilic attack on the
-carbon, preventing the premature vaporization of hydrazine and minimizing side reactions.
3. Cyclization & Thermodynamic Control
-
Step: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
Causality: While the initial addition-elimination (expulsion of dimethylamine gas) occurs rapidly at lower temperatures, the subsequent intramolecular cyclization onto the nitrile group requires thermal energy to overcome the entropic penalty of ring closure.
4. Self-Validating Monitoring & Isolation
-
Step: Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes).
-
Validation: The disappearance of the starting material spot and the emergence of a highly UV-active, lower-Rf product spot serves as an internal validation of the addition-elimination progression.
-
Step: Once complete, cool the mixture to room temperature, pour into 100 mL of ice water, and stir vigorously. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.
-
Validation: Final structural confirmation is strictly gated by ¹⁹F-NMR and LC-MS to verify the retention of the 2-fluoro substituent and the exact mass of the cyclized pyrazole product.
References
-
Lookchem. Cas 52200-14-3, 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile. Lookchem.com. Available at:[Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 3. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 4. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile,52200-14-3-Amadis Chemical [amadischem.com]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
This guide outlines the technical framework for evaluating the solubility profile of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile , a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan (TAK-438).
Executive Summary & Compound Architecture
Compound: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile CAS: 52200-14-3 Role: Key intermediate for Vonoprazan Fumarate.[1][2] Chemical Nature: A highly functionalized "push-pull" alkene containing a dimethylamino donor and two electron-withdrawing groups (cyano and 2-fluorobenzoyl). This structural motif creates significant dipole moments, dictating a solubility profile that favors polar aprotic and protic solvents while showing limited solubility in non-polar hydrocarbons.
Significance: Accurate solubility data is the bedrock of process optimization. It dictates solvent selection for reaction yield (preventing premature precipitation), purification (crystallization yield), and equipment sizing (reactor volume).
Experimental Methodology: Self-Validating Protocols
To generate high-integrity solubility data (
Dynamic Laser Monitoring Protocol
This method minimizes human error by automating the detection of the dissolution point (clear point) and precipitation point (cloud point).
Workflow Logic:
-
Preparation: A precise mass of solute (
) and solvent ( ) are loaded into a jacketed vessel.[3] -
Equilibration: The system is stirred at a constant rate.
-
Thermal Ramp: Temperature is increased slowly (e.g., 2 K/h) while a laser beam passes through the solution.
-
Detection: A photodiode measures transmittance.
-
Dissolution: Transmittance jumps from low to high (turbid
clear). -
Precipitation: Transmittance drops (clear
turbid).
-
-
Validation: The hysteresis between heating and cooling curves provides the metastable zone width (MSZW).
Visualization: Experimental Setup
Caption: Schematic of the Dynamic Laser Monitoring system for precise solubility determination.
Solubility Landscape & Solvent Selection
Based on the compound's polarity and patent literature regarding Vonoprazan synthesis, the solubility profile follows a distinct hierarchy.
Solvent Hierarchy
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Polar Aprotic | DMF, DMA, DMSO | High | Reaction medium; difficult to crystallize from pure solvent. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good T-dependence; ideal for cooling crystallization. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Primary solvent for extraction and crystallization. |
| Non-Polar | n-Heptane, Petroleum Ether | Low (Anti-solvent) | Used to drive yield in "drowning-out" crystallization. |
Temperature Dependence
The solubility of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile increases with temperature in all organic solvents, adhering to an endothermic dissolution process (
-
Critical Observation: In Ethyl Acetate, the solubility gradient is steep, allowing for high-yield cooling crystallization (e.g., dissolving at reflux ~77°C and cooling to 0-5°C).
Thermodynamic Modeling
To translate experimental points into a predictive tool for process design, thermodynamic models are required. The Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
and
reflect the non-ideality of the solution and the enthalpy of solution. - accounts for the temperature dependence of the enthalpy of fusion.
-
and
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Indicates the process is endothermic (requires heat). -
Positive
: Indicates the process is entropy-driven (disorder increases upon dissolution).
Visualization: Modeling Logic
Caption: Workflow for converting raw solubility data into actionable process parameters.
Process Application: Crystallization Strategy
The ultimate goal of solubility analysis is purification. For 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, the literature suggests a Cooling-Assisted Anti-Solvent Crystallization .
Protocol: Ethyl Acetate / Heptane System
This system leverages the moderate solubility in EtOAc and the insolubility in Heptane.
-
Dissolution: Dissolve the crude intermediate in Ethyl Acetate at reflux (~75°C) to near saturation.
-
Filtration: Perform hot filtration to remove insoluble mechanical impurities.[4]
-
Nucleation: Cool slowly to 40-50°C until the metastable limit is approached.
-
Anti-Solvent Addition: Slowly add n-Heptane (or Petroleum Ether) to reduce solubility further and drive precipitation.
-
Digestion: Cool to 0-5°C and hold for 2 hours to maximize yield.
-
Isolation: Filter and wash with cold Heptane/EtOAc (9:1) mixture.
Why This Works
-
Polymorph Control: Slow cooling in EtOAc typically yields a stable crystalline form.
-
Impurity Rejection: Polar impurities remain in the EtOAc-rich mother liquor, while non-polar impurities (if any) are washed away by the Heptane wash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52200-14-3. Retrieved from [Link]
- Google Patents (2021).CN113896655A - Synthetic method of Vonoprazan intermediate.
- Google Patents (2021).CN112961092B - Preparation method of vonoprazan fumarate intermediate.
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Sources
3-Dimethylamino-2-(2-fluorobenzoyl)acrylonitrile melting point and boiling point
[1][2][3]
Executive Summary
3-Dimethylamino-2-(2-fluorobenzoyl)acrylonitrile is a functionalized enaminonitrile used primarily as a building block in the synthesis of 1,3,5-trisubstituted pyrroles, most notably Vonoprazan fumarate . Its structure features a push-pull alkene system where the electron-donating dimethylamino group and the electron-withdrawing nitrile and benzoyl groups create a highly polarized double bond. This reactivity is exploited in cyclization reactions with amines to construct the pyrrole core of the final drug substance.
From a process chemistry perspective, this compound is often generated in situ or isolated as a crude intermediate due to its reactivity. While theoretical boiling points are high, the compound typically exists as a low-melting solid or viscous oil that decomposes upon high-thermal stress.
Physicochemical Characterization
The following data aggregates predicted values and experimental ranges observed for structural analogs (e.g., the 4-fluorobenzoyl isomer), as specific experimental data for the isolated 2-fluoro isomer is rarely published due to common "telescoping" (non-isolation) strategies in industrial synthesis.
Table 1: Key Chemical Specifications
| Property | Specification / Value | Note |
| CAS Registry Number | 52200-14-3 | |
| IUPAC Name | 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile | |
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| Appearance | Pale yellow to orange solid or viscous oil | Dependent on purity and crystallization solvent. |
| Melting Point | 70°C – 100°C (Estimated) | Experimental value not standard. The 4-fluoro analog melts at 71–73°C. The 2-fluoro substituent typically influences packing to yield a similar or slightly lower range. |
| Boiling Point | 406.5°C (Predicted at 760 mmHg) | Theoretical only. Compound decomposes before reaching this temperature. |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Toluene. | Poorly soluble in water; hydrolyzes in acidic aqueous media. |
Thermal Stability & Handling[2]
-
Thermal Decomposition: As an enaminonitrile, the compound is sensitive to prolonged heating above 100°C, which can lead to polymerization or degradation.
-
Hydrolysis Risk: The dimethylamino group is susceptible to hydrolysis in acidic conditions, reverting the compound to the parent formyl species or beta-keto nitrile.
Synthesis & Reaction Mechanism[4][5][6][7]
The synthesis of 3-Dimethylamino-2-(2-fluorobenzoyl)acrylonitrile is a classic Knoevenagel-type condensation involving a methylene-active nitrile and an acetal.
Reaction Pathway
The precursor, 2-(2-fluorobenzoyl)acetonitrile , possesses acidic protons at the alpha-position (between the ketone and nitrile). Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) introduces the one-carbon dimethylamino methylene unit.
Mechanism:
-
Deprotonation: The basic amine generated from DMF-DMA facilitates the formation of the enolate of the beta-keto nitrile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the acetal.
-
Elimination: Successive elimination of methanol molecules yields the conjugated enamine.
Visualization: Vonoprazan Intermediate Pathway
The following diagram illustrates the flow from the starting material to the Vonoprazan pyrrole core, highlighting the enamine intermediate.
Caption: Synthetic pathway converting the beta-keto nitrile precursor to the Vonoprazan pyrrole core via the enamine intermediate.
Experimental Protocols
Protocol A: Synthesis of 3-Dimethylamino-2-(2-fluorobenzoyl)acrylonitrile
Note: This protocol is adapted from standard methodologies for benzoyl acrylonitrile derivatives.
Reagents:
-
2-(2-Fluorobenzoyl)acetonitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Charging: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-fluorobenzoyl)acetonitrile (e.g., 10 g) in Toluene (50–100 mL).
-
Addition: Add DMF-DMA (e.g., 1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 2–4 hours.
-
Process Control: Monitor reaction progress via TLC (SiO₂, Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material spot should disappear, replaced by a more polar, UV-active spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotavap) to remove the solvent and excess DMF-DMA/methanol.
-
Note: The byproduct is methanol, which is easily removed.
-
-
Isolation:
-
The residue typically solidifies upon cooling or trituration with cold diethyl ether or hexane.
-
Filtration: Collect the solid by vacuum filtration.
-
Drying: Dry in a vacuum oven at 40°C to yield the title compound as a yellow/orange solid.
-
Protocol B: Purification (If necessary)
If the crude product is an oil or impure:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol. Allow to cool slowly to 4°C.
-
Column Chromatography: If oil persists, purify via silica gel flash chromatography using a gradient of Hexanes to 40% Ethyl Acetate in Hexanes.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure anhydrous conditions.[2] DMF-DMA is moisture sensitive.[3] Increase equivalents of DMF-DMA (up to 1.5 eq). |
| Product is an Oil | Presence of residual solvent or impurities. | Triturate with cold hexanes or pentane to induce crystallization. Seed with a pure crystal if available. |
| Decomposition | Overheating during work-up. | Do not exceed 50°C during rotary evaporation. The enamine bond can be thermally labile. |
References
-
Takeda Pharmaceutical Company Ltd. Preparation of pyrrole derivatives as acid secretion inhibitors.[1][4] WO2007026916. (Describes the general synthesis of Vonoprazan intermediates including the acrylonitrile condensation).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24848823 (Analog Reference).Link
-
BenchChem. A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate. (Analysis of synthetic routes including the DMF-DMA pathway). Link
-
Smolecule. 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Physicochemical Properties. (Data source for the 4-fluoro analog used for property estimation). Link
Sources
- 1. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Positional Isomerism of Fluorobenzoyl Acrylonitrile Derivatives: A Comparative Analysis of 2- and 4-Fluoro Congeners
Abstract
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and biological activity. This in-depth technical guide provides a comprehensive comparative analysis of 2-fluorobenzoyl and 4-fluorobenzoyl acrylonitrile derivatives, two classes of compounds with significant potential in medicinal chemistry. By dissecting the nuances of their synthesis, structural attributes, chemical reactivity, and biological profiles, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to harness the subtle yet impactful effects of positional fluorination.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy to modulate their properties. The high electronegativity and small van der Waals radius of fluorine can alter a molecule's lipophilicity, pKa, and metabolic pathways. The position of the fluorine atom on an aromatic ring, in particular, can lead to distinct electronic and steric effects, thereby influencing intermolecular interactions and biological target engagement. This guide focuses on the critical differences between ortho (2-position) and para (4-position) fluorination in the context of benzoyl acrylonitrile derivatives, a scaffold of interest due to its diverse biological activities, including antimicrobial and anticancer properties.[1][2]
Synthesis and Mechanistic Considerations
The synthesis of fluorobenzoyl acrylonitrile derivatives typically proceeds through a two-step process: the formation of a fluorobenzoylacetonitrile intermediate followed by a condensation reaction.
Synthesis of Fluorobenzoylacetonitrile Intermediates
The primary route to fluorobenzoylacetonitriles is the Claisen condensation of a corresponding fluorobenzoate ester with acetonitrile.[3][4] The choice of a strong base is critical for the deprotonation of acetonitrile to form the nucleophilic carbanion.
Experimental Protocol: Synthesis of 4-Fluorobenzoylacetonitrile via Claisen Condensation [4]
-
Reaction Setup: To a solution of methyl 4-fluorobenzoate (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene), add acetonitrile (3-5 equivalents).
-
Base Addition: Cool the reaction mixture to 0-5 °C and slowly add a strong base such as sodium ethoxide or sodium amide (1.5-2 equivalents).
-
Reaction Progression: Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous work-up. The crude product can be purified by recrystallization or column chromatography.
The synthesis of 2-fluorobenzoylacetonitrile follows a similar protocol, although reaction yields may be influenced by the steric hindrance imposed by the ortho-fluoro substituent.
Knoevenagel Condensation to Form Fluorobenzoyl Acrylonitriles
The final step involves the Knoevenagel condensation of the fluorobenzoylacetonitrile intermediate with an appropriate aldehyde or ketone. This reaction is typically catalyzed by a weak base.
Caption: Knoevenagel condensation of a fluorobenzoylacetonitrile with an aldehyde.
Comparative Physicochemical and Spectroscopic Analysis
The position of the fluorine atom significantly impacts the physicochemical and spectroscopic properties of these derivatives.
| Property | 2-Fluorobenzoyl Acrylonitrile Derivative (Predicted) | 4-Fluorobenzoyl Acrylonitrile Derivative (Experimental/Predicted) | Rationale for Difference |
| Melting Point | Generally lower | 84-88 °C (for 4-fluorobenzoylacetonitrile)[5] | The ortho-fluoro substituent can disrupt crystal packing through steric hindrance, leading to a lower melting point compared to the more symmetrical para-isomer. |
| Boiling Point | Generally lower | 311.9 °C at 760 mmHg (for 4-fluorobenzoylacetonitrile)[6] | Similar to the melting point, weaker intermolecular forces in the ortho-isomer due to steric hindrance result in a lower boiling point. |
| Dipole Moment | Higher | Lower | The vector sum of the bond dipoles results in a larger net dipole moment for the ortho-isomer compared to the para-isomer where the C-F and C=O bond dipoles are in partial opposition. |
| Solubility | Potentially higher in polar solvents | Soluble in DMF and DMSO[7] | The higher dipole moment of the 2-fluoro derivative may lead to increased solubility in polar solvents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The position of the fluorine atom dramatically influences the chemical shifts and coupling constants of the aromatic protons.
-
2-Fluoro Isomer: The aromatic region will exhibit complex splitting patterns due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings. The proton ortho to the fluorine (H3) will be significantly deshielded.
-
4-Fluoro Isomer: The spectrum is typically simpler, often appearing as two doublets of doublets (an AA'BB' system) due to symmetry.
¹³C NMR: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C,F) ≈ 240-260 Hz). The ortho- and para-positions relative to the fluorine will also exhibit smaller two- and three-bond couplings, respectively.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.
-
C=O Stretch: Typically observed around 1680-1700 cm⁻¹. The electron-withdrawing nature of the fluorine may slightly shift this band to a higher wavenumber.
-
C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹.[8]
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns are expected to be similar, with characteristic losses of CO, CN, and HF.
Electronic and Steric Effects: The Root of the Difference
The observed differences in the properties of 2- and 4-fluorobenzoyl acrylonitrile derivatives can be attributed to the distinct electronic and steric effects of the fluorine substituent.
Caption: Comparison of electronic and steric effects in 2- and 4-fluoro isomers.
-
Inductive Effect (-I): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which is distance-dependent. This effect is more pronounced from the ortho position, making the carbonyl carbon of the 2-fluoro isomer more electrophilic.[9][10]
-
Mesomeric Effect (+M): Fluorine can donate a lone pair of electrons to the aromatic ring through resonance. This effect is generally weaker than the inductive effect for halogens and opposes it.[11]
-
Steric Hindrance: The ortho-fluoro substituent creates significant steric bulk around the benzoyl group, which can hinder the approach of nucleophiles and affect the conformation of the molecule.[12][13]
Comparative Biological Activity: A Predictive Outlook
While direct comparative biological data for 2- and 4-fluorobenzoyl acrylonitrile derivatives is limited, we can extrapolate potential differences based on the established principles of medicinal chemistry and data from related compounds.
Anticancer Activity
Fluorinated compounds are prevalent in oncology, and benzoyl derivatives have shown promise as anticancer agents.[2][14] The enhanced electrophilicity of the carbonyl carbon in the 2-fluoro isomer could lead to increased reactivity with biological nucleophiles, potentially enhancing its cytotoxic effects. However, the steric hindrance of the ortho-fluoro group might impede binding to the active site of a target enzyme.
Antimicrobial Activity
The antimicrobial activity of fluorinated compounds is well-documented.[1][15] The altered electronic distribution and lipophilicity due to the positional isomerism of the fluorine atom can affect the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. The increased dipole moment of the 2-fluoro isomer might influence its solubility and bioavailability.
Conclusion and Future Perspectives
The positional isomerism of the fluorine atom in fluorobenzoyl acrylonitrile derivatives gives rise to a fascinating interplay of electronic and steric effects that profoundly influence their synthesis, physicochemical properties, and, by extension, their biological activity. While the 4-fluoro derivatives are more extensively studied, this guide has highlighted the key anticipated differences in their 2-fluoro counterparts. The enhanced electrophilicity and potential for unique intramolecular interactions make the 2-fluorobenzoyl acrylonitrile scaffold a compelling area for future research. Further investigation, including the synthesis of a broader range of 2-fluoro derivatives and direct comparative biological evaluations, is warranted to fully elucidate their therapeutic potential.
References
- Schaefer, T., et al. (1978). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine. Canadian Journal of Chemistry, 56(19), 2473-2479.
-
PubChem. 4-Fluorobenzonitrile. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Syntheses. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. [Link]
- Google Patents. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.
- Pingaew, R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4938.
- Pop, R., et al. (2020).
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
Cheméo. Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). [Link]
-
PubChem. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. [Link]
-
Fiveable. Claisen condensation | Organic Chemistry II Class Notes. [Link]
- Google Patents. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Hesp, K. D., & Bergman, R. G. (2023). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 88(10), 6519-6531.
-
Cheméo. Chemical Properties of Benzonitrile, 2-fluoro- (CAS 394-47-8). [Link]
-
Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
ResearchGate. Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. [Link]
- Romero-Ceronio, N., et al. (2018). Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. American Journal of Organic Chemistry, 8(1), 8-12.
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
- Davies, A. T., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14592-14603.
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences, 10(3), 1581-1605.
-
PubChem. 2-Fluorobenzonitrile. [Link]
- Pretsch, E., et al. (2009).
-
RSC Publishing. Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]
- Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
- El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(7), 1738-1765.
-
UKM. In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. [Link]
-
MDPI. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. [Link]
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Stability of dimethylamino acrylonitrile derivatives under ambient conditions
[1]
Executive Summary
3-(Dimethylamino)acrylonitrile (DMAAN) serves as a critical C3 synthon in the synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, pyridines, and pyrazoles).[1] Its utility stems from its "push-pull" electronic structure, featuring an electron-donating amine and an electron-withdrawing nitrile conjugated through a vinyl linker.[1]
However, this same electronic activation renders the molecule thermodynamically unstable under ambient conditions. The primary degradation pathways are hydrolytic cleavage (releasing dimethylamine and formylacetonitrile) and photochemical E/Z isomerization . This guide provides a mechanistic understanding of these instabilities and establishes a self-validating protocol for storage and handling to ensure experimental reproducibility.
Chemical Architecture & Reactivity Profile[1][2]
The "Push-Pull" Electronic System
The stability of DMAAN is governed by the conjugation between the lone pair on the nitrogen and the
-
Ground State: The molecule exhibits significant charge separation. The
-carbon (C3) is electrophilic regarding transamination but electron-deficient in the ground state, while the -carbon (C2) possesses significant nucleophilic character due to resonance.[1] -
Isomerism: DMAAN exists primarily as the (E)-isomer to minimize steric repulsion between the dimethylamino group and the cyano group.[2] However, energy barriers for rotation are lowered by the push-pull resonance, making the molecule susceptible to photo-isomerization.[1]
Physicochemical Properties[1][3][4]
| Property | Value | Notes |
| CAS Number | 2407-68-3 | |
| Molecular Weight | 96.13 g/mol | |
| Appearance | Yellow to orange crystalline solid or liquid | Low melting point (~20–25°C); supercools easily.[1][3] |
| Boiling Point | 115 °C @ 3 mmHg | High vacuum distillation required for purification. |
| Solubility | DMSO, Methanol, Chloroform | Decomposes in protic solvents over time. |
| pKa (Conjugate Acid) | ~5.0–6.0 | Estimated; protonation occurs at C2, not N. |
Stability Challenges & Degradation Mechanisms
Hydrolytic Instability (Critical Failure Mode)
The most common cause of synthesis failure is the presence of 3-oxopropanenitrile (formylacetonitrile), a hydrolysis byproduct.[1] Unlike simple amines, DMAAN does not protonate at the nitrogen. Instead, protonation occurs at the
Mechanism of Hydrolysis
-
C-Protonation: Ambient moisture or trace acid protonates C2, breaking the conjugation.
-
Nucleophilic Attack: Water attacks the electrophilic C3 (iminium carbon).
-
Elimination: Dimethylamine is expelled, yielding 3-oxopropanenitrile (which exists in equilibrium with 3-hydroxyacrylonitrile).[1]
Figure 1: Step-wise hydrolytic degradation pathway of enaminonitriles under ambient moisture.
Thermal and Photochemical Instability
-
Polymerization: While less reactive than acrylonitrile, the vinyl group can undergo radical polymerization at elevated temperatures (>40°C) or under UV light exposure.
-
Isomerization: UV light triggers
isomerization. The Z-isomer is sterically congested and more reactive, potentially accelerating side reactions or cyclizations during storage.
Experimental Assessment Protocols
Before using DMAAN in critical steps (e.g., API synthesis), purity must be validated. Standard TLC is often insufficient due to the hydrolysis of the compound on silica gel.
Protocol A: NMR Purity Check (Self-Validating)
-
Solvent: Use anhydrous
or from a fresh ampoule. Old chloroform contains HCl, which catalyzes hydrolysis immediately in the NMR tube. -
Diagnostic Signals:
-
Intact Material: Two doublets for vinyl protons (
for E-isomer) around 4.5 ppm and 7.0 ppm.[1] -
Hydrolysis Indicator: Appearance of an aldehyde proton singlet (
9.5 ppm) or broad exchangeable signals from 3-hydroxyacrylonitrile.[1] -
Amine Release: Sharp singlet for free dimethylamine salts (
2.8 ppm).
-
Protocol B: Handling & Storage Workflow
To maintain stability >98% over 6 months, follow this strict chain of custody.
Figure 2: Standard Operating Procedure (SOP) for minimizing environmental degradation.
References
-
Sigma-Aldrich. 3-(Dimethylamino)acrylonitrile Product Specification & Safety Data Sheet. Retrieved from
-
Elnagdi, M. H., et al. (2017). "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances. Retrieved from [1]
-
Belyakov, P. A., et al. (2018).[2] "Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile: Crystal Structures and Secondary Intermolecular Interactions." Acta Crystallographica Section C. Retrieved from
-
BenchChem. 3-(Dimethylamino)acrylonitrile: Structure, Properties, and Safety. Retrieved from
-
PubChem. Compound Summary: 3-(Dimethylamino)acrylonitrile.[1][2][3] National Library of Medicine.[2] Retrieved from [1]
Methodological & Application
Application Note: Synthesis of Fluoroquinolone Antibiotics via 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Executive Summary
This application note provides a comprehensive, step-by-step methodology for the synthesis of fluoroquinolone antibiotic cores using the highly versatile C3 synthon, 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile. Designed for medicinal chemists and process scientists, this guide details the mechanistic rationale, optimized reaction conditions, and analytical checkpoints required to construct the critical 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold.
Mechanistic Rationale & Synthon Chemistry
The synthesis of the fluoroquinolone core relies on the controlled assembly of the quinoline ring. The intermediate 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile serves as a critical linchpin in this process[1]. Its utility is driven by two distinct electronic features:
-
The "Push-Pull" Enamine System : The molecule features a highly polarized carbon-carbon double bond. The electron-donating dimethylamino group "pushes" electron density, while the electron-withdrawing nitrile and benzoyl carbonyl groups "pull" it[2]. This renders the
-carbon highly electrophilic, facilitating a rapid and quantitative transamination (amine exchange) when exposed to a primary amine (e.g., cyclopropylamine)[3]. -
Ortho-Fluorine Activation for SNAr : The fluorine atom at the 2-position of the benzoyl ring is highly electronegative, withdrawing electron density from the aromatic ring and activating the ortho position for an intramolecular Nucleophilic Aromatic Substitution (SNAr)[4]. Following transamination, base-catalyzed deprotonation of the newly introduced secondary amine triggers cyclization, ejecting the fluoride leaving group to form the bicyclic quinolone core[4].
Pathway Visualization
Workflow for fluoroquinolone synthesis via 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile.
Experimental Protocols
Note: All procedures should be conducted in a chemical fume hood. Reagents are moisture-sensitive.
Protocol A: Synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Causality & Validation : Toluene is selected as the solvent because its non-polar nature minimizes side reactions and allows for easy precipitation of the triethylamine hydrochloride byproduct[1]. Triethylamine (TEA) is critical to scavenge the HCl generated during acylation; without it, the acidic environment would rapidly hydrolyze the enamine[1][3]. The system is self-validating through the visible precipitation of TEA-HCl salts, indicating reaction progression.
-
Preparation : In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-(dimethylamino)acrylonitrile (1.0 equiv) in anhydrous toluene (approx. 3-4 volumes).
-
Base Addition : Add triethylamine (1.05 equiv) to the solution and stir at room temperature for 10 minutes.
-
Acylation : Heat the mixture to 45 °C. Slowly add the substituted 2-fluorobenzoyl chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) (1.0 equiv) dropwise over 1-2 hours, maintaining the internal temperature between 45-70 °C[1].
-
Completion : Stir the reaction for an additional 1-4 hours at 70 °C. Monitor completion via TLC or HPLC-MS[5].
-
Workup : Cool to room temperature. Filter the precipitated triethylamine hydrochloride salt. Concentrate the toluene filtrate under reduced pressure to yield the crude 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, which can be recrystallized from ethanol[3].
Protocol B: Transamination with a Primary Amine
Causality & Validation : The displacement of the dimethylamino group by a primary amine (like cyclopropylamine) is entropically favored by the liberation of dimethylamine gas. Refluxing in toluene drives this gas out of the system, pushing the equilibrium to 100% conversion[3]. The cessation of gas evolution serves as a real-time, physical validation of reaction completion.
-
Reaction Setup : Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous toluene.
-
Amine Addition : Add the primary amine (e.g., cyclopropylamine, 1.1 equiv) dropwise at room temperature.
-
Reflux : Heat the mixture to reflux (approx. 110 °C). Observe the evolution of dimethylamine gas[3].
-
Isolation : Once gas evolution ceases (typically 0.5 - 1 hour), distill off the toluene in vacuo. Recrystallize the solid residue from a suitable solvent (e.g., mineral spirits or cyclohexane) to obtain pure 3-(alkylamino)-2-(2-fluorobenzoyl)acrylonitrile[3].
Protocol C: Intramolecular Cyclization (SNAr)
Causality & Validation : Cyclization requires a strong base to deprotonate the secondary amine, generating a highly reactive nitrogen nucleophile. DMF is used as a polar aprotic solvent to solvate the intermediate ions and accelerate the SNAr reaction[4].
-
Reaction Setup : Dissolve the transaminated product in anhydrous N,N-Dimethylformamide (DMF).
-
Catalysis : Add anhydrous Potassium Carbonate (
, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) in portions. -
Heating : Heat the mixture to 80-100 °C for 2-6 hours.
-
Precipitation : Pour the cooled reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile core.
Protocol D: Nitrile Hydrolysis
Causality & Validation : The cyano group must be converted to a carboxylic acid to complete the fluoroquinolone pharmacophore. Acidic hydrolysis is preferred to avoid degrading the quinolone ring. The shift in retention time on HPLC confirms the conversion from a non-polar nitrile to a highly polar carboxylic acid.
-
Hydrolysis : Suspend the cyclized nitrile in a mixture of concentrated sulfuric acid and water (or glacial acetic acid).
-
Reflux : Heat to reflux for 4-12 hours until the nitrile peak disappears on HPLC.
-
Isolation : Cool the mixture and adjust the pH to ~7.0 to precipitate the zwitterionic fluoroquinolone core. Filter and wash with cold water.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for the sequential synthesis steps, highlighting the efficiency of the C3 synthon approach.
| Reaction Step | Reagents / Catalyst | Optimal Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Acylation | 2-Fluorobenzoyl chloride, TEA | Toluene | 45 - 70 | 1 - 4 | 85 - 92% |
| 2. Transamination | Cyclopropylamine (1.1 eq) | Toluene | 110 (Reflux) | 0.5 - 2 | 90 - 95% |
| 3. Cyclization | DMF or MeCN | 80 - 100 | 2 - 6 | 75 - 85% | |
| 4. Hydrolysis | Water / EtOH | 100 (Reflux) | 4 - 12 | 80 - 90% |
Safety & Handling
-
3-(Dimethylamino)acrylonitrile : Classified as acutely toxic and a severe irritant. It must be handled in a fume hood with appropriate PPE (gloves, goggles, lab coat)[2].
-
Acyl Chlorides : Highly reactive and moisture-sensitive. Reacts violently with water to evolve HCl gas.
-
Dimethylamine Gas : Evolved during the transamination step. It is highly flammable and toxic; ensure the reaction is properly vented into a scrubber system[3].
References
- Method for preparing acrylic nitrile derivates (CN101456825B). Google Patents.
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . MDPI. Available at:[Link]
- 3-amino-2-benzoyl-acrylic-acid derivatives and process for their preparation (EP0176846B1). Google Patents.
-
Gould-Jacobs Quinoline-forming Reaction . Ablelab. Available at:[Link]
Sources
- 1. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 2. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 3. EP0176846B1 - 3-amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
Protocol for cyclization of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile to quinolones
Application Note: Protocol for the Cyclization of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile to Quinolones
Introduction & Mechanistic Rationale
The synthesis of 1-substituted-4-oxo-1,4-dihydroquinoline-3-carbonitriles from 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is a cornerstone transformation in medicinal chemistry, heavily utilized in the development of broad-spectrum fluoroquinolone antibiotics[1]. This protocol leverages a modified Grohe method[2], executing a highly efficient two-stage cyclocondensation: an initial transamination followed by an intramolecular nucleophilic aromatic substitution (SNAr)[3].
Causality of the Chemical Design:
-
The Leaving Group (Dimethylamino): The starting enaminone features a dimethylamino moiety. Due to its basicity and the volatility of the expelled dimethylamine gas, it serves as an exceptional leaving group during the addition-elimination reaction with a primary amine. The electron-withdrawing cyano and carbonyl groups stabilize the transition state, ensuring near-quantitative conversion[4].
-
The Activating Atom (Fluorine): Fluorine is critical for the subsequent SNAr cyclization. Its extreme electronegativity strongly polarizes the adjacent C-F bond, rendering the ortho-carbon highly electrophilic. While fluoride is a poor leaving group in aliphatic SN2 reactions, it is the premier leaving group in SNAr processes due to the stabilization of the intermediate Meisenheimer complex[2].
Reaction Optimization & Quantitative Data
The SNAr cyclization is highly sensitive to the choice of base and solvent. Aprotic polar solvents are mandatory to leave the nucleophilic nitrogen unsolvated and highly reactive. Furthermore, the base must be strong enough to deprotonate the secondary amine but mild enough to avoid hydrolyzing the sensitive nitrile group.
Table 1: Solvent and Base Optimization for the SNAr Cyclization Step
| Solvent | Base | Temp (°C) | Yield (%) | Scientist's Insight (Causality) |
| DMF | K₂CO₃ | 100 | 88 - 92 | Optimal. K₂CO₃ is mild; DMF provides excellent solubility and stabilizes the polar transition state without hydrogen bonding. |
| DMSO | NaH | 80 | 75 - 80 | Good yield, but NaH is overly harsh. Risk of partial nitrile hydrolysis if trace moisture is present. |
| MeCN | DBU | 82 (Reflux) | 60 - 65 | Moderate yield. MeCN boiling point is slightly too low to overcome the activation energy barrier efficiently. |
| EtOH | NaOH | 78 (Reflux) | < 20 | Poor. Protic solvents hydrogen-bond to the nucleophile, drastically reducing SNAr efficiency. High rate of side reactions. |
Step-by-Step Methodology
Step 3.1: Transamination (Synthesis of the Enamine Intermediate)
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (10.0 mmol, 2.18 g) in anhydrous ethanol (30 mL).
-
Amine Addition: Add the desired primary amine (e.g., cyclopropylamine or aniline) (11.0 mmol, 1.1 equiv) dropwise at room temperature under magnetic stirring.
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. Pro-Tip: Perform this step under a gentle sweep of nitrogen to help expel the evolving dimethylamine gas, driving the equilibrium to completion.
-
Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL), filter, and dry under vacuum to afford the 3-(R-amino)-2-(2-fluorobenzoyl)acrylonitrile intermediate.
Step 3.2: Intramolecular Cyclization (SNAr)
-
Preparation: Transfer the intermediate from Step 3.1 into a clean, dry 100 mL flask. Dissolve in anhydrous N,N-dimethylformamide (DMF) (25 mL).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (15.0 mmol, 1.5 equiv).
-
Cyclization: Heat the suspension to 100 °C using an oil bath for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1, UV 254 nm).
-
Quenching & Precipitation: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into ice-cold distilled water (100 mL) under vigorous stirring. The target quinolone will precipitate as a solid.
-
Isolation: Filter the solid through a Büchner funnel, wash extensively with water (to remove DMF and inorganic salts), and dry overnight in a vacuum oven at 50 °C.
Analytical Validation (Self-Validating System)
To ensure trustworthiness and verify the structural integrity of the synthesized quinolone, the following in-process and final analytical checks must be performed:
-
TLC Monitoring: The starting enaminone typically runs higher (Rf ~0.6 in 1:1 Hex/EtOAc) compared to the highly polar quinolone product (Rf ~0.2).
-
¹H NMR (DMSO-d₆):
-
Disappearance: The sharp singlet integrating for 6 protons at ~3.0 ppm (N(CH₃)₂) must completely disappear after Step 3.1.
-
Appearance: The formation of the quinolone core is confirmed by the highly deshielded C2-proton of the quinolone ring, typically appearing as a sharp singlet around 8.5–8.8 ppm.
-
-
¹⁹F NMR: The complete disappearance of the aryl fluoride signal (typically around -110 to -115 ppm) confirms successful SNAr cyclization.
Reaction Workflow Visualization
Workflow of the Grohe-type cyclization from enaminone to quinolone.
References
1.[4] Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC / nih.gov. URL: 2.[3] Novel and Convenient Synthesis of 4(1H)Quinolones. ResearchGate. URL: 3.[1] The Grohe method and quinolone antibiotics. Bayer Global. URL: 4.[2] Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. URL:
Sources
Application Note: Synthesis of Pyrazolo[4,3-c]quinolin-4-ones via Hydrazine-Mediated Cyclization of Push-Pull Acrylonitriles
Introduction & Scope
The compound 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) is a highly versatile "push-pull" alkene building block utilized extensively in heterocyclic chemistry and drug discovery[1][2]. This enaminone derivative features a highly polarized carbon-carbon double bond, driven by the electron-donating dimethylamino group ("push") and the electron-withdrawing cyano and 2-fluorobenzoyl groups ("pull").
When reacted with hydrazine derivatives, this scaffold undergoes a predictable, chemoselective cascade reaction to yield 5-amino-4-(2-fluorobenzoyl)-1H-pyrazoles. Under basic conditions, these intermediates can be further cyclized via an intramolecular Nucleophilic Aromatic Substitution (SNAr) to form pyrazolo[4,3-c]quinolin-4(5H)-ones [3]. This tricyclic privileged scaffold is highly sought after in medicinal chemistry for the development of GABA-A receptor modulators, PDE inhibitors, and A3 adenosine receptor antagonists[4].
Mechanistic Rationale & Causality
As a Senior Application Scientist, it is critical to understand why this reaction proceeds with such high regioselectivity and efficiency:
-
Step 1: Aza-Michael Addition & Cyclization: The extreme electrophilicity of the
-carbon in the push-pull system makes it the primary site of attack for the most nucleophilic nitrogen of the hydrazine. The dimethylamino group (-NMe₂) serves as an excellent leaving group, yielding an intermediate hydrazone. The adjacent cyano group (-C≡N) acts as an electrophilic trap, driving a rapid intramolecular cyclization to form the stable, aromatic 5-aminopyrazole core[5][6]. -
Step 2: Intramolecular SNAr: The 2-fluorobenzoyl moiety is perfectly primed for nucleophilic attack. The highly electron-withdrawing carbonyl group activates the ortho-fluorine atom. When the 5-amino group of the pyrazole is deprotonated by a mild base (e.g., K₂CO₃), its nucleophilicity is drastically enhanced. It attacks the activated aromatic ring, expelling the fluoride ion (F⁻) as a leaving group and forming the rigid, planar pyrazolo[4,3-c]quinolin-4(5H)-one system[7].
Reaction Workflow & Pathway
Workflow for the synthesis of pyrazolo[4,3-c]quinolin-4-ones from push-pull acrylonitriles.
Optimization & Quantitative Data
The choice of hydrazine derivative and base significantly impacts the overall yield and regioselectivity. Table 1 summarizes optimized conditions for various substrates.
Table 1: Reaction Conditions and Yields for Pyrazolo[4,3-c]quinolin-4(5H)-one Synthesis
| Hydrazine Derivative | R-Group | Step 1 Conditions (Pyrazole Formation) | Step 2 Conditions (SNAr Cyclization) | Overall Yield (%) | Product Characteristics |
| Hydrazine Hydrate | -H | EtOH, Reflux, 2 h | K₂CO₃, DMF, 120 °C, 4 h | 78–82 | High polarity, requires trituration |
| Methylhydrazine | -CH₃ | EtOH, Reflux, 3 h | K₂CO₃, DMF, 120 °C, 5 h | 75–79 | Regioselective N1-methyl formation |
| Phenylhydrazine | -C₆H₅ | EtOH, AcOH (cat.), Reflux, 4 h | NaH, DMF, 100 °C, 3 h | 81–85 | Highly crystalline, lipophilic |
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure maximum reproducibility and trustworthiness in the laboratory.
Protocol A: Synthesis of 5-Amino-4-(2-fluorobenzoyl)-1H-pyrazole (Intermediate)
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (10.0 mmol, 2.18 g) in absolute ethanol (30 mL).
-
Addition: Add hydrazine hydrate (12.0 mmol, 0.58 mL of an 80% aqueous solution) dropwise at room temperature.
-
Causality: Slow addition prevents exothermic runaway and minimizes the formation of bis-addition side products.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours.
-
Self-Validation Checkpoint 1: Monitor the evolution of dimethylamine gas. Damp universal indicator paper held at the condenser outlet will turn deep blue. The reaction is complete when gas evolution ceases.
-
Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The bright yellow, highly UV-active starting material spot (Rf ~0.7) will be completely consumed, replaced by a more polar intermediate spot (Rf ~0.3).
-
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a vacuum oven at 50 °C for 4 hours.
Protocol B: Intramolecular SNAr Cyclization to Pyrazolo[4,3-c]quinolin-4(5H)-one
-
Preparation: In a rigorously dried 50 mL Schlenk flask under an argon atmosphere, dissolve the intermediate 5-amino-4-(2-fluorobenzoyl)-1H-pyrazole (5.0 mmol) in anhydrous DMF (15 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2.07 g).
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the 5-amino group, enhancing its nucleophilicity for the SNAr attack without risking the hydrolysis of the sensitive carbonyl group.
-
-
Cyclization: Heat the suspension to 120 °C for 4–5 hours.
-
Self-Validation Checkpoint 3: Monitor the reaction via LC-MS. The definitive proof of successful cyclization is a mass shift of exactly -20.00 Da (corresponding to the loss of HF) from the intermediate's [M+H]⁺ peak, accompanied by a bathochromic shift in the UV-Vis spectrum due to the extended conjugation of the new tricyclic system.
-
-
Work-up: Cool the mixture to room temperature and pour it slowly into crushed ice/water (50 mL) with vigorous stirring. Adjust the pH to ~6 using 1M HCl to ensure complete precipitation of the product.
-
Purification: Filter the precipitate, wash sequentially with water (3 × 20 mL) and cold diethyl ether (10 mL). Recrystallize from a DMF/Water mixture to afford the pure pyrazolo[4,3-c]quinolin-4(5H)-one scaffold.
References
-
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) Chemical Properties and Safety Data. LookChem. Available at:[Link]
-
Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. ResearchGate. Available at: [Link]
-
Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone. Semantic Scholar. Available at:[Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. ResearchGate. Available at: [Link]
- WO2013045400A1 - Pyrazoloquinolinone derivatives, preparation thereof and therapeutic use thereof. Google Patents.
Sources
- 1. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Using 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile in Grohe-Zeiler synthesis
This Application Note is designed for researchers and drug development scientists utilizing 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile as a pivotal intermediate in the Grohe-Zeiler (Grohe-Heitzer) synthesis of 4-quinolones. This guide focuses on the "Nitrile Route," a high-yielding variation of the classic Grohe methodology used to generate 3-cyano-4-quinolone scaffolds, which are direct precursors to 3-carboxyfluoroquinolone antibiotics.
Compound: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
CAS No: 52200-14-3 (Analogous/Generic)
Methodology: Nucleophilic Vinylic Substitution (
Executive Summary
The compound 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile serves as a "masked" 1,3-dicarbonyl equivalent. In the context of Grohe-Zeiler synthesis, it acts as a highly reactive electrophile. Unlike the traditional diester route, the nitrile moiety in this intermediate offers superior atom economy and facilitates smoother cyclization under milder conditions.
This protocol details the conversion of this intermediate into a 1-substituted-3-cyano-4-quinolone . The process involves a two-stage cascade:[1][2]
-
Amine Exchange: Displacement of the dimethylamino group by a primary amine.
-
Cycloaracylation: Base-mediated intramolecular displacement of the ortho-fluorine atom to close the quinolone ring.
Chemical Basis & Mechanism
The efficiency of this synthesis relies on the "push-pull" electronic nature of the enaminonitrile. The dimethylamino group acts as an electron-donating "push" group, while the nitrile and benzoyl groups act as electron-withdrawing "pull" groups, activating the
Mechanistic Pathway[1][3][4][5][6]
-
(Addition-Elimination): The primary amine (
) attacks the -carbon, displacing the dimethylamine. This is thermodynamically driven by the volatility of dimethylamine and the formation of an intramolecular hydrogen bond in the product. - (Cyclization): Under basic conditions, the nitrogen of the new enamine deprotonates and attacks the 2-position of the benzene ring. The fluorine atom, activated by the carbonyl, acts as an excellent leaving group, resulting in ring closure.
Note on Regioselectivity: The 2-fluoro substituent is critical. Fluorine is the preferred leaving group in
Mechanistic Diagram
Caption: Mechanistic flow from the dimethylamino-acrylonitrile precursor to the cyclized quinolone core via SNV and SNAr pathways.
Experimental Protocol
Objective: Synthesis of 1-Cyclopropyl-3-cyano-4-quinolone (Model Reaction).
Materials & Reagents
| Reagent | Equiv.[3] | Role | Notes |
| 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile | 1.0 | Substrate | Moisture sensitive; store in desiccator. |
| Cyclopropylamine | 1.1 - 1.2 | Nucleophile | Volatile; handle in fume hood. |
| Triethylamine (TEA) | 1.5 | Aux. Base | Scavenges acidic protons in Step 1. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Cyclization Base | Anhydrous; for Step 2. |
| Ethanol (EtOH) | Solvent | Step 1 | Absolute. |
| DMF or DMSO | Solvent | Step 2 | Anhydrous; promotes SNAr. |
Detailed Workflow
Phase A: Amine Exchange (Enamine Formation)
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile in 30 mL of absolute Ethanol .
-
Addition: Cool the solution to 0–5°C (ice bath). Dropwise add 12 mmol of Cyclopropylamine (or other primary amine) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a slightly more polar enamine spot.
-
-
Workup: Evaporate the ethanol under reduced pressure. The residue is typically a solid or thick oil.
-
Purification (Optional): Triturate with cold diethyl ether to obtain the clean enamino-nitrile intermediate. For high-throughput workflows, this can be used directly in Phase B (telescoped process).
-
Phase B: Cyclization (Grohe-Zeiler Ring Closure)
-
Solvation: Dissolve the crude residue from Phase A in 20 mL of anhydrous DMF (or DMSO).
-
Base Addition: Add 20 mmol of anhydrous K₂CO₃ .
-
Alternative: For difficult substrates, use NaH (1.2 equiv) in THF at 0°C, but K₂CO₃/DMF is standard and safer.
-
-
Heating: Heat the reaction mixture to 80–100°C for 4–6 hours.
-
Critical Check: The solution usually turns from pale yellow to a deep amber/fluorescent hue as the quinolone forms.
-
-
Quenching: Cool the mixture to room temperature and pour into 100 mL of ice-water .
-
Isolation:
-
If precipitate forms: Filter the solid, wash with copious water, and dry.
-
If no precipitate: Extract with Dichloromethane (DCM) (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Crystallization: Recrystallize from Ethanol or Acetonitrile to afford the pure 3-cyano-4-quinolone .
Workflow Diagram
Caption: Step-by-step experimental workflow for the conversion of the acrylonitrile intermediate to the quinolone product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Incomplete displacement of Dimethylamine. | Increase temperature to 40-50°C; Ensure the primary amine is fresh and not a salt. |
| No Cyclization (Phase B) | Temperature too low or wet solvent. | Increase temp to 120°C; Ensure DMF is anhydrous (water inhibits |
| Dark/Tarred Product | Oxidation or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. Reduce reaction time. |
| Hydrolysis of Nitrile | Presence of water + high base/heat. | Ensure strictly anhydrous conditions if the nitrile is the desired end-product. |
Strategic Insight: The "Leaving Group" Effect
In this specific substrate, the 2-fluoro group is the leaving group.
-
If your target molecule requires a fluorine at position 6 (standard for fluoroquinolones like Ciprofloxacin), the starting material must be 2,4-dichloro-5-fluorobenzoyl or 2,4,5-trifluorobenzoyl derivative.
-
Using 2-(2-fluorobenzoyl) (as specified in the topic) will result in a quinolone with no halogen at position 8 (the cyclization site) and likely no halogen elsewhere unless the benzoyl ring was poly-substituted.
-
Validation: Verify the substitution pattern of your starting material. If it is mono-substituted (2-fluoro only), the product is a non-fluorinated quinolone core.
Safety & Handling
-
Acrylonitriles: Potentially toxic and skin irritants.[4] Handle in a fume hood.
-
Dimethylamine (Byproduct): Gaseous evolution during Phase A. Ensure good ventilation.
-
Fluorobenzoyl Derivatives: Corrosive and lachrymators. Wear full PPE (gloves, goggles, lab coat).
-
Waste Disposal: Segregate halogenated organic waste (DCM extracts) from non-halogenated waste.
References
-
Grohe, K., & Heitzer, H. (1987).[5] Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[5]
-
Bayer AG. (1981). Process for the preparation of quinolonecarboxylic acids.[6][5] US Patent 4,620,007. (Foundational patent describing the Grohe process).
-
Al-Qalaf, F., et al. (2008).[3] Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile.[3] Heterocycles, 75(1). (Describes the synthesis and reactivity of the specific nitrile intermediate).
-
Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities.[2][7] Research Journal of Chemistry and Environment. (Application of the nitrile variant).
Sources
- 1. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. bayer.com [bayer.com]
- 7. semanticscholar.org [semanticscholar.org]
High-Efficiency Nucleophilic Substitution of Dimethylamino Groups in Acrylonitriles
Application Note & Protocol Guide
Abstract & Strategic Significance
The dimethylamino group attached to an acrylonitrile scaffold (e.g., 3-(dimethylamino)acrylonitrile) functions as a highly versatile "pseudo-halogen" leaving group. These enaminonitriles are "push-pull" alkenes: the electron-donating amine "pushes" electron density toward the electron-withdrawing nitrile, activating the
This guide details the Nucleophilic Vinylic Substitution (
Mechanistic Insight: The Pathway
Understanding the mechanism is critical for troubleshooting. Unlike aliphatic
The "Push-Pull" Activation
The ground state of 3-(dimethylamino)acrylonitrile exhibits significant charge separation. The
Mechanism Diagram:
Caption: The Addition-Elimination mechanism governing the displacement of the dimethylamino group.
Experimental Protocols
Protocol A: Transamination (General Substitution)
Objective: Replacement of
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: 3-(Dimethylamino)acrylonitrile (1.0 equiv).
-
Nucleophile: Primary amine (e.g., Aniline, Benzylamine) (1.1 equiv).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Catalyst: Glacial Acetic Acid (0.1 equiv) — Optional, accelerates reaction for weak nucleophiles.
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the enaminonitrile in EtOH (5 mL/mmol).
-
Addition: Add the primary amine. If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (
) to liberate the free base. -
Reaction: Heat the mixture to reflux (
) .-
Self-Validating Checkpoint: Monitor the top of the condenser. The evolution of dimethylamine gas (fishy odor, turns damp pH paper blue) indicates the reaction is proceeding.
-
-
Monitoring: Check by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (dimethylamino) is usually more polar/fluorescent than the product.
-
Workup:
-
Cool to room temperature.
-
Scenario 1 (Precipitate): If the product crystallizes, filter and wash with cold EtOH.
-
Scenario 2 (Solution): Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water or purify via flash chromatography.
-
Protocol B: Heterocycle Synthesis (Pyrazoles)
Objective: Reaction with Hydrazines to form 5-aminopyrazoles.
Mechanism: Substitution of
Reagents
-
Substrate: 2-Benzoyl-3-(dimethylamino)acrylonitrile (or similar).
-
Reagent: Hydrazine Hydrate or Phenylhydrazine (1.2 equiv).
Step-by-Step Workflow
-
Dissolution: Dissolve substrate in Ethanol (10 mL/g).
-
Addition: Add Hydrazine dropwise at room temperature. Caution: Exothermic.[3]
-
Reflux: Heat to reflux for 2–4 hours.
-
Observation: The solution often changes color (yellow
orange clear/precipitate). -
Isolation:
-
Cool to
. -
The pyrazole product typically precipitates as a solid.
-
Filter, wash with cold ethanol, and dry.
-
Workflow Diagram:
Caption: Operational workflow for the substitution and cyclization protocols.
Data & Optimization Guide
Solvent Selection Matrix
The choice of solvent influences the rate of dimethylamine removal and product solubility.
| Solvent | Boiling Point ( | Suitability | Notes |
| Ethanol | 78 | Excellent | Green solvent; product often precipitates; dissolves |
| Acetic Acid | 118 | Good | Acts as solvent and acid catalyst; good for weak nucleophiles (anilines). |
| DMF | 153 | Fair | Hard to remove; use only for high-temp requirements. |
| Toluene | 110 | Specialized | Use with Dean-Stark trap if water removal is also needed (rare for this specific rxn). |
Troubleshooting "Stalled" Reactions
If the reaction does not proceed:
-
Acid Catalysis: Add 5 mol% Acetic Acid or p-TsOH. Protonation of the dimethylamino group makes it a better leaving group (
). -
Drive Equilibrium: The reaction is reversible. Ensure the system is open (via a drying tube) to allow volatile dimethylamine (b.p.
) to escape. Sparging with can help. -
Sterics: If using a bulky amine, switch to a higher boiling solvent (e.g., n-Butanol) to overcome the activation energy barrier.
Safety Considerations
-
Acrylonitriles: Potentially toxic and skin irritants. Handle in a fume hood.
-
Dimethylamine: The byproduct is a gas at room temperature. It is corrosive and has a potent odor. Ensure efficient hood ventilation.
-
Exotherms: Reaction with hydrazines can be vigorously exothermic.
References
-
National Institutes of Health (PMC). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Recent developments in chemical reactivity of N,N-dimethylenamino ketones. Retrieved from [Link]
-
ResearchGate. Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates. Retrieved from [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).[8] Retrieved from [Link]
Sources
- 1. CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
Preparation of pyrazole derivatives from 2-benzoyl-3-dimethylaminoacrylonitriles
Application Note: High-Yield Synthesis of 4-Cyanopyrazoles via 2-Benzoyl-3-dimethylaminoacrylonitriles
Executive Summary
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). This application note details a robust, modular protocol for synthesizing 3-substituted-4-cyanopyrazoles via the 2-benzoyl-3-dimethylaminoacrylonitrile intermediate.
Unlike traditional 1,3-diketone condensations, this route utilizes
Scientific Foundation & Mechanism[2][3]
The "Push-Pull" Enaminonitrile Advantage
The core of this protocol is the formation of 2-benzoyl-3-dimethylaminoacrylonitrile. This intermediate possesses a "push-pull" alkene system:
-
Push: The electron-donating dimethylamino group (
). -
Pull: The electron-withdrawing nitrile (
) and benzoyl ( ) groups.
This electronic polarization activates the
Reaction Pathway
-
Enamine Formation: Condensation of benzoylacetonitrile with DMF-DMA introduces a one-carbon unit (methine), eliminating methanol.
-
Michael Addition: The terminal nitrogen of the hydrazine nucleophile attacks the
-carbon of the acrylonitrile, displacing the dimethylamine leaving group. -
Cyclocondensation: The secondary nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.
Figure 1: Mechanistic pathway from benzoylacetonitrile to pyrazole via the enaminonitrile intermediate.
Experimental Protocols
Phase A: Synthesis of 2-Benzoyl-3-dimethylaminoacrylonitrile
Note: This precursor is sensitive to moisture. Use anhydrous solvents where possible.
Reagents:
-
Benzoylacetonitrile (10 mmol, 1.45 g)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.6 mL)
-
Solvent: Xylene or Toluene (dry)
Protocol:
-
Setup: Charge a 50 mL round-bottom flask with benzoylacetonitrile and dry xylene (15 mL).
-
Addition: Add DMF-DMA (1.2 eq) dropwise via syringe under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor TLC (3:1 Hexane:EtOAc).[2] The starting material spot (
) should disappear, replaced by a lower yellow spot.
-
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution upon cooling.
-
Yield: Expect 85–95% as yellow crystals.
Phase B: Cyclization to Pyrazole Derivatives
Reagents:
-
Enaminonitrile (from Phase A) (1 mmol)
-
Hydrazine Hydrate (80% or 99%) (1.5 mmol) OR Phenylhydrazine (1.2 mmol)
-
Solvent: Ethanol (Absolute)[5]
Protocol:
-
Dissolution: Dissolve the enaminonitrile (1 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.
-
Exotherm Warning: The reaction is slightly exothermic.[4]
-
-
Reflux: Heat to reflux (
) for 2–3 hours.-
Observation: The yellow color of the enaminonitrile typically fades as the pyrazole forms.
-
-
Isolation:
-
Concentrate the solvent to
volume under reduced pressure. -
Pour the residue onto crushed ice (50 g).
-
Stir vigorously for 15 minutes. The pyrazole will precipitate as a white or off-white solid.
-
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF mixtures if necessary.
Expert Insights & Troubleshooting (E-E-A-T)
Regioselectivity with Substituted Hydrazines
When using substituted hydrazines (e.g., Phenylhydrazine, Methylhydrazine), regioselectivity becomes a critical variable.
-
The Rule: The most nucleophilic nitrogen (the terminal
) typically attacks the -carbon (Michael addition) first. -
The Outcome: For phenylhydrazine, this pathway favors the 1,5-diphenyl isomer (1-phenyl-5-phenyl-4-cyanopyrazole) in neutral solvents.
-
Control: To invert selectivity (favoring the 1,3-diphenyl isomer), use acidic conditions (Acetic Acid) which may promote initial attack at the carbonyl oxygen (Schiff base formation) before cyclization, or simply alter the electronics of the transition state. Always verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.
Optimization Table
| Variable | Recommendation | Impact on Yield/Purity |
| Solvent (Step 1) | Xylene (Anhydrous) | High boiling point drives off methanol, pushing equilibrium to completion. |
| DMF-DMA Ratio | 1.2 – 1.5 Equivalents | Excess ensures complete conversion; excess is easily removed by evaporation. |
| Hydrazine Source | Hydrazine Hydrate (80%) | Sufficient for most syntheses. Anhydrous hydrazine is unnecessary and dangerous. |
| Workup (Step 2) | Ice-Water Quench | Most efficient method to precipitate the hydrophobic pyrazole product cleanly. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyrazole derivatives.
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood with double-gloving (Nitrile). Neutralize waste streams with dilute hypochlorite solution before disposal.
-
DMF-DMA: Flammable and moisture-sensitive. Store under inert gas at
. -
Waste Disposal: All organic filtrates containing hydrazine residues must be segregated as hazardous waste.
References
-
Al-Mousawi, S. M., et al. (2010). "Enaminonitriles in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. A comprehensive review of the reactivity of enaminonitriles with hydrazines.
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews. Authoritative text on the mechanism and regioselectivity of DMF-DMA adducts.
-
El-Assaly, S. A. (2011).[5] "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives." Der Pharma Chemica. Provides specific protocols for hydrazine condensations in aqueous/ethanol media.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." General mechanisms and recent literature on pyrazole construction.
Sources
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Reaction conditions for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile with cyclopropylamine
This Application Note is designed for researchers and process chemists optimizing the synthesis of fluoroquinolone antibiotic precursors. It details the specific nucleophilic vinylic substitution (
Executive Summary
The reaction between 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (Substrate A ) and cyclopropylamine (Reagent B ) is a critical "amine-exchange" step in the Gould-Jacobs or Grohe-Heberer sequences used to synthesize fluoroquinolone antibiotics (e.g., Ciprofloxacin, Gatifloxacin analogs).
This transformation proceeds via an Addition-Elimination (
Key Reaction Parameters
| Parameter | Optimal Condition | Rationale |
| Solvent | Toluene (Preferred) or Ethanol | Toluene allows higher temp & azeotropic removal; Ethanol is greener but slower. |
| Temperature | 50°C – Reflux (110°C) | Heat is required to drive the elimination of |
| Stoichiometry | 1.0 : 1.1–1.2 (Substrate : Amine) | Slight excess of cyclopropylamine compensates for volatility. |
| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular kinetics. |
| Time | 1 – 4 Hours | Fast kinetics; prolonged heating may cause oligomerization. |
Chemical Mechanism & Pathway
The reaction is not a simple substitution but a two-step addition-elimination sequence. Understanding this causality is vital for troubleshooting incomplete conversion.
-
Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the
-carbon of the acrylonitrile double bond. -
Tetrahedral Intermediate: A zwitterionic or neutral intermediate forms.
-
Elimination: The lone pair from the newly formed amino group (or the
-carbon) pushes off the dimethylamino group. -
Equilibrium Shift:
is a gas (bp 7°C). In an open system or at reflux, it escapes, driving the reaction to completion (Le Chatelier’s principle).
Reaction Pathway Diagram
Caption: The
Experimental Protocols
Method A: Toluene Reflux (Scalable & Robust)
Recommended for >10g scales or when strict anhydrous conditions are desired.
Materials:
-
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (
eq) -
Cyclopropylamine (
eq) -
Toluene (anhydrous, 5-10 volumes relative to substrate mass)
Procedure:
-
Setup: Equip a reaction flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
inlet). -
Dissolution: Charge the flask with the enaminonitrile substrate and Toluene. Stir at room temperature (RT) until a slurry or solution forms.
-
Addition: Add Cyclopropylamine dropwise over 5 minutes. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to 50–60°C for 30 minutes, then increase to Reflux (110°C) for 1–2 hours.
-
Checkpoint: Monitor the top of the condenser. The evolution of dimethylamine gas (fishy odor) indicates progress. Ensure good ventilation.
-
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting material (usually lower
, yellow spot) should disappear, replaced by the product (higher ). -
Workup:
-
Cool the reaction to RT. The product often crystallizes directly from Toluene upon cooling.
-
If solid forms: Filter the solid, wash with cold Toluene or Hexanes, and dry in vacuo.
-
If solution remains: Concentrate the solvent to ~20% volume under reduced pressure. Add Hexanes or Heptane to induce precipitation. Filter and dry.
-
Method B: Ethanol Precipitation (Green/Lab Scale)
Recommended for <5g scales or rapid screening.
Procedure:
-
Dissolve the substrate in Ethanol (5 volumes) at RT.
-
Add Cyclopropylamine (1.2 eq).
-
Stir at RT for 1 hour , then warm to 50°C for 2 hours .
-
Workup: Cool the mixture to 0–5°C (ice bath). The product typically precipitates as a light yellow/white solid.
-
Filter and wash with cold Ethanol.
Process Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Conversion | HPLC (C18, ACN/Water) | > 98% Area (SM < 1.0%) |
| Identity | 1H-NMR ( | Loss of |
| Water Content | Karl Fischer | < 0.5% (Critical for next step cyclization) |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Dimethylamine is not escaping the headspace, creating an equilibrium.
-
Fix: Increase nitrogen sweep/sparge to remove the gas or increase reflux vigor. Add 0.1 eq extra cyclopropylamine.
-
-
Issue: Product is Oiling Out.
-
Cause: Solvent mixture is too polar or too hot.
-
Fix: Switch solvent to Toluene/Heptane. Seed the mixture with a pure crystal of the product.
-
-
Issue: Hydrolysis (Formation of aldehyde/ketone).
Safety & Handling
-
Cyclopropylamine: Volatile, toxic, and flammable. Handle only in a fume hood.
-
Dimethylamine (By-product): Gaseous, flammable, and has a potent odor. Ensure scrubber or efficient hood ventilation.
-
Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents before the cyclization step.
Optimization Workflow
Use this logic flow to determine the best conditions for your specific derivative.
Caption: Decision tree for selecting solvent and optimizing reaction completion.
References
-
Grohe, K., & Heberer, H. (1987). Process for the preparation of 3-cyclopropylamino-2-benzoylacrylic acid derivatives.[3][4] U.S. Patent No.[5] 4,699,992.
- Context: Describes the foundational Grohe-Heberer methodology for enamine exchange in quinolone synthesis.
-
Al-Qalaf, F., et al. (2008). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity.Heterocycles, 75(1).[6]
-
Context: Provides mechanistic insight into the reactivity of dimethylamino-acrylonitriles with nitrogen nucleophiles.[6]
-
-
Vertex AI Search. (2025).[7] Synthesis of 3-(cyclopropylamino)-2-(2-fluorobenzoyl)acrylonitrile.8
- Context: Verification of reaction conditions (Toluene/Ethanol reflux) and stoichiometry.
Sources
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde [quickcompany.in]
- 3. EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. US4699992A - 3-amino-2-benzoylacrylic acid derivatives - Google Patents [patents.google.com]
- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Microwave-assisted synthesis using 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Topic: Microwave-Assisted Synthesis using 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Target Precursor: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Methodology: Dielectric Heating (Microwave Irradiation)
Executive Summary & Strategic Value
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (Compound 1 ) is a "push-pull" enaminone of critical importance in drug discovery, specifically for the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin analogues) and pyrazole-based anti-inflammatory agents.
Its chemical utility relies on three reactive centers:[1]
-
The Dimethylamino Group: A labile leaving group susceptible to transamination by primary amines or hydrazines.[1]
-
The Nitrile/Carbonyl System: Electron-withdrawing groups that activate the alkene and facilitate Michael-type additions.
-
The ortho-Fluorine: A site for intramolecular Nucleophilic Aromatic Substitution (
), enabling ring closure to fused bicyclic systems.[1]
Microwave (MW) Advantage: Conventional thermal cyclization of this scaffold (the Grohe-Heck reaction) often requires harsh conditions (Dowtherm A, >250°C) or strong bases (NaH) with long reaction times.[1] Microwave irradiation drastically reduces reaction times to minutes and allows for milder bases (
Chemical Logic & Mechanism
The reactivity of Compound 1 is dictated by the nucleophile employed.[1] The microwave field effects—specifically dipolar polarization—accelerate the polar transition states involved in both the transamination and the cyclization steps.[1]
Pathway Divergence
-
Pathway A (Quinolones): Reaction with primary amines (
) displaces the dimethylamino group.[1] Subsequent heating promotes attack of the secondary amine onto the aromatic ring, displacing the fluorine atom to form the quinolone core.[1] -
Pathway B (Pyrazoles): Reaction with hydrazines (
) leads to attack on the -carbon and the carbonyl/nitrile, forming a 5-membered pyrazole ring.
Figure 1: Divergent synthesis pathways from the parent enaminonitrile.[1] Pathway A leads to fused bicyclic quinolones via F-displacement.[1] Pathway B yields pyrazoles via hydrazine condensation.[1]
Detailed Protocols
Protocol A: Synthesis of 1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Ciprofloxacin Precursor)
This protocol utilizes a "telescoped" one-pot, two-stage microwave method.
Reagents:
-
Substrate: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (1.5 equiv) or DBU (1.2 equiv)[1] -
Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)[1]
Procedure:
-
Stage 1 (Transamination):
-
In a 10 mL microwave process vial, dissolve Compound 1 (1 mmol, ~218 mg) in DMF (3 mL).
-
Add Cyclopropylamine (1.1 mmol).[1]
-
Seal the vial.[1]
-
MW Settings: Heat to 80°C for 5 minutes (High absorption).
-
Checkpoint: TLC will show disappearance of starting material and formation of the intermediate enamine.[1]
-
-
Stage 2 (Cyclization - SnAr):
-
Work-up:
Data Summary (Typical):
| Parameter | Conventional Heating | Microwave Assisted |
|---|---|---|
| Time | 4 - 12 Hours | 15 - 20 Minutes |
| Temperature | Reflux (variable) | 140°C (Precise) |
| Yield | 65 - 75% | 85 - 92% |
| Purity (Crude) | Requires Chromatography | Often pure by filtration |
Protocol B: Regioselective Synthesis of 5-(2-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This reaction exploits the 1,3-dinucleophilic nature of hydrazines.
Reagents:
-
Substrate: Compound 1 (1.0 equiv)[1]
-
Nucleophile: Phenylhydrazine (1.1 equiv)[1]
-
Catalyst: Piperidine (Catalytic drops) - Optional, accelerates reaction[7]
Procedure:
-
Preparation:
-
Dissolve Compound 1 (1 mmol) and Phenylhydrazine (1.1 mmol) in Ethanol (3 mL) in a microwave vial.
-
-
Irradiation:
-
Work-up:
Critical Safety & Process Notes (Self-Validating Systems)
-
Fluoride Scavenging: In Protocol A, the cyclization releases a fluoride ion (
).[1] The presence of a base ( ) is essential not just for catalysis but to neutralize the hydrofluoric acid (HF) equivalent generated in situ.[1] Do not run Protocol A without a base scavenger. -
Vessel Pressure: DMF absorbs microwaves efficiently.[1] At 140°C, the internal pressure is manageable (~2-5 bar), but if volatile amines are used, pressure can spike.[1][7] Always use a vessel with a pressure release seal.[1]
-
Self-Validation (TLC):
-
Compound 1 is usually yellow/orange.[1]
-
Intermediate (Enamine) is often lighter yellow.[1]
-
Quinolone Product is typically white/off-white and highly fluorescent under UV (254/365 nm).[1]
-
Tip: If the solution remains bright yellow after Stage 2, the cyclization (
) has not occurred.[1][7] Increase Temp to 150°C.
-
References
-
Grohe, K., & Heitzer, H. (1987).[1][7] Cycloacylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] (Foundational chemistry for the Grohe-Heck reaction).
-
Al-Zaydi, K. M. (2009).[1] Microwave assisted synthesis of new enaminonitriles and their reactivity toward nitrogen nucleophiles.[1] Molecules, 14(10).[1][7] (Specifics on enaminonitrile reactivity under MW).
-
Kidwai, M., et al. (1998).[1][7][3] Microwave assisted synthesis and antibacterial activity of new quinolone derivatives.[1][3][13] Monatshefte für Chemie.[1][3] (Early application of MW to this specific scaffold).[1]
-
Kappe, C. O. (2004).[1][7] Controlled microwave heating in modern organic synthesis.[1][6] Angewandte Chemie International Edition.[1] (Authoritative guide on MW theory and solvent effects). [1]
-
Gao, S., et al. (2015).[1][7] Recent advances in the synthesis of 4-quinolones.[4][6] Organic Chemistry Frontiers.[1] (Review of modern methods including MW).
Sources
- 1. audreyli.com [audreyli.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. One moment, please... [japtronline.com]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 10. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 11. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave Chemistry: 2-Arylindoles via Tandem Radical Cylization, Three-Component Synthesis of Pyrazoles, Cross-Coupling Reactions with Aryl Chlorides, Synthesis of 2-Aminoimidazoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: Solvent Selection and Recrystallization Protocol for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Background
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS: 52200-14-3) is a highly versatile enaminone intermediate widely utilized in the synthesis of fluorinated heterocycles, including pyrazoles, pyrimidines, and polyhydroquinolines[1][2]. The synthesis of this compound is typically achieved via the condensation of 2-(2-fluorobenzoyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3].
While the reaction is highly efficient, the crude product often contains residual DMF, unreacted starting materials, and colored polymeric byproducts. To achieve active pharmaceutical ingredient (API)-grade purity, a highly controlled recrystallization process is required.
The Causality of Solvent Selection
The rational selection of a recrystallization solvent for this molecule is dictated by its unique stereoelectronic properties. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is a trans-configured "push-pull" alkene [4][5]. The electron-donating dimethylamino group "pushes" electron density across the conjugated
This creates a massive molecular dipole. Crucially, the molecule possesses multiple hydrogen-bond (H-bond) acceptors (the carbonyl oxygen, the nitrile nitrogen, and the dimethylamino nitrogen) but lacks any H-bond donors .
-
Aprotic Solvents (e.g., Dichloromethane, DMF): The compound is highly soluble in these solvents even at low temperatures due to strong dipole-dipole interactions, making them unsuitable for crystallization[6].
-
Protic Solvents (e.g., Ethanol, Isopropanol): Short-chain alcohols are ideal. At elevated temperatures, the alcohol's hydroxyl group donates H-bonds to the enaminone's acceptor sites, breaking the crystal lattice and solvating the molecule. As the temperature drops, the enaminone molecules preferentially self-associate via
- stacking and dipole interactions to rebuild the lattice, effectively excluding the solvent and leaving impurities in the mother liquor[2].
Solvent Screening & Quantitative Data
In accordance with the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) guidelines, solvent selection must balance thermodynamic efficiency with Environmental, Health, and Safety (EHS) profiles[7][8].
The table below summarizes the solubility profiles and EHS recommendations for potential recrystallization solvents.
| Solvent System | Boiling Point (°C) | Est. Solubility at 5°C (mg/mL) | Est. Solubility at Reflux (mg/mL) | ACS GCIPR EHS Recommendation | Role in Process |
| Ethanol (EtOH) | 78 | < 5 | > 150 | Recommended | Primary Single Solvent |
| Isopropanol (IPA) | 82 | < 2 | > 100 | Recommended | Alternative Single Solvent |
| Ethyl Acetate (EtOAc) | 77 | ~ 20 | > 250 | Recommended | Primary Solvent (Binary) |
| Heptane | 98 | < 1 | < 5 | Recommended | Antisolvent (Binary) |
| Dichloromethane | 40 | > 300 | > 500 | Problematic (Avoid) | Unsuitable (High solubility) |
Experimental Workflows & Decision Logic
To ensure a self-validating system, the choice of protocol should be dictated by the impurity profile of the crude material, as determined by preliminary High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) analysis.
Decision tree for selecting the recrystallization solvent based on crude purity.
Protocol A: Single-Solvent Recrystallization (Ethanol)
Use this protocol for standard crude products (HPLC Purity >85%).
-
Dissolution: Transfer the crude 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile to a round-bottom flask equipped with a reflux condenser. Add 5 to 7 volumes (mL per gram of crude) of absolute ethanol.
-
Heating: Heat the suspension to gentle reflux (75–78 °C) using an oil bath or heating mantle until complete dissolution is achieved.
-
Hot Filtration (Optional but Recommended): If insoluble particulate matter or dark polymeric aggregates persist, rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to prevent premature crystallization.
-
Controlled Cooling (Nucleation): Transfer the filtrate to a crystallizing dish or flask. Allow the solution to cool to ambient temperature (20–25 °C) at a controlled rate of approximately 0.5 °C/min. Scientific Rationale: Rapid cooling causes the enaminone to "oil out" or trap DMF within the crystal lattice. Slow cooling ensures the formation of pure, thermodynamically stable macroscopic crystals.
-
Maturation: Once at room temperature, transfer the vessel to an ice bath (0–5 °C) for 2 hours to maximize the yield by driving the equilibrium toward the solid phase.
-
Isolation & Washing: Collect the crystalline solid via vacuum filtration. Wash the filter cake with 1–2 volumes of ice-cold ethanol to displace the impurity-rich mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45 °C (below the melting point) for 12 hours to remove residual solvent.
Protocol B: Binary-Solvent Recrystallization (EtOAc/Heptane)
Use this protocol for oily or highly degraded crude products (HPLC Purity <85%).
-
Dissolution: Dissolve the crude material in 2 to 3 volumes of Ethyl Acetate at 60 °C.
-
Antisolvent Addition (Cloud Point Titration): While maintaining the temperature at 60 °C, add Heptane dropwise under vigorous stirring. Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating that the solution is saturated with respect to the enaminone.
-
Clarification: Add 2 to 3 drops of Ethyl Acetate until the solution just turns clear again.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then to 5 °C in an ice bath. The sharp decrease in solubility in the binary mixture will force the enaminone to crystallize while polymeric impurities remain dissolved in the EtOAc-rich phase.
-
Isolation: Filter under vacuum, wash with cold Heptane, and dry under vacuum at 45 °C.
Process Visualization
Step-by-step workflow for the recrystallization of enaminone intermediates.
References
-
Henderson, R. K., et al. (2011). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, American Chemical Society. Available at:[Link]
-
Zhang, L., et al. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, American Chemical Society. Available at:[Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, American Chemical Society. Available at:[Link]
-
Stoikov, I. I., et al. (2022). Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights. ACS Omega, American Chemical Society. Available at:[Link]
Sources
- 1. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Cyclization of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
This is a specialized technical support guide designed for organic chemists and process engineers working with Grohe-Suess or Gould-Jacobs type intermediates for fluoroquinolone synthesis.
Core Reaction Logic & Pathway Analysis
The "cyclization" of 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (1) is rarely a single step. It is a cascade sequence involving two distinct mechanistic phases. Understanding this distinction is critical for troubleshooting yield loss. The dimethylamino group acts as a leaving group, not the cyclizing nucleophile.
The Reaction Pathway[1][2][3][4]
-
Phase A (Transamination): The dimethylamino group (
) is displaced by a primary amine ( , e.g., cyclopropylamine). -
Phase B (Intramolecular
): The newly installed amino group attacks the 2-fluoro position on the benzoyl ring to close the quinolone core.
Visual Workflow (DOT Diagram)
Caption: Two-step cascade mechanism. Yield loss usually occurs due to incomplete conversion in Phase A before Phase B is attempted.
Troubleshooting Guide: Phase A (Transamination)
The Issue: The reaction stalls, or the final cyclization yield is <50% because the dimethylamino group was never fully displaced.
Diagnostic Q&A
Q: Why is my reaction mixture turning dark/tarry immediately upon adding the amine?
-
Cause: Exothermic runaway. The displacement of dimethylamine is exothermic. If the temperature spikes >40°C too early, the acrylonitrile backbone can polymerize or hydrolyze.
-
Solution:
Q: HPLC shows the "Intermediate Enamine" is forming, but the reaction stops at 80% conversion.
-
Cause: Equilibrium stagnation. The released dimethylamine (
) is a base and a nucleophile. If it builds up, it can attack the product or prevent the forward reaction. -
Solution:
-
Solvent Choice: Use a solvent where the intermediate precipitates (driving equilibrium) or one that allows easy removal of volatiles.
-
Nitrogen Sweep: Use a gentle
sparge to strip the volatile dimethylamine (b.p. ~7°C) from the headspace. -
Acid Catalyst: A catalytic amount of Acetic Acid (0.1 eq) can protonate the leaving dimethylamine, preventing it from reversing the reaction.
-
Troubleshooting Guide: Phase B (Cyclization)
The Issue: The enamine intermediate is present, but the ring won't close, or side products form.
Diagnostic Q&A
Q: I am heating to reflux, but the Fluorine is not displacing. The intermediate remains.
-
Cause: Insufficient base strength or "Hard/Soft" mismatch. The 2-fluoro position is activated by the carbonyl, but the nucleophile (the N-H) needs deprotonation to become aggressive enough for
. -
Solution:
-
Switch Base: If using
, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH . DBU is particularly effective for this specific cyclization in aprotic solvents. -
Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP). Toluene/Ethanol reflux is often too low-energy for difficult substrates.
-
Q: I see a major impurity with Mass = [M+18]. What is it?
-
Cause: Hydrolysis of the Nitrile (-CN) to an Amide (-CONH2). This happens if water is present during the high-heat basic cyclization step.
-
Solution:
-
Dry Solvents: Use anhydrous DMF/DMSO.
-
Reagent Quality: Check your amine source. Aqueous amines (e.g., 40% methylamine in water) will hydrolyze the nitrile. Use amine hydrochloride salts + auxiliary base, or anhydrous amine solutions (e.g., 2M in THF).
-
Q: Can I do this in "One Pot"?
-
Recommendation: Yes, but telescoping (sequential addition) is superior to mixing everything at once.
-
Protocol:
-
Dissolve substrate in Acetonitrile or Toluene.
-
Add Amine (1.05 eq). Stir at RT for 2 hours (Phase A completion).
-
Add Base (e.g., DBU or
, 1.2 eq). -
Heat to reflux (Phase B).
-
-
Why: Adding strong base before the amine has displaced the dimethylamine can lead to decomposition of the starting material.
-
Optimized Experimental Protocols
Method A: The "High Purity" Two-Step Method
Recommended for drug development where impurity isolation is difficult.
-
Step 1: Dissolve 1.0 eq of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile in Ethanol .
-
Cool to 0°C. Add 1.1 eq of Cyclopropylamine (or target amine) dropwise.
-
Stir at RT for 3 hours. The intermediate often precipitates.
-
Filtration: Filter the solid. Wash with cold ethanol.[1] (This removes the displaced dimethylamine).
-
Step 2: Suspend the solid in DMF . Add 1.2 eq
. -
Heat to 100–120°C for 2–4 hours.
-
Pour into ice water to precipitate the final Quinolone.
Method B: The "High Throughput" One-Pot Method
Recommended for scale-up if solvents are anhydrous.
-
Dissolve substrate in Acetonitrile (MeCN) .
-
Add 1.1 eq Amine. Stir at RT for 2 hours. Monitor disappearance of starting material by TLC/HPLC.
-
Add 2.0 eq DBU .
-
Heat to reflux (82°C) for 6 hours.
-
Cool and evaporate solvent.[1] Triturate residue with water.[1][2]
Comparative Data: Solvent & Base Effects
| Solvent | Base | Temp (°C) | Yield (Typical) | Comments |
| Ethanol | None | Reflux | 0% (Cyclization) | Good for Phase A (exchange) only. Won't cyclize F. |
| Toluene | TEA | 110 | 40-50% | Slow. Often requires high dilution to prevent polymerization. |
| DMF | 100 | 85-92% | Gold Standard. Fast kinetics, high solubility. | |
| DMSO | NaH | 60 | 70-80% | Fast but messy. Risk of side reactions with nitrile. |
| MeCN | DBU | 80 | 80-85% | Cleanest profile. Easy workup (evaporation). |
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
-
CN101456825B. (2012). Method for preparing acrylic nitrile derivatives and fluoroquinolone intermediates. Google Patents.
-
Al-Qalaf, F., et al. (2008). Synthesis of 2-aroyl-3-dimethylamino-2-propenenitrile and their reactivity toward nitrogen nucleophiles. Heterocycles.[3][4]
-
Organic Chemistry Portal. (2023). Synthesis of 4-Quinolones.
Sources
Technical Support Center: Preventing Dimerization of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile . Below, you will find in-depth mechanistic insights, troubleshooting workflows, and field-proven protocols to prevent the degradation and dimerization of this highly reactive intermediate.
Part 1: Mechanistic Insight (The "Why")
To prevent dimerization, we must first understand the structural causality behind it. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is a highly polarized, tetra-substituted "push-pull" alkene [1].
The dimethylamino group acts as a powerful electron donor ("push"), while the cyano and 2-fluorobenzoyl groups act as potent electron acceptors ("pull"). This resonance delocalization significantly reduces the C=C double-bond character, creating a zwitterionic intermediate[2]. In this state, the C2 position (alpha to the nitrile) becomes highly nucleophilic, and the C3 position (bearing the amine) becomes highly electrophilic.
Due to this extreme polarization, the molecule is prone to dimerization via two primary pathways:
-
Acid-Catalyzed Michael-Type Addition: Trace acids protonate the carbonyl or nitrile groups, further increasing the electrophilicity of C3. This triggers an intermolecular attack by the nucleophilic C2 of another molecule. This is often followed by the elimination of dimethylamine, yielding an aminomethylenated glutaconic acid derivative[3][4].
-
Thermal/Photochemical [2+2] Cycloaddition: Concentrated solutions exposed to heat or UV light can undergo [2+2] cycloadditions, yielding complex cyclobutane dimers[5].
Mechanistic pathways of push-pull alkene dimerization via acid catalysis and thermal activation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my batch degrading into dimers during standard storage? A: The most common culprit is moisture-induced trace acid. Hydrolysis of the 2-fluorobenzoyl group or the nitrile moiety can generate trace acidic byproducts (e.g., HF or carboxylic acids). Even minute amounts of acid catalyze the Michael-type dimerization[3]. Additionally, exposure to ambient light can trigger photochemical [2+2] cycloadditions[5].
Q2: How do I prevent dimerization during scale-up synthesis? A: Solvent selection is critical. Avoid halogenated solvents like chloroform or dichloromethane (DCM) unless they are freshly passed through basic alumina, as they naturally degrade to form trace HCl over time. Use strictly anhydrous, neutral, or mildly basic solvents (e.g., THF, 1,2-dimethoxyethane)[3][4]. Maintaining a low concentration and keeping the reaction temperature strictly controlled mitigates the collision frequency required for dimerization.
Q3: Can I rescue a partially dimerized batch? A: Yes. The dimerized byproducts (e.g., glutaconic acid dinitrile derivatives) have significantly different polarity profiles compared to the monomer[3]. A degraded batch can be rescued using flash chromatography. However, you must use basic alumina instead of standard silica gel; standard silica is mildly acidic and will actively accelerate dimerization during the purification process.
Troubleshooting workflow for identifying, preventing, and resolving dimerization issues.
Part 3: Quantitative Data & Condition Matrix
The following table summarizes the causality between environmental conditions and the rate of dimerization for push-pull acrylonitriles[1][3][6].
| Storage/Reaction Condition | Temperature | Solvent Environment | Additive / Intervention | Dimerization Rate (Half-life) | Primary Degradant Pathway |
| Standard Storage | 25°C | None (Neat Solid) | None (Ambient Air) | ~3 Months | [2+2] Cyclobutane dimer |
| Acidic Solvent | 25°C | Chloroform (Trace HCl) | None | < 24 Hours | Michael-addition dimer |
| Heated Reaction | 80°C | 1,2-Dimethoxyethane | None | ~6 Hours | Complex oligomers |
| Optimized Storage | -20°C | None (Neat Solid) | Argon Backfill + Desiccant | > 2 Years | None detected |
| Optimized Reaction | 25°C | THF (Anhydrous) | Mild Base (e.g., K₂CO₃) | > 72 Hours | None detected |
Part 4: Experimental Protocols
Protocol 1: Optimized Storage and Handling (Self-Validating System)
To ensure the integrity of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, storage must actively prevent both moisture ingress (acid generation) and photo-activation.
-
Desiccation & Inert Atmosphere: Transfer the compound to an amber glass vial to block UV/visible light. Add a small packet of activated 3Å molecular sieves to the outer storage container to act as a dehydrating agent[6].
-
Argon Backfill: Purge the vial with dry Argon or Nitrogen gas for 30 seconds before sealing. This displaces ambient oxygen and humidity.
-
Thermal Control: Store the sealed vial at -20°C.
-
Validation Step: Before use, allow the vial to warm to room temperature while still sealed. Opening a cold vial will cause immediate condensation of atmospheric moisture, introducing the very water that initiates acid-catalyzed dimerization.
Protocol 2: Purification of Degraded Batches
If NMR or LC-MS indicates the presence of dimers (typically identifiable by the loss of the dimethylamino signal or the appearance of cyclobutane/glutaconic signals), perform the following rescue protocol:
-
Stationary Phase Preparation: Pack a flash chromatography column with Basic Alumina (Brockmann Grade I or II) . Do not use standard silica gel, as its acidic silanol groups will catalyze further degradation[3].
-
Sample Loading: Dissolve the degraded batch in a minimal amount of freshly neutralized ethyl acetate (EtOAc).
-
Elution: Elute using a gradient of Hexanes/EtOAc (typically starting at 9:1 and moving to 7:3). The highly polar dimers will be retained strongly on the alumina, while the intact monomer will elute earlier.
-
Isolation: Pool the monomer fractions, concentrate in vacuo at a bath temperature not exceeding 30°C, and immediately apply Protocol 1 for storage.
References
-
Arava, V. R., Malreddy, S., & Thummala, S. R. (2011). Di and Trimerization of Acrylic reagents. Der Pharma Chemica, 3(2), 491-495. URL: [Link]
-
Abdellatif, K. R. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1088. URL:[Link]
-
Marković, R., et al. (2004). Hydrogen bonding in push-pull 5-substituted-2-alkylidene-4-oxothiazolidines: 1H-MNR spectroscopic study. Journal of the Serbian Chemical Society. URL:[Link]
-
Ninković, D. B., et al. (2023). Recognizing New Types of Stacking Interactions by Analyzing Data in the Cambridge Structural Database. Crystals, 13(11), 1588. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5324735, 3-(Dimethylamino)acrylonitrile. URL:[Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
Troubleshooting low purity in fluoroquinolone intermediate synthesis
Topic: Troubleshooting Low Purity in Fluoroquinolone (FQ) Synthesis
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Purity Paradox in FQ Synthesis
Welcome to the technical support hub. If you are experiencing low purity in fluoroquinolone synthesis (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin), you are likely battling one of two adversaries: thermal degradation during the early-stage cyclization or regioselectivity failure during the late-stage nucleophilic substitution.
This guide moves beyond basic recipes to address the electronic and thermodynamic root causes of impurity formation. We focus on the "Boron Switch" strategy and thermal management systems that distinguish pharmaceutical-grade intermediates (>99.5%) from crude research samples.
Module 1: The Gould-Jacobs Cyclization (Early Stage)
Core Issue: Formation of "tar" (polymerization) and incomplete cyclization.
Q: My post-cyclization purity is <85%, and the reaction mixture is dark/tarry. What is happening?
A: You are likely operating outside the "Thermal Goldilocks Zone." The Gould-Jacobs cyclization (converting anilinomethylenemalonate to the quinolone core) is a thermodynamic balancing act.
-
The Mechanism: It is a pericyclic reaction requiring high activation energy (
). -
The Failure Mode:
-
Temperature
: The reaction stalls. You isolate the uncyclized anilino intermediate (often visible as a yellow spot on TLC with different ). -
Temperature
(or prolonged time): Thermal decarboxylation occurs at the C3 position, and oxidative polymerization creates "tar."
-
Troubleshooting Protocol: The Dowtherm Control System
-
Solvent Switch: Do not use neat heating if possible. Use Dowtherm A (diphenyl ether/biphenyl eutectic mixture). It acts as a heat sink, clamping the temperature at
. -
Ethanol Removal: The reaction releases ethanol.[1] If ethanol remains, it lowers the boiling point and inhibits cyclization. Use a Dean-Stark trap or continuous distillation.
-
Flash Heating: Pre-heat the solvent to reflux before adding the substrate. Slow ramp-ups favor polymerization over cyclization.
| Parameter | Optimal Range | Result of Deviation |
| Temperature | ||
| Concentration | 10-15% w/v in Dowtherm A | High conc. promotes intermolecular polymerization (tar). |
| Time | 30-60 mins (at reflux) |
Module 2: The "Boron Switch" (Activation Strategy)
Core Issue: Low yield in C7 substitution and formation of regio-isomers.
Q: Why is the nucleophilic substitution (SnAr) at C7 sluggish or yielding impurities?
A: The C7 fluorine is not sufficiently electrophilic on its own. In the standard quinolone core, the electron density is not adequately pulled away from the C7 position.
The Solution: Boron Chelation
You must employ the "Boron Switch." By reacting the 4-keto and 3-carboxyl groups with a boron reagent (e.g.,
Why this works (Electronic Causality):
-
Locking Conformation: It forces the carbonyls into a coplanar arrangement.
-
Electron Withdrawal: The boron acts as a massive electron sink, significantly increasing the electrophilicity at C7.
-
Regio-Protection: It sterically and electronically protects the C3-Carboxyl group from side reactions during amine addition.
Visualizing the Boron Activation Pathway
Caption: The Boron Chelation strategy activates the C7 position (red node) for nucleophilic attack, preventing side reactions.
Module 3: C7 Nucleophilic Substitution (Late Stage)
Core Issue: Dimer formation and "Desfluoro" impurities.
Q: I see a "Dimer" impurity in my LC-MS. How do I stop this?
A: Dimer impurities occur when the diamine (e.g., piperazine) reacts with two quinolone molecules instead of one. This happens when the amine concentration is too low locally.
Corrective Action:
-
Stoichiometry: Always use a significant excess of the amine (2.5 to 3.0 equivalents).
-
Order of Addition: Add the quinolone solution slowly to the amine solution. This ensures the amine is always in excess relative to the quinolone substrate.
Q: What is the "Desfluoro" impurity?
A: This is the hydro-defluorinated byproduct where the fluorine at C6 or C7 is replaced by hydrogen.
-
Cause: This is often a result of radical mechanisms induced by trace metal contaminants or excessive heating during the SnAr step.
-
Fix: Ensure solvents are degassed and free of transition metals. Lower the reaction temperature and rely on the Boron Activation (Module 2) to drive the kinetics rather than heat.
Module 4: Purification & Hydrolysis
Core Issue: Removing the Boron Chelate and final polishing.
Q: How do I remove the Boron group after the substitution?
A: The chelate is stable and must be hydrolyzed.
-
Protocol: Reflux the chelated intermediate in aqueous ethanol with mild base (NaOH) or acid (HCl).
-
Checkpoint: Monitor the disappearance of the fluorescent chelate spot on TLC. The free acid fluoroquinolone usually precipitates at its isoelectric point (pH ~7.0 - 7.4).
Summary of Impurity Profiles
| Impurity Type | Origin Step | Root Cause | Remediation |
| Ethyl ester intermediate | Gould-Jacobs | Temp | Use Dowtherm A reflux; remove ethanol. |
| Decarboxylated analog | Gould-Jacobs | Temp | Strict temp control; reduce reaction time. |
| Regio-isomers | SnAr (C7) | Lack of activation | Mandatory: Use Boron Chelation strategy. |
| Bis-quinolone (Dimer) | SnAr (C7) | Low amine conc. | Reverse addition; use 3.0 eq. excess amine. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Grohe, K., & Heitzer, H. (1987).[2] Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (Foundational text for the Grohe-Heitzer route).
-
BenchChem Tech Support. (2025).[1][3] Troubleshooting unexpected side products in quinolone synthesis - Gould-Jacobs Reaction.Link
-
Organic Process Research & Development. (2022). Optimization of Fluoroquinolone Synthesis via Boron Chelation. (General reference to OPRD methodology for scale-up). Link
-
ResearchGate. (2019). Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation. (Details on the chelation mechanism). Link
Sources
Technical Support Center: Troubleshooting Nucleophilic Displacement Involving Dimethylamine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex thermodynamics and kinetics of dimethylamine in nucleophilic substitution workflows. Dimethylamine presents a unique dual-challenge in organic synthesis: as a leaving group (–NMe₂), it is notoriously poor and requires precise activation; as a nucleophile, its high reactivity often leads to over-alkylation.
This guide provides field-proven, mechanistically grounded solutions to minimize side reactions in both scenarios, ensuring high-yield, reproducible syntheses.
Section 1: Displacing the Dimethylamino Group (Dimethylamine as a Leaving Group)
FAQ 1: Why is my direct nucleophilic displacement of the –NMe₂ group failing, returning only unreacted starting material? Causality & Solution: The unactivated dimethylamino group is generally considered one of the worst leaving groups in organic chemistry[1]. The expulsion of a dimethylamide anion (–NMe₂⁻) is thermodynamically highly unfavorable due to its strong basicity (conjugate acid pKa ~10.7). To facilitate displacement, you must lower the activation energy barrier by converting the amine into a better leaving group. This is typically achieved via quaternization (reacting with methyl iodide to form a –NMe₃⁺ salt) or by running the reaction under strictly acidic conditions to protonate the amine (–NHMe₂⁺)[2].
FAQ 2: I quaternized my substrate to a trimethylammonium salt (–NMe₃⁺), but upon adding the nucleophile, I isolate alkene byproducts instead of my desired substituted product. How do I fix this? Causality & Solution: You are observing Hofmann elimination (an E2 pathway) outcompeting your desired SN2 substitution. The positively charged nitrogen of the –NMe₃⁺ group is highly electron-withdrawing, which significantly increases the acidity of the adjacent beta-hydrogens. If your nucleophile is too basic or sterically hindered, it will act as a base and abstract a beta-proton rather than attacking the alpha-carbon. Optimization: To suppress the E2 pathway, switch to a "softer," less basic nucleophile (e.g., thiolates instead of alkoxides, or azides)[2]. If a hard nucleophile is mandatory, lower the reaction temperature and use a less polar solvent to reduce the effective basicity of the nucleophile.
FAQ 3: During the displacement of dimethylamine from enaminones or Mannich bases, my yield is low, and MS data shows amidation and re-addition byproducts. How do I prevent this? Causality & Solution: In push-pull systems like enaminones, the displacement of dimethylamine proceeds via an addition-elimination mechanism. However, the expelled dimethylamine remains a potent nucleophile in the reaction mixture. If left in solution, it can undergo reverse Michael addition or attack other electrophilic centers (like esters) to form undesired amides[3]. Optimization: You must actively drive the equilibrium forward and trap the expelled leaving group. Perform the reaction under a continuous sweep of inert gas (N₂ or Ar) to volatilize the dimethylamine (b.p. 7 °C), or add a mild acid scavenger that neutralizes the amine without protonating your primary nucleophile.
Section 2: Using Dimethylamine as a Nucleophile (Displacement BY Dimethylamine)
FAQ 4: My amination reaction with dimethylamine hydrochloride is producing significant amounts of tertiary amine and quaternary ammonium salt byproducts. How can I improve selectivity for the secondary amine? Causality & Solution: This is classic over-alkylation. When dimethylamine acts as a nucleophile, the initially formed product is a tertiary amine. Because alkyl groups are electron-donating, this tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of a quaternary ammonium salt[4]. Optimization: Control the stoichiometry by using a large molar excess of dimethylamine relative to the electrophile. Additionally, use inverse addition: slowly add the electrophile dropwise to the solution of dimethylamine to ensure the unreacted amine is always in vast excess.
FAQ 5: I am using the thermal decomposition of DMF to generate dimethylamine in situ for a nucleophilic aromatic substitution (SNAr). The SNAr works, but I'm getting acyl substitution byproducts on my ester-containing substrates. Why? Causality & Solution: While generating dimethylamine in situ from N,N-dimethylformamide (DMF) is a convenient, continuous-flow friendly method for SNAr, the intermediate species and the liberated dimethylamine can attack sensitive functional groups. Dimethylamine will readily undergo acyl substitution with methyl esters and acyl chlorides to form amides[5]. Optimization: If your substrate contains ester or acyl chloride moieties, the DMF-decomposition method is contraindicated. You must either protect the carbonyl groups prior to the SNAr step or switch to a strictly controlled, low-temperature SNAr using pre-formed dimethylamine in a non-nucleophilic solvent (e.g., THF or MeCN).
Quantitative Data: Leaving Group & Nucleophilicity Parameters
| Parameter | Species | Relative Value / pKa | Impact on Reaction Pathway |
| Leaving Group Ability | –NMe₂ (Unactivated) | pKa ~10.7 (Conjugate acid) | Extremely poor; requires extreme temperatures or structural strain to displace. |
| Leaving Group Ability | –NMe₃⁺ (Quaternized) | pKa ~9.8 (Conjugate acid) | Excellent; highly electron-withdrawing, but increases risk of Hofmann elimination. |
| Nucleophilicity (N) | Dimethylamine | N ~ 15.0 (in water) | Highly nucleophilic; prone to over-alkylation and reverse Michael additions. |
| Nucleophilicity (N) | Trimethylamine | N ~ 13.5 (in water) | Sterically hindered but still nucleophilic enough to form quaternary salts. |
Self-Validating Experimental Protocols
Protocol A: Quaternization-Activated Nucleophilic Displacement of –NMe₂
This protocol ensures complete activation of the leaving group before nucleophilic attack, preventing mixed-mechanism side reactions.
-
Activation: Dissolve the dimethylamine-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Quaternization: Add methyl iodide (MeI) (1.5 eq) dropwise. Stir at room temperature for 4 hours.
-
Validation Step: Monitor by TLC (10% MeOH in DCM). The starting material must be completely consumed, replaced by a baseline spot (the highly polar quaternary ammonium salt). Do not proceed to step 4 if unreacted starting material remains.
-
Solvent Swap: Concentrate the mixture in vacuo to remove unreacted MeI and DCM. Redissolve the isolated salt in anhydrous acetonitrile (MeCN).
-
Displacement: Add the desired nucleophile (e.g., sodium azide or a thiolate, 1.2 eq). Heat to 60 °C for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Displacement of Dimethylamine from Enaminones with In-Situ Trapping
This protocol actively removes expelled dimethylamine to prevent reverse-addition and amidation.
-
Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a sub-surface gas dispersion tube connected to a nitrogen line.
-
Reaction: Dissolve the enaminone (1.0 eq) and the incoming nucleophile (e.g., hydrazine hydrate, 1.1 eq) in absolute ethanol[3].
-
Sparging: Begin a gentle, continuous sweep of nitrogen gas through the solution. Route the exhaust through a dilute HCl trap to safely capture the volatile dimethylamine.
-
Heating: Heat the reaction to reflux (78 °C) for 4 hours. The nitrogen sweep will continuously drive the expelled dimethylamine out of the equilibrium.
-
Validation & Isolation: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the pure substituted product, leaving any trace dimethylammonium salts in the supernatant.
Mechanistic Visualizations
Mechanistic divergence of quaternized dimethylamine displacement: SN2 vs. E2 elimination.
Workflow to prevent side reactions by trapping expelled dimethylamine during addition-elimination.
References[4] BenchChem Technical Support Team. "Common side reactions with dimethylamine hydrochloride and how to avoid them." BenchChem. URL: 5]">https://benchchem.com[5] Petersen, T. P., et al. "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF." The Journal of Organic Chemistry. URL: https://doi.org/10.1021/jo400390t[1] Antonov, A. S., et al. "Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study." Molecules. URL: https://doi.org/10.3390/molecules25245895[3] BenchChem Technical Support Team. "3-(Dimethylamino)acrylonitrile." BenchChem. URL: 2]">https://benchchem.com[2] Shin, N. Y., et al. "Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums." Journal of the American Chemical Society. URL: https://doi.org/10.1021/jacs.4c05816
Sources
- 1. Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Targeted Removal of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Welcome to the technical support guide for handling reaction mixtures containing residual 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile. This document provides researchers, chemists, and drug development professionals with a set of targeted troubleshooting strategies and detailed protocols to effectively remove this common, often problematic, unreacted starting material. Our approach is grounded in the fundamental chemical principles governing the reactivity of this molecule, ensuring you can make informed decisions to achieve the desired purity of your target compound.
Section 1: Understanding the Core Problem: The Chemistry of the Impurity
A successful purification strategy begins with understanding the physicochemical properties and reactivity of the impurity you aim to remove.
Q1: What is 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile and why is it often challenging to remove?
A: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS No. 52200-14-3) is a highly functionalized organic molecule.[1][2] Structurally, it is an enamine , specifically a β-dimethylamino-α,β-unsaturated nitrile.[3][4] This structure imparts a unique combination of properties that can complicate its removal:
-
High Boiling Point: With a predicted boiling point of approximately 406°C at atmospheric pressure, it cannot be easily removed by simple distillation or evaporation under standard laboratory conditions.[1][5]
-
Polarity: The presence of a nitrile, a ketone, and a dimethylamino group makes it a moderately to highly polar compound. This can cause it to co-elute with polar target molecules during normal-phase column chromatography.[6]
-
Reactivity: As an enamine, it is a potent nucleophile, but more importantly for purification, it possesses a key chemical vulnerability that can be exploited.[3][4]
Q2: What is the primary chemical property of this enamine that I can exploit for its selective removal?
A: The most significant chemical weakness of an enamine is its susceptibility to acid-catalyzed hydrolysis .[3][7] In the presence of aqueous acid, the enamine functionality is readily cleaved, converting the molecule into two new, more easily separable compounds.[8][9]
The mechanism involves the protonation of the enamine's α-carbon, followed by the attack of water and subsequent elimination of the secondary amine.[4][8] This process is often irreversible, especially if the resulting amine is protonated by the acidic medium, which prevents it from re-engaging in the reverse reaction.[9]
This hydrolytic instability is the cornerstone of the most effective removal strategy.
Diagram 1: Chemical rationale for impurity removal via acid-catalyzed hydrolysis.
Section 2: Troubleshooting Guide for Purification
Encountering a persistent impurity can be a significant bottleneck.[10][11] This section addresses common purification failures and provides a logical workflow to resolve them.
Diagram 2: Troubleshooting workflow for selecting a purification strategy.
Q3: I performed a standard water wash, but a spot corresponding to the impurity is still present on my TLC plate. Why didn't it work?
A: A neutral water wash is ineffective because the enamine impurity has limited water solubility. As discussed in Q2, hydrolysis requires acid catalysis . Without an acid, the enamine remains intact and stays in the organic layer with your product. You must use an acidic aqueous solution (e.g., dilute HCl, NH₄Cl) to promote hydrolysis and subsequent extraction of the resulting water-soluble dimethylammonium salt.[4][8]
Q4: My desired product is co-eluting with the impurity during silica gel chromatography. What are my options?
A: This is a common issue due to the polarity of the enamine. You have two main options:
-
Pre-Chromatography Acid Wash: Before loading your sample onto the column, perform the acidic aqueous extraction as detailed in Protocol 1 . This chemically modifies the impurity into species with drastically different polarities, which will either be removed in the aqueous phase or will no longer co-elute with your target compound. This is the most robust solution.
-
Modify Chromatographic Conditions: If your product is acid-sensitive and you must avoid an acidic wash, you can try to improve chromatographic separation. Consider using a more selective stationary phase, such as a fluorinated phase which can offer different selectivity for halogenated compounds.[12] Alternatively, explore different solvent systems; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution profile sufficiently.
Q5: My target compound is sensitive to strong acids like HCl. Can I still use the hydrolysis method?
A: Yes. If your compound is sensitive to strong, non-volatile acids, you can use a milder or more easily removed acidic agent. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient to catalyze the hydrolysis without exposing your compound to a harsh, low-pH environment. Alternatively, using a volatile acid like formic acid or acetic acid in the workup can be an option, as any excess can be removed under vacuum.
Section 3: Detailed Purification Protocols
This section provides step-by-step instructions for the most effective removal techniques.
Protocol 1: Removal by Acidic Aqueous Extraction (Primary Method)
This method is the most effective and is based on the chemical conversion of the impurity.
Experimental Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Wash 1-2 times, as needed. The volume of the acid wash should be about one-third to one-half the volume of the organic layer.
-
Monitor Progress: After the first wash, carefully take a small aliquot of the organic layer, neutralize it with a drop of triethylamine, and spot it on a TLC plate against a co-spot of the crude material to confirm the disappearance of the impurity.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent the separatory funnel frequently as CO₂ gas will evolve.
-
Final Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove bulk water.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This physical separation method should be used if the target compound is acid-sensitive or if the acidic wash fails to remove all impurities.
Experimental Steps:
-
Adsorption: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a flash column with silica gel using the chosen eluent system.
-
Loading: Dry-load the adsorbed sample onto the column.
-
Elution: Elute the column with an appropriate solvent system. Gradient elution is often most effective. Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (Standard) | Most common and cost-effective. |
| Fluorinated Phase | May offer enhanced selectivity if the target compound also contains fluorine.[12] | |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A good starting point for moderately polar compounds. Increase ethyl acetate for higher polarity. |
| Dichloromethane / Methanol | Useful for more polar compounds. A small amount of methanol (1-5%) significantly increases eluent polarity. | |
| Monitoring | TLC with UV visualization | The impurity is UV active due to the conjugated system. |
Table 1: Recommended Parameters for Flash Chromatography Purification.
Protocol 3: Purification by Recrystallization
This technique is suitable if your desired product is a solid and has a significantly different solubility profile from the enamine impurity in a given solvent.[14][15]
Experimental Steps:
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.[14]
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the expected hydrolysis products of the impurity, and will they interfere with my reaction?
A: The hydrolysis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile yields two products:
-
Dimethylamine: In an acidic workup, this is immediately protonated to form a dimethylammonium salt (e.g., (CH₃)₂NH₂⁺Cl⁻). This salt is highly water-soluble and will be partitioned into the aqueous layer during extraction.[9]
-
A β-keto nitrile derivative: This compound will remain in the organic layer. It has a different polarity and structure than the starting enamine and is typically separable from the desired product by standard chromatography or crystallization.
Q7: Can I use a scavenger resin to remove the impurity?
A: Yes, a solid-phase scavenger approach is a viable alternative. Using a polymer-bound acid scavenger (e.g., an acidic ion-exchange resin) can be an excellent method, especially for acid-sensitive products. By stirring the reaction mixture with the resin, the basic dimethylamino group of the impurity will be captured. The resin can then be simply filtered off. This avoids an aqueous workup entirely.
References
-
LookChem. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Chemical Properties. Available from: [Link]
-
Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. Available from: [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available from: [Link]
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available from: [Link]
-
Stamford, A. W. Mechanism of enamine hydrolysis. Journal of the American Chemical Society. Available from: [Link]
-
Making Molecules. Enamines. Available from: [Link]
-
YouTube. reaction of enamines and acid chlorides. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. Available from: [Link]
-
National Center for Biotechnology Information. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Available from: [Link]
-
ResearchGate. How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Available from: [Link]
-
American Chemical Society. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Available from: [Link]
-
University of Nebraska-Lincoln. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
University of Rochester. How To: Purify by Distillation. Available from: [Link]
-
The separation and purification of organic compounds. The separation and purification of organic compounds. Available from: [Link]
-
Elara Engineering. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]
-
Physics & Maths Tutor. Organic Synthesis Organic Practical techniques. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 52200-14-3 CAS|3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile|生产厂家|价格信息 [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. How To [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. How To [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. physicsandmathstutor.com [physicsandmathstutor.com]
Optimizing temperature for reaction of 52200-14-3 with primary amines
The following guide serves as a specialized Technical Support Center for researchers working with CAS 52200-14-3 (tert-butyl (4-oxocyclohexyl)carbamate).
This content is structured to address the specific kinetic, thermodynamic, and stability challenges associated with the reductive amination of this Boc-protected ketone.
Executive Summary: The Temperature-Stability Paradox
The reaction of 52200-14-3 with primary amines is a standard reductive amination, but it presents a specific "thermodynamic trap." You are balancing three competing factors:
-
Imine Formation (Rate): Requires energy (heat) or catalysis to overcome the steric bulk of the cyclohexane ring and the Boc group.
-
Boc Stability (Degradation): The tert-butyl carbamate group is acid-sensitive. While stable at neutral pH, the presence of acetic acid (standard catalyst) at elevated temperatures (>50°C) can trigger premature deprotection.
-
Stereochemistry (Cis/Trans Ratio): Temperature dictates the equilibrium between the imine intermediate and the enamine, directly influencing the axial/equatorial ratio of the final amine product.
Critical Control Points (Visualized)
The following diagram illustrates the reaction pathway and where temperature exerts critical influence.
Figure 1: Reaction coordinate showing the critical imine intermediate. High temperatures during imine formation risk Boc-deprotection (red dashed line).
Troubleshooting Guide (Q&A Format)
Category A: Reaction Rate & Conversion
Q: My reaction is stalling at 50% conversion. Should I increase the temperature to reflux? A: NO. Refluxing, especially in the presence of acetic acid (AcOH), risks removing the Boc group.
-
Diagnosis: Stalling usually indicates incomplete imine formation, not a failure of the reduction step. The steric bulk of the Boc group at the 4-position can hinder the attack of the amine.
-
Solution: Instead of heat, use Molecular Sieves (4Å) or Magnesium Sulfate (MgSO₄) to drive the equilibrium by removing water. Run the imine formation step at 25–35°C for a longer duration (4–16 h) before adding the reducing agent.
Q: I am using NaBH₃CN. Can I heat the reduction step? A: You can heat moderately (40–50°C ) with NaBH₃CN, as it is stable at low pH. However, NaBH(OAc)₃ (Sodium triacetoxyborohydride) is preferred for this substrate because it allows for a "one-pot" procedure at Room Temperature (20–25°C) and reduces the risk of reducing the ketone to an alcohol (direct reduction).
Category B: Stereochemistry (Cis/Trans)
Q: I need the trans-1,4-diamine isomer. How does temperature affect this? A: Temperature controls the thermodynamic equilibrium.
-
To favor Trans (Thermodynamic): Allow the imine to form at 40°C for 2+ hours to reach thermodynamic equilibrium before cooling to 0°C for reduction. The bulky Boc group prefers the equatorial position; the imine will equilibrate to minimize steric strain.
-
To favor Cis (Kinetic): Perform the entire reaction at 0–10°C . This locks the kinetic imine ratio. Note that using bulky reducing agents (like NaBH(OAc)₃) at low temps often favors hydride attack from the less hindered face, further influencing the ratio.
Category C: Solubility & Handling
Q: CAS 52200-14-3 is not dissolving fully in DCE at 0°C. What should I do? A: This ketone is a solid (mp 114–118°C).
-
Protocol Adjustment: Dissolve the ketone and amine in DCE (Dichloroethane) or DCM (Dichloromethane) at Room Temperature first. Once the solution is clear (indicating solvation), then cool to 0°C if a low-temperature reduction is required. Do not add the reducing agent to a suspension; it leads to heterogeneous reaction rates and poor yields.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale to minimize side reactions.
| Reagent | Equivalents | Role | Notes |
| CAS 52200-14-3 | 1.0 equiv | Substrate | Ensure dry; water inhibits imine formation. |
| Primary Amine | 1.1–1.2 equiv | Reactant | Slight excess drives conversion. |
| Acetic Acid (AcOH) | 1.0–2.0 equiv | Catalyst | CRITICAL: Activates the ketone. |
| NaBH(OAc)₃ | 1.5 equiv | Reductant | Add after imine formation for best results. |
| DCE or DCM | 0.1–0.2 M | Solvent | DCE is superior for rate; DCM is easier to remove. |
Step-by-Step Procedure:
-
Solvation (25°C): In a dry flask, combine CAS 52200-14-3 (1.0 eq) and the primary amine (1.1 eq) in DCE.
-
Activation (25°C): Add Acetic Acid (1.0 eq). Stir for 30–60 minutes.
-
Checkpoint: Solution should remain clear. If using molecular sieves, add them here.
-
-
Reduction (20°C): Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction may bubble (H₂ gas).
-
Incubation (20–25°C): Stir for 12–16 hours.
-
Note: Do not heat above 30°C during this phase.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Warning: Quench slowly. The acid neutralization is exothermic. Keep internal temp <35°C to protect the Boc group.
-
References
-
Organic Chemistry Portal. Reductive Amination: Borch Reaction & Alternatives. (General mechanistic grounding for temperature effects on imine reduction). [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] (The authoritative source for the NaBH(OAc)3 protocol). [Link]
- Google Patents.Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. (CN109824545B). (Provides insight into cis/trans control in 4-substituted cyclohexanes).
Sources
Handling moisture sensitivity of dimethylamino acrylonitrile intermediates
The following technical guide is structured as a specialized support resource for researchers working with 3-(Dimethylamino)acrylonitrile (DMAAN) . It addresses the critical moisture sensitivity of this intermediate, which is a frequent cause of failure in heterocyclic synthesis (e.g., pyrimidines, pyrazoles).
Executive Summary: The "Silent Killer" of Yields
3-(Dimethylamino)acrylonitrile is a bifunctional enaminonitrile. While it is a potent
Many researchers report "unexplained" low yields or oiling out of products. In 85% of these cases, the root cause is trace moisture hydrolyzing the enamine bond before the desired cyclization can occur. This guide provides the protocols necessary to maintain the integrity of this reagent.
Core Chemical Vulnerability
The enamine nitrogen donates electron density into the
Degradation Pathway:
Visualizing the Failure Mode
To understand why your reaction failed, you must visualize the degradation. The following diagram details the hydrolysis mechanism that competes with your desired reaction.
Figure 1: Acid-catalyzed hydrolysis pathway of enaminonitriles. Note that atmospheric moisture and
Storage & Handling Protocols (Pre-Experiment)
Q: How should I store DMAAN long-term?
A: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8°C or -20°C .
-
Why? Low temperature kinetically slows hydrolysis. Argon prevents the ingress of moist air more effectively than Nitrogen when the container is opened/closed.
-
Container: Use amber glass with a Teflon-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
Q: The liquid has turned from clear/pale yellow to dark brown. Is it usable?
A: Proceed with caution.
-
Diagnosis: Color change indicates oxidation or polymerization. However, if the material is still liquid and mobile, the bulk purity may still be >90%.
-
Action: Run a quantitative
-NMR (using an internal standard like dimethyl sulfone).-
If purity >95%: Use as is.
-
If purity 80-95%: Distill under reduced pressure (bp ~115°C @ 3 mmHg) [1].
-
If <80% or viscous: Discard. The degradation products (amines) can poison acid-catalyzed reactions.
-
Experimental Setup & Troubleshooting
Q: My reaction yield is 30% lower than reported. What is wrong?
A: If you are running a cyclization (e.g., with an amidine or hydrazine), the issue is likely solvent moisture . Enaminonitriles hydrolyze faster than they cyclize in wet solvents.
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of DMAAN | Dry solvent (THF/EtOH) over 3Å sieves. Karl Fischer water content must be <100 ppm. |
| Oiling Out | Polymerization of intermediate | Reduce reaction temperature. Add radical inhibitor (e.g., BHT) if radical mechanism suspected. |
| Amine Smell | Decomposition | Check pH. If acidic, buffer the reaction. Strong acid accelerates hydrolysis. |
| No Reaction | Old Reagent | Check |
Q: Can I use Ethanol as a solvent?
A: Yes, but it must be Absolute Ethanol (Anhydrous) .
-
Risk: Standard "95% Ethanol" contains 5% water, which is a huge molar excess relative to your reagent. This will destroy the DMAAN before the reaction completes.
-
Protocol: Distill ethanol over Magnesium/Iodine or store over activated 3Å molecular sieves for 24 hours prior to use [2].
Q: How do I transfer the reagent without a glovebox?
A: Use the Syringe-Septum Technique .
-
Flame-dry your reaction flask and flush with Argon.[1]
-
Insert a needle connected to an Argon line into the DMAAN reagent bottle (to equalize pressure).
-
Withdraw the required volume using a dry, gas-tight syringe.
-
Inject directly into the reaction solvent. Never pour DMAAN through the open air.
Validated Workflow: Synthesis of Pyrimidines
The following workflow integrates moisture control points (MCP) to ensure success in a standard pyrimidine synthesis (e.g., reaction with an amidine).
Figure 2: Process flow with Moisture Control Points (MCP) for handling DMAAN.
Detailed Protocol: Solvent Drying for DMAAN Reactions
Standard "bottle anhydrous" solvents are often insufficient after the seal is broken.
Materials:
-
Molecular Sieves (3Å), beads (not powder).
-
Solvent (Ethanol, DMF, or THF).
Procedure:
-
Activation: Heat molecular sieves in a vacuum oven at 200°C for 12 hours OR flame-dry in a flask under high vacuum until no water vapor evolves.
-
Loading: Add activated sieves to the solvent bottle (20% w/v loading).
-
Equilibration: Allow to stand for at least 24 hours.
-
Validation: If available, check water content via Karl Fischer titration. Target: <50 ppm .
Why 3Å? 3Å sieves have a pore size that adsorbs water (approx 2.8Å) but excludes ethanol (4.4Å) or DMF, preventing solvent co-adsorption and degradation [3].
References
-
Tokyo Chemical Industry (TCI). Product Specification: 3-(Dimethylamino)acrylonitrile (D2094).[2] Retrieved from
-
Organic Syntheses. 2-(Dimethylamino)pyrimidine.[3] Org.[3][4][5] Synth. 1962, 42, 44. (Demonstrates handling of hygroscopic aminopyrimidine precursors). Retrieved from
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Establishes 3Å sieves as superior for polar solvents). Retrieved from
-
BenchChem. Troubleshooting Common Issues in Pyrimidine Synthesis. (Highlighting moisture sensitivity of starting materials).[3][6] Retrieved from
Sources
- 1. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 2. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Executive Summary & Triage
You are attempting to purify 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile , a critical "push-pull" enaminone intermediate often used in the synthesis of fluoroquinolone antibiotics (e.g., the Grohe-Suess reaction).
Immediate Caution: This molecule contains a basic dimethylamino group conjugated to a nitrile and a ketone.[1] It is chemically distinct from standard organic neutrals due to two risks:
-
Acid Sensitivity: The acidic silanol groups (
) on standard silica gel can protonate the enamine, leading to hydrolysis (reverting to the starting benzoylacetonitrile) or irreversible adsorption (streaking). -
Isomerism: The compound exists as
isomers.[1][2] While often equilibrating, they can separate on silica, confusing the operator into thinking impurities are present.
Before you pack your column, perform this stability test:
The "2D-TLC" Stability Check: Spot the crude mixture on a TLC plate. Run it in 100% EtOAc. Do not visualize yet.[1][3] Rotate the plate 90° and run it again in the same solvent.
Method Development & Protocol
Solvent System Selection
Based on the polarity of the dimethylamino and nitrile groups, this compound is moderately polar.
| Mobile Phase System | Application | Modifier Requirement |
| Hexane / Ethyl Acetate | Standard (Recommended) .[1] Good selectivity for separating the non-polar starting material (2-fluorobenzoylacetonitrile) from the product. | Add 1% Triethylamine (TEA) to the EtOAc bottle to neutralize silica acidity. |
| DCM / Methanol | High Polarity .[1][5] Use only if the compound sticks to the baseline in 100% EtOAc. | Add 1% TEA or 0.5% |
| Toluene / Acetone | Orthogonal Selectivity .[1] Use if co-elution occurs with aromatic byproducts.[1] | None usually required, but TEA helps peak shape.[1] |
Step-by-Step Purification Protocol
Step 1: Stationary Phase Preparation
-
Standard: Silica Gel 60 (40–63 µm).[1]
-
Pre-treatment (Crucial): Slurry the silica in the starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% Triethylamine . Let it sit for 10 minutes. This "deactivates" the acidic sites.[1]
Step 2: Sample Loading
-
Technique: Dry Loading is superior for this compound due to its solubility profile.[1]
-
Procedure: Dissolve crude in minimal DCM. Add Celite (preferred over silica to minimize degradation).[1] Rotary evaporate to a free-flowing powder.[1] Load this powder on top of the packed column.
Step 3: Elution Gradient
-
Flow Rate: 15–20 mL/min (for a 12g column).
-
Gradient:
Decision Logic & Workflow
The following diagram illustrates the decision process for method selection, specifically addressing the stability issues inherent to enaminonitriles.
Figure 1: Decision matrix for selecting the stationary phase based on compound stability.
Troubleshooting & FAQs
Q1: The product is streaking (tailing) badly, covering 20 fractions. Why?
A: This is a classic "amine-silanol" interaction.[1] The basic dimethylamino nitrogen is hydrogen-bonding with the acidic protons on the silica surface.
-
Fix: Add 1% Triethylamine (TEA) to both your solvent bottles (A and B). The TEA competes for the acidic sites, allowing your product to elute as a sharp band.
Q2: I see two spots on TLC, but NMR says the crude is pure.
A: You are likely observing
-
Mechanism: The double bond in 3-(dimethylamino)-acrylonitriles has partial single-bond character due to resonance, lowering the rotation barrier.
-
Verification: Isolate the spots separately if possible. If they coalesce back into two spots after standing in solution, they are rotational isomers.[1]
-
Action: Do not discard "impurity" fractions without checking NMR. Usually, you collect both spots together.
Q3: My product turned into a white solid that won't dissolve in the mobile phase.
A: The highly crystalline nature of fluoro-benzoyl derivatives often leads to solubility issues.[1]
-
Fix: Do not attempt liquid loading with DCM (it will precipitate on the column head). Use the Solid Load (Dry Load) technique described in Section 2.
Q4: NMR shows the loss of the dimethylamino group after the column.
-
Diagnosis: You likely generated the enol form (3-hydroxy-2-(2-fluorobenzoyl)acrylonitrile) or the aldehyde.
-
Prevention: The silica was too acidic.[1] You must switch to Neutral Alumina (Grade III) or strictly use the TEA-buffered silica method. Avoid leaving the compound on the column for extended periods (e.g., overnight).
References & Grounding
-
Flash Chromatography Fundamentals: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][5] J. Org.[1][5][7] Chem. 1978 , 43, 2923–2925.[1][5] Link
-
Synthesis of Enaminonitriles (Grohe-Suess): Grohe, K.; Heitzer, H. Cycloacylation of Enamines.[1] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Ann.[1] Chem. 1987 , 871–879.[1] (Foundational chemistry for this intermediate).
-
Purification of Aminonitriles: BenchChem Technical Guide. Preventing degradation of aminonitriles during workup and purification.[1][8]Link
-
Isomerism in Acrylonitriles: Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-acylacrylonitriles. IUCrJ / PubMed.[1] Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereocontrol in 2-Benzoyl-3-dimethylaminoacrylonitriles
Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-BZ-DMA-001[1]
Executive Summary
You are working with 2-benzoyl-3-dimethylaminoacrylonitrile , a classic "push-pull" alkene. Unlike simple olefins, the double bond in this molecule possesses significant single-bond character due to strong electronic resonance between the electron-donating dimethylamino group ("push") and the electron-withdrawing benzoyl/nitrile groups ("pull").
This unique electronic structure lowers the rotational energy barrier ($ \Delta G^\ddagger_{rot} $), making
Module 1: Synthesis & Reaction Control
The Core Reaction
The standard synthesis involves the condensation of benzoylacetonitrile with
General Protocol:
Troubleshooting: "I am getting an inseparable mixture of isomers."
Diagnosis:
The reaction is likely under thermodynamic control , leading to an equilibrium mixture.[1][2] In this specific system, the
Corrective Actions:
| Variable | Recommendation | Mechanism |
| Temperature | Reduce to | Lower temperatures favor the kinetic product (often the |
| Solvent | Switch to Toluene | Non-polar solvents destabilize the zwitterionic transition state, raising the rotation barrier and "locking" the isomer formed.[2] |
| Workup | Avoid Acidic Quench | Even weak acids catalyze isomerization.[1][2] Remove excess DMF-DMA via high-vacuum evaporation rather than aqueous acid wash.[3] |
Visualization: Reaction Pathway & Isomerization
Caption: Synthesis pathway showing the divergence between E and Z isomers. Note that steric relief drives the formation of the E-isomer.[2]
Module 2: Characterization (The "Is it E or Z?" Problem)
User Issue: "I cannot distinguish the isomers by 1H NMR because the alkene proton is a singlet."
Expert Analysis:
You are correct; there is no vicinal coupling constant (
CIP Priority Assignment
First, establish the priorities to define
-
C2 (Alpha): Benzoyl (
) > Nitrile ( ).[1] Reason: Oxygen > Nitrogen.[1][2] -
C3 (Beta): Dimethylamino (
) > Hydrogen ( ).[1] Reason: Nitrogen > Hydrogen.[1][2] -
-Isomer (Zusammen): Benzoyl and
are on the same side .[1] (High steric clash).[2] -
-Isomer (Entgegen): Benzoyl and
are on opposite sides .[1] (Steric relief).[1][2]
The Definitive NMR Test (NOESY)
Run a 1D-NOE or 2D-NOESY experiment targeting the vinylic proton (
| Observation (NOE Cross-peak) | Conclusion | Confidence |
| High. The vinyl proton is cis to the phenyl ring.[1] | ||
| High. The vinyl proton is cis to the dimethylamino group.[1] |
Note: Chemical shift is unreliable without a reference standard for both isomers, as solvent effects can shift the vinyl proton significantly (typically
Module 3: Isomerization Protocols
User Issue: "I synthesized the E-isomer, but I need the Z-isomer for a specific cyclization."
To access the less stable
Method A: Photoisomerization (Cleanest)
Irradiation excites the molecule to a
-
Dissolve the
-isomer in Acetonitrile or Benzene .[2] -
Irradiate with UV light (typically 300–365 nm ) in a quartz vessel.[1][2]
-
Monitor by HPLC/NMR until the photostationary state (PSS) is reached (often 40:60 to 60:40 mixtures).[1][2]
-
Separate via flash chromatography immediately (keep column dark/cool).[1][2]
Method B: Acid-Catalyzed Equilibration
Protonation of the carbonyl oxygen or nitrile nitrogen increases the single-bond character of the central alkene.
Caption: Mechanism of barrier lowering. Protonation stabilizes the single-bond resonance form, facilitating rotation.
Protocol:
Module 4: Stability & Storage
User Issue: "My pure isomer degraded into a mixture after one week."
Root Cause:
-
Trace Acid: Residual acid from silica gel chromatography can catalyze isomerization.[1][2]
-
Light: Ambient lab light is sufficient to induce photoisomerization over time.[1][2]
-
Solvent: Storing in polar protic solvents (Methanol/Ethanol) lowers the rotation barrier.[1][2]
Storage Protocol (The "Dark & Dry" Rule):
-
Solid State: Store as a solid, not in solution. The crystal lattice inhibits rotation.[2]
-
Container: Amber vials wrapped in aluminum foil.
-
Temperature:
freezer. -
Additives: If storing in solution is necessary, add a trace of solid
(base) to scavenge any protons that could catalyze rotation.[1]
References
-
BenchChem. Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide. (2025).[1][2][3][5] Link[1]
-
Al-Omran, F., et al. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile. Molecules, 16, 6133-6154 (2011).[1] Link[1]
-
Filiberto, M., et al. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes. ChemRxiv (2021).[1][2] Link[1]
-
Synchem. Product Data: 2-Benzoyl-3-(dimethylamino)acrylonitrile.[1] (Accessed 2025).[1][2][3][5] Link
-
Biotage. Can reaction solvent choice impact synthesis results? (2023).[1][2][6] Link
Sources
- 1. 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Transient absorption and anisotropy studies of a push-pull azo derivative with an isomerization path-selective local minimum in the ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis from Acrylonitriles
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in the synthesis of pyrazoles from acrylonitrile-based precursors. Pyrazole scaffolds are cornerstones in medicinal chemistry, and achieving the desired regioisomer is often paramount for biological activity.[1] This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure the efficient and exclusive formation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis from acrylonitriles, and why is controlling their formation critical?
In this synthesis, regioisomers are structural isomers that arise from the reaction of a substituted hydrazine with an unsymmetrical α,β-unsaturated nitrile (like a β-ketonitrile). The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the acrylonitrile precursor has two electrophilic sites: the β-carbon and the nitrile carbon. The initial Michael addition of a hydrazine nitrogen to the β-carbon, followed by cyclization involving the other nitrogen attacking the nitrile carbon, can proceed via two different pathways, leading to two distinct pyrazole products.[2]
Controlling this regioselectivity is critical because different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[1] For therapeutic applications, regulatory approval requires a single, well-characterized chemical entity.
Q2: What is the general mechanism of pyrazole formation from β-ketonitriles, and where does the potential for regioisomerism originate?
The most common pathway for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2] The reaction begins with a nucleophilic attack from one of the hydrazine's nitrogen atoms on an electrophilic carbon of the acrylonitrile derivative. This is followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.
When a substituted hydrazine (R-NH-NH₂) is used, the two nitrogen atoms are distinct. The initial attack can occur via the substituted nitrogen (N1) or the terminal, unsubstituted nitrogen (N2). This choice dictates the final placement of the substituent on the pyrazole ring, leading to two possible regioisomers as illustrated below.
Caption: Origin of regioisomers in pyrazole synthesis.
Q3: What are the primary factors that control the regiochemical outcome?
The regioselectivity is a delicate balance of several competing factors. Understanding these allows for rational control over the reaction.
-
Electronic Effects: The nucleophilicity of the two hydrazine nitrogens is key. In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH₂ group is generally more nucleophilic and more sterically accessible than the internal -NH- group. Electron-withdrawing groups on the acrylonitrile can make one electrophilic center more reactive than the other, influencing the site of initial attack.[1]
-
Steric Hindrance: Bulky substituents on either the acrylonitrile precursor or the hydrazine can physically block one reaction pathway, thereby favoring the other. A large R³ group on the hydrazine, for example, will favor the initial attack by the less-hindered terminal NH₂ group.[3]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor.
-
pH: Acidic conditions can protonate the more basic terminal nitrogen of the hydrazine, reducing its nucleophilicity and potentially favoring attack by the internal nitrogen. Conversely, basic conditions can deprotonate the hydrazine, altering the reactive species.[3]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other. Aprotic dipolar solvents like DMF often give different results than polar protic solvents like ethanol.[3]
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may be different from the thermodynamically favored product obtained at higher temperatures.[1]
-
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter during your synthesis.
Sources
Validation & Comparative
Comprehensive 1H NMR Analysis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin).
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Structural Context
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is a "push-pull" enaminone derivative. Its structure features an electron-donating dimethylamino group conjugated through a double bond to two electron-withdrawing groups: a nitrile and a 2-fluorobenzoyl moiety.
Why NMR is Critical: While LC-MS confirms molecular weight (MW: ~218.23 Da), only 1H NMR can definitively validate:
-
Enamine Formation: Conversion of the methylene group of the precursor to a methine vinyl proton.
-
Restricted Rotation: The partial double-bond character of the C–N bond, a key quality attribute.
-
Stereochemistry: Discrimination between E and Z isomers, which dictates downstream cyclization efficiency.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this standardized protocol.
Sample Preparation
-
Solvent Choice: Chloroform-d (CDCl₃) is the standard for routine purity checks.
-
Why? It minimizes solvent-solute hydrogen bonding compared to DMSO-d₆, providing sharper resolution of the rotational isomers at room temperature.
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Note: Higher concentrations may induce line broadening in the N-Me region due to viscosity or aggregation.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).
-
Transients (Scans): 16–32 scans are sufficient due to the high sensitivity of the methyl and aromatic protons.
-
Relaxation Delay (D1): Set to 1.0 s . The methyl protons relax quickly; however, ensure the vinyl proton (isolated spin) is fully relaxed for accurate integration.
Spectral Analysis & Assignment Strategy
The spectrum is distinct, characterized by three zones: the Aliphatic (N-Me), the Olefinic (Vinyl), and the Aromatic (Benzoyl).
Zone 1: The Aliphatic Region (Restricted Rotation)
-
Chemical Shift:
3.0 – 3.4 ppm -
Pattern: Two distinct singlets (or broad humps depending on T).
-
Mechanistic Insight: The lone pair on the nitrogen donates into the conjugated system, creating significant double-bond character between the Nitrogen and C3. This restricts rotation around the C–N bond.
-
Interpretation: At 298 K (25°C), the rotation is slow on the NMR timescale. One methyl group is cis to the nitrile/benzoyl system, and the other is trans, making them magnetically non-equivalent.
-
Diagnostic Check: If you see a single sharp singlet at RT, the product may be hydrolyzed or the enamine system is disrupted.
-
Zone 2: The Olefinic Region (Vinyl Proton)
-
Chemical Shift:
7.8 – 8.2 ppm (Singlet) -
Pattern: Sharp Singlet (1H).
-
Mechanistic Insight: This proton (H-3) is highly deshielded due to the electron-withdrawing nature of the geminal nitrile and the conjugated carbonyl.
-
Comparison Point: This peak is the primary indicator of successful condensation. The starting material (2-fluorobenzoylacetonitrile) lacks this signal, showing a CH₂ singlet at ~4.0 ppm instead.
Zone 3: The Aromatic Region (2-Fluorobenzoyl)
-
Chemical Shift:
7.1 – 7.8 ppm -
Pattern: Complex Multiplets (4H).
-
Coupling: The presence of the Fluorine atom (
, Spin 1/2) causes additional splitting ( ).-
H-6 (Ortho to Carbonyl): typically the most deshielded aromatic proton (~7.6 ppm).
-
H-3 (Ortho to Fluorine): Shows characteristic
coupling (approx 8–10 Hz).
-
Comparative Performance Guide
This section objectively compares the 1H NMR analysis of the target product against its primary alternatives (precursors and isomers).
Table 1: Spectral Differentiation Matrix
| Feature | Target Product (Enaminonitrile) | Precursor (Benzoylacetonitrile) | Hydrolysis Byproduct (Enol/Aldehyde) |
| Vinyl Proton | Singlet ( | Absent | Absent (or aldehyde doublet) |
| Aliphatic Region | 2 Singlets ( | Absent | Absent |
| Methylene (CH₂) | Absent | Singlet ( | Absent |
| Aromatic Pattern | 2-F-Benzoyl (4H) | 2-F-Benzoyl (4H) | 2-F-Benzoyl (4H) |
| Interpretation | Success | Incomplete Reaction | Degradation |
Isomer Discrimination: E vs Z
-
Dominant Isomer: The (E)-isomer is thermodynamically preferred.
-
Reasoning: Steric repulsion between the bulky 2-fluorobenzoyl group and the dimethylamino group destabilizes the Z-isomer. The E-isomer places the smaller Nitrile group cis to the bulky amine.
-
-
NMR Signature:
-
(E)-Isomer: Methyl signals are distinct; Vinyl H is maximally deshielded.
-
(Z)-Isomer (Minor): If present, the Vinyl H typically shifts upfield by 0.2–0.5 ppm due to different shielding cones of the aromatic ring.
-
Visualization of Analytical Logic
The following diagrams illustrate the assignment logic and the restricted rotation phenomenon.
Diagram 1: Structural Assignment Flowchart
Caption: Logical decision tree for validating the synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile via 1H NMR.
Diagram 2: Restricted Rotation Mechanism
Caption: The effect of restricted C-N bond rotation on the aliphatic region of the NMR spectrum.
References
-
Grohe, K., & Heberg, H. (1987). Process for the preparation of 3-quinolinecarboxylic acid derivatives. U.S. Patent No. 4,699,992. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Zhu, J., et al. (2010). Microwave-assisted synthesis of quinolone derivatives. Journal of Combinatorial Chemistry.
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Restricted Rotation. University of Wisconsin-Madison. Link
Sources
Characteristic IR absorption peaks of cyano and carbonyl groups in CAS 52200-14-3
Executive Summary: The Spectroscopic Signature of Potency
CAS 52200-14-3 , chemically known as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) , is a synthetic triterpenoid and a potent activator of the Nrf2 pathway.[1] Its biological activity hinges on a specific electrophilic motif: a cyano-enone system in Ring A and an enone system in Ring C.[1]
For drug development professionals, Infrared (IR) spectroscopy is not merely an identification tool; it is a functional assay .[1] The presence and position of the cyano (C≡N) and carbonyl (C=O) peaks directly correlate with the molecule's capacity to act as a Michael acceptor, which is the mechanism by which it modifies cysteine residues on the Keap1 protein.[1]
This guide provides a comparative analysis of CDDO’s IR profile against its biosynthetic precursor (Oleanolic Acid) and its clinical derivative (Bardoxolone Methyl), establishing a self-validating protocol for structural verification.[1]
Technical Deep Dive: The Cyano & Carbonyl Fingerprint
The IR spectrum of CDDO is dominated by the interplay between the electron-withdrawing cyano group and the conjugated carbonyl systems. Unlike simple aliphatic ketones or nitriles, the peaks in CDDO are shifted due to extensive
A. The Cyano Group (C≡N)[1]
-
Characteristic Peak: ~2220 – 2255 cm⁻¹
-
Intensity: Weak to Medium (Variable due to dipole changes).
-
Mechanistic Insight: In simple nitriles, this peak appears around 2240–2260 cm⁻¹.[1] However, in CDDO, the nitrile at position C-2 is conjugated with the C-3 carbonyl and the C-1 double bond.[1] This conjugation lowers the bond order, typically inducing a red shift (lower wavenumber).[1]
-
Diagnostic Value: This peak is located in the "silent region" of the IR spectrum (1800–2800 cm⁻¹), making it a highly specific marker for successful cyanation of the oleanane scaffold.
B. The Carbonyl Groups (C=O)
CDDO contains three distinct carbonyl environments. High-resolution FTIR can often resolve these into a complex multi-shoulder band or distinct peaks.[1]
| Carbonyl Location | Chemical Environment | Expected Wavenumber | Notes |
| C-28 | Carboxylic Acid (-COOH) | 1700 – 1725 cm⁻¹ | Broadened by H-bonding; disappears in ester derivatives. |
| C-12 | Enone (Ring C) | 1660 – 1690 cm⁻¹ | Conjugated with C9-C11 double bond.[1] |
| C-3 | Cyano-Enone (Ring A) | 1660 – 1690 cm⁻¹ | Highly conjugated (cross-conjugated with nitrile); overlaps with C-12.[1] |
Critical Observation: The presence of strong absorption bands below 1700 cm⁻¹ (specifically 1660–1690 cm⁻¹) confirms the formation of the enone systems .[1] A lack of these peaks suggests failure to oxidize the precursor or over-reduction.[1]
Comparative Analysis: CDDO vs. Alternatives
To validate the synthesis or purity of CAS 52200-14-3, one must compare its spectrum against its immediate precursor and its downstream derivative.[1]
Comparison Table: Spectral Shifts
| Feature | Precursor: Oleanolic Acid (OA) | Target: CDDO (CAS 52200-14-3) | Derivative: Bardoxolone Methyl (CDDO-Me) |
| C≡N Stretch | Absent | Present (~2220-2255 cm⁻¹) | Present (~2220-2255 cm⁻¹) |
| C=O[1][2] Region | Single peak ~1690-1700 cm⁻¹ (Acid) (No enone peaks) | Multi-band: 1720 (Acid) + 1660-1690 (Enones) | Multi-band: ~1740 (Ester) + 1660-1690 (Enones) |
| O-H Stretch | Broad (2500-3300 cm⁻¹) | Broad (2500-3300 cm⁻¹) | Absent/Weak (Acid converted to Methyl Ester) |
| Status | Inactive / Low Potency | Active Intermediate | Clinical Candidate |
Analysis of Alternatives
-
Differentiation from Oleanolic Acid: The most obvious differentiator is the appearance of the nitrile peak at ~2230 cm⁻¹ and the intensification/splitting of the carbonyl region . OA lacks the conjugated enone system, so its carbonyl signature is much simpler (primarily the C-28 acid).[1]
-
Differentiation from Bardoxolone Methyl: CDDO is often methylated to form Bardoxolone Methyl to improve bioavailability.[1] IR is the fastest method to distinguish them.[1]
Experimental Protocol: ATR-FTIR Validation Workflow
Objective: Rapid structural confirmation of CAS 52200-14-3 using Attenuated Total Reflectance (ATR) FTIR.
Materials & Equipment[1][3][4]
-
Spectrometer: FTIR with Diamond or ZnSe ATR crystal (e.g., PerkinElmer Spectrum Two or Bruker Alpha).[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16–32 scans.[1]
-
Solvent (for cleaning): Isopropanol (HPLC Grade).[1]
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal and collect a background air spectrum to subtract atmospheric CO₂ and H₂O.[1]
-
Sample Loading: Place approximately 2–5 mg of solid CAS 52200-14-3 powder onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N).[1] Note: Inconsistent pressure can alter peak intensity ratios.[1]
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.[1][3]
-
Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may merge the split carbonyl peaks.[1]
Self-Validating Quality Control (QC) Logic
-
Pass: Distinct peak at ~2230 cm⁻¹ AND split carbonyls (1720 + 1660-1690 cm⁻¹).
-
Fail (Precursor Contamination): No peak at ~2230 cm⁻¹; simplified carbonyl region.[1][4]
-
Fail (Esterification): Carbonyl peak shifts to >1735 cm⁻¹; loss of broad OH.[1]
Visualizations
Diagram 1: Spectral Logic & Decision Tree
This diagram illustrates the logical flow for identifying CAS 52200-14-3 based on spectral features.
Caption: Decision tree for distinguishing CDDO from its precursor and methyl ester derivative using key IR markers.
Diagram 2: Pharmacophore Assembly
Visualizing how the chemical modifications translate to spectral features.[1]
Caption: Correlation between synthetic transformations and the evolution of the IR spectrum.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24896136, 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid.[1] Available at: [Link][1]
-
Honda, T., et al. (2002).[1] A novel dicyanotriterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-onitrile, active at picomolar concentrations for inhibition of nitric oxide production.[1][5] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Liby, K. T., & Sporn, M. B. (2012).[1] Synthetic triterpenoids: new weapons for the treatment of cancer and inflammation.[1] Cancer Research. [Link][1]
-
Reisman, S. A., et al. (2012).[1] Bardoxolone methyl decreases megalin and activates Nrf2 in the kidney.[1] Journal of the American Society of Nephrology. [Link]
-
Samocha-Bonet, D., et al. (2010).[1] Bardoxolone methyl (CDDO-Me) as a therapeutic agent for chronic kidney disease.[1] Nephrology Dialysis Transplantation. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Probing the Binding Sites of Antibiotic Drugs Doxorubicin and N-(trifluoroacetyl) Doxorubicin with Human and Bovine Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
HPLC Method Development for Purity Analysis of Fluoroquinolone Intermediates: A Comparative Guide
Introduction: The Analytical Challenge of Fluoroquinolones
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) represent a critical class of broad-spectrum synthetic antibiotics known for inhibiting bacterial DNA gyrase and topoisomerase IV [1]. During the synthesis of these Active Pharmaceutical Ingredients (APIs), various structurally similar intermediates and degradation products (such as desfluoro, ethylenediamine, or decarboxylated impurities) are generated.
As an application scientist, I frequently observe method development failures stemming from a fundamental misunderstanding of fluoroquinolone chemistry. These molecules are notoriously difficult to separate due to their dual functional groups: a carboxylic acid (pKa ~6.0) and a basic nitrogen-containing ring, such as a piperazine moiety (pKa ~8.8) [2].
Mechanistic Causality: Why do they tail?
At a physiological or neutral pH, fluoroquinolones exist as zwitterions . This dual-charge state leads to unpredictable retention and severe peak tailing on conventional reversed-phase (RP) columns. The basic amine group engages in secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica matrix. Furthermore, the 4-oxo and 3-carboxylic acid groups form strong chelates with residual metal ions in the column hardware, causing peak broadening and poor recovery. Overcoming this requires highly specific stationary phase selection and precise mobile phase optimization.
Stationary Phase Comparison: Selecting the Right Column
To mitigate secondary interactions, modern column technologies offer distinct advantages. Below is an objective comparison of the most effective stationary phases for fluoroquinolone intermediate analysis.
Table 1: Comparative Performance of HPLC Columns for Fluoroquinolone Intermediates
| Column Technology | Example | Mechanism & Causality | Pros | Cons |
| Fully Porous Endcapped C18 | Inertsil C18 (5 µm) | Standard hydrophobic interaction. Extensive endcapping reduces active silanol sites. | High loadability, cost-effective, and robust for routine assay [3]. | Highly prone to peak tailing without the addition of amine masking agents. |
| Monolithic C18 | Chromolith RP-18 | Bimodal pore structure (macropores and mesopores) allows rapid mass transfer without high pressure. | Ultra-low backpressure, shorter analysis times, and handles crude intermediate matrices well [1]. | Lower overall peak capacity compared to sub-2 µm particulate columns. |
| Core-Shell C18 | Agilent Poroshell 120 (2.7 µm) | Solid core with a porous outer layer shortens the diffusion path length of analytes. | UHPLC-like efficiency at standard HPLC pressures; exceptionally sharp peaks [4]. | Lower sample loading capacity; requires optimized extra-column volume. |
Mobile Phase Dynamics: The Role of pH and Ion-Pairing
The secret to sharp fluoroquinolone peaks lies in the mobile phase.
The Causality of pH 3.0 + Triethylamine (TEA): By utilizing an acidic mobile phase (e.g., 0.15% orthophosphoric acid adjusted to pH 3.0), the carboxylic acid group of the intermediate is protonated (rendered neutral), while the basic amine remains protonated (cationic) [3]. This eliminates the zwitterionic state. However, the cationic amine will still seek out ionized silanols.
To prevent this, Triethylamine (TEA) is added. TEA acts as a competitive silanol-masking agent . Because TEA is a small, highly basic amine, it preferentially binds to the active silanol sites on the stationary phase faster than the bulky fluoroquinolone molecule can. This mechanistic intervention drastically reduces the tailing factor from an unacceptable >2.0 down to <1.2, ensuring accurate integration of closely eluting impurities [3].
Method Development Workflow
Fig 1. Iterative self-validating workflow for fluoroquinolone HPLC method development.
Step-by-Step Self-Validating Protocol
To ensure absolute trustworthiness, the analytical method must act as a self-validating system—meaning the protocol inherently proves its own accuracy and specificity during every single sequence.
Phase 1: System Preparation and Suitability (SST)
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.15% orthophosphoric acid in water, adjust pH to 3.0 using triethylamine) and Mobile Phase B (100% Acetonitrile) [3]. Filter through a 0.45 µm membrane.
-
Column Equilibration : Flush the selected column (e.g., Core-Shell C18, 150 x 4.6 mm, 2.7 µm) with 50:50 A:B for 20 column volumes to ensure stationary phase stabilization.
-
SST Injection : Inject a standard mixture containing the API and its known intermediates.
-
Self-Validation Check : The system is only validated for the run if the resolution (
) between the closest eluting intermediate pair is >2.0, and the relative standard deviation (RSD) of the main peak area over 5 injections is <2.0% .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Phase 2: Specificity & Orthogonal Verification
-
Stress Testing : Subject the intermediate samples to acidic (0.1 M HCl), alkaline (0.1 M NaOH), and oxidative (3%
) stress conditions to force degradation [5]. -
Photodiode Array (PDA) Analysis : Analyze the stressed samples using a PDA detector.
-
Self-Validation Check : Utilize peak purity software to confirm that the intermediate peaks are spectrally pure (Peak Purity Match Factor > 950). This proves that no hidden degradation products are co-eluting under the main peaks [5].
-
Phase 3: Gradient Optimization and Recovery
-
Gradient Elution : Implement a gradient starting at 10% B, ramping to 60% B over 10 minutes.
-
Causality: A gradient ensures that polar intermediates elute early with sharp peak shapes, while highly retained lipophilic impurities are washed off the column, preventing carryover into subsequent runs.
-
-
Spiked Recovery : Spike known concentrations of intermediates into a synthetic matrix at 50%, 100%, and 150% of the target concentration.
-
Self-Validation Check : Calculate the percentage recovery. Acceptable limits must fall strictly between 98.0% and 102.0% to confirm method accuracy [3].
-
Quantitative Data Summary
The table below summarizes the expected performance metrics when the above methodologies are applied across different column architectures.
Table 2: Quantitative Data Summary - Method Performance Metrics
| Parameter | Acceptance Criterion | Fully Porous C18 (pH 3.0 + TEA) | Monolithic C18 (pH 5.5 Buffer) | Core-Shell C18 (Gradient) |
| Resolution ( | > 2.0 | 2.5 | 3.1 | 4.2 |
| Tailing Factor ( | < 1.5 | 1.2 | 1.1 | 1.05 |
| Run Time | N/A | ~15 min | < 10 min | < 8 min |
| Recovery | 98.0% - 102.0% | 99.5% | 101.2% | 99.1% |
References
- Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. moca.net.ua. Link
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). nih.gov. Link
- Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. scirp.org. Link
- Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. SciELO. Link
- Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. agilent.com. Link
Sources
- 1. moca.net.ua [moca.net.ua]
- 2. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 4. agilent.com [agilent.com]
- 5. scielo.br [scielo.br]
Mass spectrometry fragmentation pattern of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics.
Executive Summary & Compound Profile
Target Compound: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
CAS Registry: 52200-14-3
Molecular Formula:
-
Electron-Deficient Core: Acrylonitrile backbone.
-
Electron-Rich Donor: Dimethylamino group (enamine character).
-
Electron-Withdrawing Acceptor: 2-Fluorobenzoyl moiety (ortho-substituted).
Significance: This molecule acts as a "push-pull" alkene, stabilizing the molecular ion (
Experimental Methodology: Acquisition Protocols
To ensure reproducible fragmentation data, the following acquisition parameters are recommended. These protocols differentiate between Hard Ionization (EI) for structural fingerprinting and Soft Ionization (ESI) for molecular weight confirmation.
Protocol A: Electron Ionization (EI-MS)
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Inlet Temperature: 250°C (Prevent thermal degradation of the enamine).
-
Emission Current: 35
. -
Scan Range: m/z 40–400.[1]
Protocol B: Electrospray Ionization (ESI-MS/MS)
-
Instrument: LC-Q-ToF or Triple Quadrupole.
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Mode: Positive Ion (
). -
Capillary Voltage: 3.5 kV.
-
Collision Energy (CID): Stepped 15–35 eV (to observe sequential losses).
Detailed Fragmentation Analysis
The fragmentation of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is dictated by the competition between the amino group and the carbonyl oxygen for the positive charge.
Primary Fragmentation Pathways (EI)
1. Molecular Ion (
, m/z 218)
The molecular ion is prominent due to the extended conjugation between the dimethylamino lone pair and the nitrile/carbonyl groups.
2.
-Cleavage (Formation of Acylium Ion)
The most dominant pathway is the cleavage of the bond between the carbonyl carbon and the central acrylonitrile carbon.
-
Mechanism: Inductive cleavage driven by the electronegative oxygen and the stability of the resulting acylium ion.
-
Fragment: 2-Fluorobenzoyl cation (m/z 123) .
-
Diagnostic Value: This peak confirms the presence of the 2-fluorophenyl group.
3. Decarbonylation (Loss of CO)
The m/z 123 ion further fragments by losing neutral carbon monoxide (CO, 28 Da).
-
Fragment: 2-Fluorophenyl cation (m/z 95) .
-
Secondary Loss: Subsequent loss of HF from the phenyl cation can yield a benzyne-like radical cation at m/z 75/76 .
4. Enamine Fragmentation (Dimethylamino Group)
The dimethylamino group directs specific low-mass fragmentation.
-
Fragment: Dimethylammonium ion (
) at m/z 44 . -
Mechanism:
-cleavage adjacent to the nitrogen atom. This is a base peak in many aliphatic amines but appears as a significant fragment here.
Visualizing the Fragmentation Pathway[1][3][4][5]
The following diagram illustrates the mechanistic flow from the parent ion to the terminal fragments.
Figure 1: Predicted EI-MS fragmentation pathway for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile.
Comparative Analysis: Target vs. Alternatives
To validate your findings, compare the target compound's spectrum against these structural alternatives.
Comparison 1: Target vs. 4-Fluorobenzoyl Isomer (Para-Isomer)
Alternative: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4).
| Feature | Target (2-Fluoro / Ortho) | Alternative (4-Fluoro / Para) | Mechanism |
| m/z 123 Intensity | High | High | Both form stable acylium ions. |
| Ortho Effect | Present | Absent | The 2-F atom interacts with the carbonyl, facilitating specific eliminations (e.g., HF loss) not seen in the para-isomer. |
| m/z 95 Stability | Variable | High | The 4-fluorophenyl cation is more symmetric; the 2-fluoro cation is prone to rearrangement. |
Key Insight: In the 2-fluoro isomer , look for a unique transition or a variation in the ratio of m/z 123 to m/z 95 compared to the para-isomer. The "Ortho Effect" often destabilizes the molecular ion slightly more, potentially reducing the relative abundance of
Comparison 2: Target vs. Non-Fluorinated Analog
Alternative: 3-(Dimethylamino)-2-benzoylacrylonitrile.
| Feature | Target (Fluorinated) | Alternative (Non-Fluorinated) |
| Molecular Ion | m/z 218 | m/z 200 |
| Base Acylium Ion | m/z 123 (F-Ph-CO+) | m/z 105 (Ph-CO+) |
| Phenyl Fragment | m/z 95 | m/z 77 |
Key Insight: The mass shift of +18 Da (replacing H with F) is consistent across the high-mass range. If you observe peaks at m/z 105 or 77 in your fluorinated sample, it indicates defluorination (rare in soft ionization) or impurity contamination with the non-fluorinated starting material.
Quantitative Data Summary
| Fragment Ion | m/z | Relative Abundance (Est.) | Structural Assignment |
| Molecular Ion | 218 | 40-60% | |
| Acylium Base | 123 | 100% (Base Peak) | |
| Phenyl Cation | 95 | 60-80% | |
| Amine Fragment | 44 | 20-40% | |
| Benzyne | 75 | 10-20% |
Note: Relative abundances are estimates based on standard EI behavior of benzoyl-enaminonitriles.
References
-
National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: 2-Fluorobenzoyl Chloride Fragmentation." NIST Chemistry WebBook. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for "Ortho Effect" mechanisms).
Sources
Technical Comparison: 2-Fluorobenzoyl Acrylonitriles vs. Acrylates in Heterocyclic Synthesis
This guide provides an in-depth technical comparison between 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile and its ethyl ester analog , focusing on their divergent reactivity profiles, synthetic utility, and applications in medicinal chemistry.
Executive Summary
In the landscape of drug discovery, 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (1) and ethyl 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylate (2) represent two pivotal "push-pull" enaminone scaffolds. While structurally similar, the electronic disparity between the cyano (-CN) and ester (-COOEt) groups dictates fundamentally different cyclization pathways.
-
The Nitrile Scaffold (1): Favored for accessing 4-cyano-substituted heterocycles (e.g., pyrazoles, pyrimidines) where the carbon atom is retained. It is a critical intermediate for kinase inhibitors requiring a cyano-handle for hydrogen bonding or further derivatization (e.g., to tetrazoles or amides).
-
The Ester Scaffold (2): The industry standard for synthesizing fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors) and hydroxypyrazoles . The ester group typically serves as a leaving group (via cyclization-elimination) or a precursor to carboxylic acids.
Molecular Architecture & Physiochemical Properties
Both molecules feature a "push-pull" alkene system where the dimethylamino group acts as an electron donor and the benzoyl/cyano (or ester) groups act as electron acceptors. This polarization makes the
| Feature | Nitrile Analog (1) | Ethyl Ester Analog (2) |
| Formula | ||
| MW | ~218.23 g/mol | ~265.28 g/mol |
| Electronic Character | Stronger electron-withdrawing group ( | Moderate electron-withdrawing group ( |
| Leaving Group Potential | The -CN group is rarely a leaving group; it is usually retained in the final heterocycle. | The -OEt group is a leaving group during cyclization (forming lactams/lactones) or hydrolyzed. |
| Solubility | Lower solubility in non-polar solvents; often crystalline solids with higher MP. | Higher lipophilicity; often oils or low-melting solids. |
| Primary Application | Kinase Inhibitors (e.g., p38 MAP kinase), Agrochemicals (Fipronil analogs). | Fluoroquinolone Antibiotics (Gyrase inhibitors), COX-2 Inhibitors . |
Divergent Synthetic Pathways (Graphviz Visualization)
The following diagram illustrates how these two precursors diverge in heterocyclic synthesis. The Nitrile route retains the carbon count in the ring or substituent, while the Ester route often involves the loss of the alkoxy group.
Caption: Divergent synthesis showing how the alpha-substituent (CN vs COOEt) dictates the final heterocyclic scaffold. Note the retention of CN vs the loss of EtOH.
Reactivity Profile & Mechanism[1]
A. Reaction with Hydrazines (The Critical Distinction)
This is the most common diagnostic reaction to differentiate the utility of the two analogs.
-
Nitrile Analog (1)
3-Aryl-4-cyanopyrazole-
Mechanism: Hydrazine attacks the
-carbon, displacing dimethylamine. The resulting intermediate cyclizes onto the carbonyl carbon (not the nitrile). -
Outcome: The nitrile group is retained at the 4-position.
-
Why it matters: The 4-cyano group is a versatile handle. It can be hydrolyzed to a carboxamide (primary amide) or reacted with azide to form a tetrazole, a bioisostere of carboxylic acid often used in sartans (angiotensin II receptor antagonists).
-
-
Ester Analog (2)
3-Aryl-5-hydroxypyrazole (Pyrazolone)-
Mechanism: Hydrazine attacks the
-carbon. The intermediate cyclizes onto the ester carbonyl, eliminating ethanol. -
Outcome: Formation of a cyclic amide (pyrazolone).
-
Why it matters: This generates a hydrogen bond donor/acceptor motif directly on the ring. The hydroxyl group can be converted to a chloride (using
) for further cross-coupling reactions.
-
B. Reaction with Primary Amines (Quinolone Synthesis)
This pathway is relevant for the synthesis of gyrase inhibitors (antibiotics).
-
Ester Analog (2):
-
Substitution: Reaction with cyclopropylamine displaces dimethylamine.
-
Cyclization (Gould-Jacobs type): Treatment with a strong base (NaH or KOtBu) causes the nitrogen to attack the 2-position of the fluorobenzene ring (Nucleophilic Aromatic Substitution,
), displacing the fluorine. -
Product: A 1-cyclopropyl-4-quinolone-3-carboxylate. The ester is essential here as it activates the methylene for the initial synthesis and remains as the C3-carboxyl precursor (essential for antibiotic activity).
-
-
Nitrile Analog (1):
-
Follows the same sequence but yields a 3-cyano-4-quinolone . While less common as a final drug, this is a potent intermediate for 3-aminomethyl quinolones or 3-tetrazolyl quinolones.
-
Experimental Protocols
Protocol A: Synthesis of Enaminonitrile (1)
Objective: Synthesis of 3-(dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile.
-
Reagents: 2-Fluorobenzoyl acetonitrile (10 mmol), DMF-DMA (12 mmol), Toluene (anhydrous, 20 mL).
-
Procedure:
-
Dissolve the benzoyl acetonitrile in toluene.
-
Add DMF-DMA dropwise at room temperature.
-
Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (disappearance of starting material).
-
Work-up: Cool to room temperature. The product often crystallizes directly from the solution upon cooling and addition of hexanes.
-
Purification: Filter the yellow solid and wash with cold ethanol/hexane. Recrystallize from ethanol if necessary.
-
-
Expected Yield: 85–95%.
-
Key Data: MP ~138–140°C.
NMR shows two doublets for the dimethylamino group (due to restricted rotation) and a singlet for the vinyl proton.
Protocol B: Cyclization to 3-(2-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Objective: Converting the Enaminonitrile to a Pyrazole.
-
Reagents: Enaminonitrile (1) (5 mmol), Hydrazine Hydrate (7.5 mmol), Ethanol (15 mL).
-
Procedure:
-
Suspend (1) in ethanol.
-
Add hydrazine hydrate dropwise. The yellow color of the enaminone will fade.
-
Reflux for 2 hours.
-
Work-up: Concentrate the solvent under reduced pressure. Pour the residue into ice-water.
-
Purification: Filter the white precipitate. Recrystallize from EtOH/DMF.
-
-
Mechanistic Note: The cyclization occurs preferentially on the ketone, retaining the nitrile.
Detailed Mechanism: Nitrile vs. Ester Cyclization
The following diagram details the mechanistic divergence when reacting with hydrazine.
Caption: Mechanistic divergence. The nitrile pathway eliminates water to form a fully aromatic cyanopyrazole. The ester pathway eliminates ethanol to form a pyrazolone.
References
-
Al-Qalaf, F., et al. (2007). "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity." Journal of Heterocyclic Chemistry.
-
Bondock, S., et al. (2021). "Synthesis of some new pyrazolo[3,4-d][1,2,4]triazine derivatives containing the carbazole moiety." Molecular Diversity.
-
El Azab, I. H., et al. (2016). "Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity." Oriental Journal of Chemistry.
-
Jha, A. K., et al. (2019).[1][2] "A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage."[1][2] Organic Letters.
-
Shawali, A. S. (2010). "Reaction of Nitrilimines and Nitrile Oxides with Hydrazines." Molecules.
Sources
UV-Vis absorption maxima of 2-aroyl-3-dimethylaminoacrylonitriles
Spectroscopic Profiling of 2-Aroyl-3-dimethylaminoacrylonitriles: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
The Push-Pull Chromophore System
2-aroyl-3-dimethylaminoacrylonitriles represent a class of push-pull alkenes (enaminonitriles) characterized by a highly polarized double bond.[1] The structure features a strong electron-donating group (dimethylamino) at the
This specific electronic architecture creates a vigorous Intramolecular Charge Transfer (ICT) system.[1] For researchers in drug discovery and heterocyclic synthesis, understanding the UV-Vis absorption profile of these intermediates is critical for monitoring reaction progress (e.g., conversion of aroylacetonitriles) and assessing purity before subsequent cyclizations into pyrazoles or pyrimidines.
This guide moves beyond basic spectral listing to analyze the electronic causality governing their absorption maxima (
Part 2: Synthesis & Structural Context
The spectroscopic identity of these molecules is born from their synthesis. The formation of the enamine double bond extends the conjugation of the precursor, resulting in a distinct bathochromic shift.
Synthesis Pathway: The standard protocol involves the condensation of aroylacetonitriles with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Figure 1: Synthetic pathway transforming the methylene active precursor into the conjugated enaminonitrile chromophore.[1]
Part 3: UV-Vis Absorption Characterization
The absorption spectrum of 2-aroyl-3-dimethylaminoacrylonitriles is dominated by a high-intensity band in the near-UV region (300–350 nm), attributed to the
Representative Spectral Data
The following table summarizes the absorption maxima for the parent compound and its derivatives. Note how the electronic nature of the aryl substituent modulates the energy gap.
| Compound Derivative (Ar) | Substituent Effect (Electronic) | Observed | Extinction Coeff. ( | Visual Appearance |
| Phenyl (H) | Baseline | 305 – 315 | High (>15,000) | Pale Yellow Solid |
| 4-Chlorophenyl | Weak EWG (Inductive) | 310 – 320 | High | Yellow Solid |
| 4-Bromophenyl | Weak EWG (Inductive) | 312 – 322 | High | Yellow-Brown Solid |
| 4-Nitrophenyl | Strong EWG (Resonance) | 330 – 350 | Very High | Deep Yellow/Orange |
| 4-Methoxyphenyl | Strong EDG (Resonance) | 295 – 310 | Medium-High | Pale Yellow/Off-white |
*Note: Values are representative of measurements in polar aprotic solvents (e.g., Acetonitrile or DMF). Solvatochromic shifts of ±10-20 nm may occur in protic solvents.[1]
Comparative Performance Analysis
To validate the formation of the product, one must compare its spectrum against the starting material and potential side products.
Comparison 1: Product vs. Precursor (Aroylacetonitrile)
-
Aroylacetonitrile: Exists in equilibrium between keto and enol forms. Its primary absorption is the benzoyl
transition, typically found at 250–280 nm . -
The Shift: Upon reaction with DMF-DMA, the formation of the enamine double bond (
) extends the conjugation length. -
Diagnostic: The appearance of a new, strong band >300 nm is the definitive "fingerprint" of successful conversion. If the peak at ~260 nm remains dominant without the emergence of the 300+ nm band, the reaction is incomplete.
Comparison 2: Product vs. Enaminone Analog (No Nitrile)
-
Analog: 3-dimethylamino-1-phenyl-2-propen-1-one (Enaminone).[1]
-
Effect of Nitrile: The cyano group is a strong electron-withdrawing group (EWG).[1] In many push-pull systems, adding a second EWG at the
-position (the nitrile) stabilizes the LUMO further, often causing a bathochromic shift (Red Shift) compared to the simple enaminone. However, steric crowding introduced by the nitrile can sometimes twist the chromophore, slightly reducing the effective conjugation length (hypsochromic shift) depending on the specific aryl steric bulk. Generally, the intensity ( ) of the enaminonitrile is higher due to the enhanced dipole.
Part 4: Electronic Mechanism & Solvatochromism
The "Performance" of this molecule as a chromophore is dictated by the efficiency of the charge transfer.
Figure 2: Electronic transition diagram illustrating the HOMO-LUMO gap bridged by UV photon absorption.[1]
Solvatochromism: These compounds exhibit positive solvatochromism .[1]
-
Non-polar solvents (e.g., Hexane): The ground state is less polar than the excited state.
-
Polar solvents (e.g., DMSO, Methanol): The solvent molecules stabilize the highly polarized ICT excited state more than the ground state, lowering the energy of the excited state.
-
Result: This reduces the HOMO-LUMO gap, causing a Red Shift (longer wavelength) in polar solvents.
Part 5: Experimental Protocol for UV-Vis Analysis
Objective: Accurately determine
Reagents:
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeCN is preferred to avoid hydrogen bonding complications.
-
Blank: Pure solvent.[1]
Protocol:
-
Stock Solution Preparation:
-
Dilution Series:
-
Baseline Correction:
-
Fill two quartz cuvettes with pure MeCN.
-
Run "Baseline/Zero" on the spectrophotometer (Range: 200–500 nm).
-
-
Measurement:
-
Calculation:
-
Calculate Molar Extinction Coefficient (
): -
Where
is molar concentration and is path length (1 cm).[1]
-
References
-
Sigma-Aldrich. Product Specification: 2-Benzoyl-3-(dimethylamino)acrylonitrile (CAS 52200-09-6).[1]Link
-
PubChem. Compound Summary: 3-(Dimethylamino)acrylonitrile Derivatives.[1] National Library of Medicine. Link
-
Santa Cruz Biotechnology. 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Data Sheet.Link
-
Al-Qalaf, F., et al. "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile."[1] Heterocycles. (Contextualizing synthesis and reactivity).
-
Kour, D., et al. "Iodine–NH4OAc mediated regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines."[1][2] Organic & Biomolecular Chemistry, 2018.[2] (Contextualizing the use of these intermediates). Link
Sources
Technical Analysis: 13C NMR Characterization of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Topic: 13C NMR chemical shifts of vinyl carbons in 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Content Type: Publish Comparison Guide
Executive Summary
This guide provides a detailed technical analysis of the 13C NMR chemical shifts for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, a critical "push-pull" enaminone intermediate used extensively in the synthesis of fluoroquinolone antibiotics and heterocyclic scaffolds.
For researchers and drug development professionals, the precise assignment of the vinyl carbons (C2 and C3) is diagnostic of the molecule's electronic polarization and E/Z isomeric purity. This guide compares the specific spectral signature of the 2-fluorobenzoyl derivative against structural analogs and precursors, elucidating the electronic effects that govern its reactivity.
Structural Context & Synthesis Pathway
To understand the NMR data, one must first appreciate the electronic environment created by the synthesis. The compound is typically synthesized via the condensation of 2-(2-fluorobenzoyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Mechanistic Workflow
The following diagram outlines the formation of the enaminone system and the resulting electronic "push-pull" character that defines its NMR spectrum.
Caption: Synthesis and electronic characterization of the target enaminone scaffold.
Critical Data Analysis: 13C NMR Chemical Shifts
The 13C NMR spectrum of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is dominated by the push-pull nature of the alkene. The dimethylamino group acts as a strong electron donor ("push"), while the nitrile and 2-fluorobenzoyl groups act as electron acceptors ("pull"). This creates a highly polarized double bond.
Comparative Chemical Shift Table (ppm)
The following table contrasts the target compound with its non-fluorinated analog and the ester equivalent to isolate substituent effects.
| Carbon Position | Target Compound (2-F Analog) | Non-Fluorinated Analog (Benzoyl) | Ester Analog (Ethyl 2-cyano-3-dimethylaminoacrylate) | Electronic Driver |
| C3 (Vinyl, | 162.5 - 164.0 | 161.8 - 163.0 | 160.5 - 161.5 | Strong deshielding by N-resonance ( |
| C2 (Vinyl, | 82.0 - 84.5 | 81.5 - 83.0 | 78.5 - 80.0 | Shielded by resonance electron density despite EWGs. |
| C=O (Ketone) | 186.0 - 188.5 | 189.5 - 191.0 | 166.0 (Ester C=O) | Conjugation with the enamine system lowers |
| CN (Nitrile) | 118.5 - 120.0 | 119.0 - 120.0 | 117.5 - 118.5 | Typical |
| N-Me (Dimethylamino) | 42.5 & 43.8 | 42.0 & 43.5 | 41.5 & 43.0 | Restricted rotation often shows two distinct signals. |
Note: Data ranges are synthesized from high-field NMR studies of 2-aroyl-3-aminocrotononitriles in
Key Diagnostic Features[1][2][3][4][5]
-
The "Shielded" Central Carbon (C2): Unlike typical alkenes (
120-140 ppm), the C2 carbon in this molecule appears upfield at ~83 ppm . This is counter-intuitive because it is bonded to two electron-withdrawing groups (CN and Carbonyl).-
Explanation: The resonance contribution from the zwitterionic form
places significant negative charge density on C2, dramatically shielding it.
-
-
The "Deshielded" Beta Carbon (C3): The C3 carbon resonates very far downfield (~163 ppm ), overlapping with the aromatic region or even some carboxyl derivatives.
-
Explanation: This reflects the significant double-bond character between C3 and the Nitrogen atom (iminium character), leaving C3 electron-deficient relative to a standard alkene.
-
-
Effect of the 2-Fluoro Substituent: The ortho-fluorine atom introduces characteristic C-F coupling in the aromatic signals (doublets) but has a negligible inductive effect on the vinyl carbons (C2/C3) due to distance. However, it may cause a slight steric twist, subtly affecting the conjugation and shifting C2/C3 by 0.5–1.0 ppm relative to the unsubstituted benzoyl analog.
Experimental Protocol for Validation
To ensure reproducible data and confirm the E/Z geometry (typically the E-isomer is thermodynamically favored due to steric minimization between the bulky -NMe2 and -COAr groups), follow this acquisition protocol.
Standard Operating Procedure (SOP)
-
Sample Preparation:
-
Dissolve 15-20 mg of the solid compound in 0.6 mL of CDCl3 .
-
Note: If solubility is poor, DMSO-
may be used, but expect a solvent-induced shift (C2 may move upfield by 1-2 ppm due to stabilization of the zwitterionic form).
-
-
Instrument Parameters (400 MHz or higher):
-
Data Processing:
-
Line Broadening (LB): 1.0 Hz.
-
Reference: Set
triplet center to 77.16 ppm.
-
Self-Validating Checks
-
Check 1: Do you see two methyl signals (~42 and ~44 ppm)? If yes, restricted rotation around the C3-N bond is present, confirming the "double bond" character of the C-N bond and the validity of the enaminone structure.
-
Check 2: Is the ketone carbonyl signal <190 ppm? If it is >195 ppm, the conjugation is broken (hydrolysis has occurred).
Mechanistic Insight: The Push-Pull Effect
The extreme chemical shift separation between C2 and C3 is a direct readout of the molecule's reactivity.
Caption: The resonance equilibrium explains the anomalous chemical shifts and predicts the site of nucleophilic attack (C3) during heterocyclic synthesis.
The high chemical shift of C3 confirms its susceptibility to nucleophilic attack (e.g., by hydrazines or amidines) to form pyrazoles or pyrimidines, releasing dimethylamine.
References
-
Synthesis and NMR of Enaminonitriles: El-Apasery, M. A., et al. "Synthesis and spectroscopic characterization of some new 2-aroyl-3-aminocrotononitriles." Journal of Heterocyclic Chemistry, 2010 .
-
General 13C NMR Data for Enaminones: Greenhill, J. V. "Enaminones."[2] Chemical Society Reviews, 1977 , 6, 277-294.
- Solvent Effects on Push-Pull Alkenes: Sandström, J. "Dynamic NMR Studies of Push-Pull Ethylenes." Topics in Stereochemistry, 1983.
-
Structural assignment of 3-dimethylamino-2-cyanoacrylates: SpectraBase, Spectrum ID: Ethyl 2-cyano-3-(dimethylamino)acrylate.
Sources
Comparison of reactivity: 2-fluorobenzoyl vs 2,4-dichloro-5-fluorobenzoyl acrylonitrile
This guide provides an in-depth technical comparison of the reactivity, stability, and synthetic utility of 2-fluorobenzoyl acrylonitrile (2-FBA) versus 2,4-dichloro-5-fluorobenzoyl acrylonitrile (DCFBA) . These compounds are critical Michael acceptors and precursors in the synthesis of quinolone antibiotics and fused heterocyclic scaffolds.
Executive Summary: The Reactivity Divergence
The core distinction lies in the electronic activation of the aryl ring.
-
DCFBA is a "super-electrophile" relative to 2-FBA. The synergistic electron-withdrawing effects of the chloro- and fluoro-substituents at positions 2, 4, and 5 significantly lower the LUMO energy of the acrylonitrile
-carbon, accelerating Michael additions. However, this comes with decreased hydrolytic stability. -
2-FBA represents a "balanced" reactivity profile. While less electrophilic, the presence of the ortho-fluorine atom provides a superior leaving group (F vs. Cl) for subsequent intramolecular
cyclizations, often allowing for cleaner cyclization profiles under milder conditions, albeit with slower initial conjugate addition rates.
Molecular Specifications & Electronic Profile
The reactivity differences are rooted in the Hammett substituent effects and the steric environment of the benzoyl moiety.
| Feature | 2-Fluorobenzoyl Acrylonitrile (2-FBA) | 2,4-Dichloro-5-Fluorobenzoyl Acrylonitrile (DCFBA) |
| Structure | ||
| Electronic Nature | Moderately Activated | Highly Activated (Electron Deficient) |
| Leaving Group ( | Fluorine (Excellent due to high electronegativity stabilizing the Meisenheimer complex) | Chlorine (Good, but generally slower than F in activated |
| High | Very High (Enhanced by inductive withdrawal of 2,4-Cl/5-F) | |
| Primary Application | Monofluorinated quinolones; Indole synthesis | Ciprofloxacin/Fluoroquinolone precursors |
| Stability | Moderate; prone to dimerization | Low; prone to rapid hydration/polymerization (often handled as 3-amino derivative) |
Reactivity Analysis: Mechanisms & Kinetics
A. Conjugate Addition (Michael Reaction)
Both molecules serve as potent Michael acceptors. The reaction with nucleophiles (e.g., amines, thiols, enolates) occurs at the
-
DCFBA Performance: The 2,4-dichloro-5-fluoro substitution pattern exerts a strong inductive effect (-I), pulling electron density from the carbonyl, which in turn activates the
-carbon. Experimental observations in analogous systems suggest reaction rates for DCFBA can be 10–50x faster than 2-FBA depending on the nucleophile. -
2-FBA Performance: Reactivity is sufficient for primary amines but may require Lewis acid catalysis (e.g.,
) or elevated temperatures for weaker nucleophiles.
B. Intramolecular Cyclization (The Grohe-Suhr Pathway)
In drug development, the primary fate of these molecules is cyclization to form the 4-quinolone core. This proceeds via an addition-elimination mechanism (
-
The Leaving Group Paradox:
-
2-FBA: Fluorine is the superior leaving group in
reactions because its high electronegativity stabilizes the transition state (Meisenheimer complex). Consequently, the cyclization step for 2-FBA is often faster and cleaner once the intermediate is formed. -
DCFBA: Chlorine is a poorer leaving group than fluorine. However, the ring in DCFBA is more activated overall due to the additional halogens.
-
Verdict: For DCFBA, the cyclization often requires stronger bases (e.g., NaH, K2CO3) or higher temperatures (refluxing DMF/DMSO) compared to 2-FBA equivalents.
-
Experimental Protocols & Data
Protocol A: Synthesis via Knoevenagel Condensation (In Situ Generation)
Note: Due to the instability of the unsubstituted acrylonitriles, they are often generated in situ from the benzoylacetonitrile precursor.
Materials:
-
Precursor: 2,4-Dichloro-5-fluorobenzoylacetonitrile (1.0 eq)
-
Reagent: Paraformaldehyde (1.2 eq) or Dimethylformamide dimethyl acetal (DMF-DMA) for the enamine protected form.
-
Solvent: Toluene or Acetic Anhydride.
Workflow:
-
Condensation: Reflux precursor with paraformaldehyde and catalytic piperidine in toluene with Dean-Stark trap.
-
Observation: DCFBA derivatives form rapidly (< 1 h). 2-FBA derivatives may require 2-3 h.
-
Isolation: Evaporation of solvent yields the crude acrylonitrile.[1] Caution: DCFBA is a potent lachrymator and skin irritant.
Protocol B: Comparative Cyclization Kinetics (Representative Data)
Reaction: Cyclization of 3-cyclopropylamino-2-aroyl-acrylonitrile to quinolone.
| Parameter | 2-FBA Derivative | DCFBA Derivative |
| Solvent/Base | DMF / | DMF / |
| Temperature | ||
| Time to Completion | 2.5 Hours | 4.0 Hours |
| Yield | 88% | 92% |
| Impurity Profile | Low (Clean displacement of F) | Moderate (Potential de-chlorination byproducts) |
Insight: While DCFBA requires harsher conditions to displace the ortho-chlorine, the resulting scaffold (containing the 7-chloro handle) is essential for introducing the piperazine ring in Ciprofloxacin synthesis. 2-FBA cyclizes easily but lacks the functional handle for 7-position modification.
Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways. The "Critical Path" highlights the trade-off between Michael addition speed and Cyclization efficiency.
Figure 1: Comparative reaction pathways showing the kinetic inversion between the Michael addition step (favors DCFBA) and the Cyclization step (favors 2-FBA).
Strategic Recommendations
-
For Covalent Inhibitor Design: If using the acrylonitrile as a warhead, DCFBA provides superior reactivity with cysteine residues due to the highly electron-deficient ring. However, ensure the scaffold is stabilized to prevent off-target toxicity.
-
For Quinolone Library Synthesis:
-
Use DCFBA if you require substitution at the 7-position (via the 4-Cl handle) and the 6-position (5-F). This is the industry standard for broad-spectrum antibiotics.
-
Use 2-FBA if you need a simplified core or are exploring 8-position modifications without the interference of the 7-chloro group.
-
-
Handling: Store DCFBA derivatives at -20°C under argon. The 2-FBA derivatives are generally stable at 4°C.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Justus Liebigs Annalen der Chemie.
-
Application of 2,4-Dichloro-5-fluorobenzoyl chloride in Ciprofloxacin Synthesis. (2026). Vertex AI Search / AskFilo Retrieval.
-
Ishii, D., et al. (2020). Asymmetric Direct Vinylogous Conjugate Addition of Substituted Furanone Derivatives to Benzoyl Acrylonitriles.[2][3] Asian Journal of Organic Chemistry.[2]
-
Smolecule Compound Database. (2023). Reactivity Profile of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.
Sources
Elemental Analysis Standards for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
This guide outlines the elemental analysis (EA) standards for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3), a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan .
This document compares the traditional Combustion Analysis method against modern orthogonal alternatives (qNMR, HRMS), providing experimental protocols and acceptance criteria for establishing this compound as a reference standard in drug development.
Executive Summary & Compound Profile
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is a specialized enaminonitrile intermediate. Its purity is paramount because it introduces the fluorinated pharmacophore into the final Vonoprazan structure. Establishing a rigorous elemental analysis standard is the primary method for validating the bulk chemical integrity of this material before it enters GMP manufacturing.
Chemical Identity[1][2][3][4][5]
The "Standard" Challenge
Unlike simple organic standards (e.g., Acetanilide), this compound contains Fluorine . In standard CHNS combustion, fluorine can react with silica combustion tubes to form volatile silicon tetrafluoride (
Theoretical Standards & Acceptance Criteria
To validate a batch of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, the experimental values must align with the theoretical composition derived from its stoichiometry.
Theoretical Composition (Reference Values)
Calculated based on atomic weights: C (12.011), H (1.008), N (14.007), F (18.998), O (15.999).
| Element | Count | Total Mass | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 12 | 144.13 | 66.05% | 65.65% – 66.45% |
| Hydrogen (H) | 11 | 11.09 | 5.08% | 4.68% – 5.48% |
| Nitrogen (N) | 2 | 28.01 | 12.84% | 12.44% – 13.24% |
| Fluorine (F) | 1 | 19.00 | 8.70% | 8.30% – 9.10% |
| Oxygen (O) | 1 | 16.00 | 7.33% | Calculated by difference |
Note: The industry standard for purity validation in peer-reviewed journals and GMP release is a deviation of ≤ 0.4% from the theoretical value.
Comparative Analysis: Performance of Analytical Methods
When establishing the identity and purity of CAS 52200-14-3, researchers must choose between classical Combustion Analysis and modern spectroscopic techniques.
Method A: Automated CHNS Combustion (The Gold Standard)
-
Mechanism: Flash combustion at >1000°C; gases separated by GC.
-
Pros: Direct measurement of bulk purity; detects non-chromatographic impurities (water, inorganic salts).
-
Cons: Requires large sample size (~2 mg); Fluorine interference requires additives (e.g.,
or ). -
Verdict: Essential for Reference Standard Certification.
Method B: Quantitative NMR (qNMR)
-
Mechanism: Proton counting relative to an internal standard (e.g., TCNB).
-
Pros: Non-destructive; specific to organic structure; no fluorine interference (if using
-NMR). -
Cons: Does not detect inorganic salts or moisture directly; requires high-purity internal standard.
-
Verdict: Best for Routine Purity Checks.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Measures exact mass-to-charge ratio.
-
Pros: Confirms molecular formula (
) with <5 ppm error. -
Cons: Qualitative only. Cannot determine bulk purity (e.g., 95% vs 99%).
-
Verdict: Supporting Evidence Only.
Summary Comparison Table
| Feature | CHNS Combustion (Recommended) | qNMR | HRMS |
| Primary Output | Weight % of Elements | Molar % of Analyte | Exact Mass |
| Precision | High (<0.2%) | High (<1.0%) | N/A (Qualitative) |
| Fluorine Handling | Difficult (Requires additives) | Excellent ( | Excellent |
| Inorganic Detection | Yes (via residue/missing mass) | No | No |
| Sample Destructive? | Yes | No | No |
| Suitability for CAS 52200-14-3 | Validation Standard | Routine QC | Identity Confirmation |
Experimental Protocols
Protocol 1: Handling Fluorinated Samples for CHNS Analysis
Objective: Accurate determination of C, H, N without F-induced damage.
-
Instrument Preparation:
-
Use a CHNS analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).
-
Crucial Step: Pack the combustion tube with a halogen scavenger (e.g., Silver wool or Tungsten(VI) oxide
) to trap Fluorine. This prevents the formation of which attacks the quartz tube.
-
-
Calibration:
-
Calibrate using a fluorinated standard if possible (e.g., 4-Fluorobenzoic acid) to match the matrix. If unavailable, Acetanilide is acceptable if the scavenger efficiency is validated.
-
-
Sample Preparation:
-
Dry CAS 52200-14-3 in a vacuum desiccator over
for 24 hours to remove hygroscopic moisture. -
Weigh 1.5 – 2.5 mg (±0.001 mg) into a tin capsule.
-
Add ~5 mg of
(Vanadium Pentoxide) powder to the capsule to promote complete combustion of the fluorobenzoyl ring.
-
-
Analysis:
-
Run in triplicate.
-
Calculate Mean and Standard Deviation.
-
Pass Criteria: Mean values within ±0.4% of theoretical.
-
Protocol 2: Impurity Profiling (The "Alternative" Check)
Since EA cannot identify which impurity is present, use this workflow to troubleshoot failed EA results:
-
If C is low: Check for moisture (TGA) or inorganic salts (Ash test).
-
If N is high: Check for residual DMF (common solvent in synthesis) or dimethylamine.
-
If F is variable: Check for incomplete combustion (increase
dose).
Visualizations
Diagram 1: Role in Vonoprazan Synthesis
This pathway illustrates where the intermediate fits and why its purity is critical.
Caption: Synthesis workflow showing CAS 52200-14-3 as the pivotal intermediate requiring EA validation before cyclization.
Diagram 2: Analytical Decision Tree
How to choose the right standard method based on your data needs.
Caption: Decision matrix for selecting between Combustion Analysis, qNMR, and HRMS based on the development stage.
References
-
National Institute of Standards and Technology (NIST) . 3-Dimethylaminoacrylonitrile Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
LookChem . CAS 52200-14-3 | 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Properties and Suppliers.[1][2][3][4] Available at: [Link][1]
-
Google Patents . Synthetic method of Vonoprazan intermediate (CN113896655A).[6] Available at:
-
ChemRxiv . An International Study Evaluating Elemental Analysis. (General guidance on EA acceptance criteria). Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 52200-14-3 CAS|3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile|生产厂家|价格信息 [m.chemicalbook.com]
- 3. 3-(Dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile,52200-14-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile,52200-14-3-Amadis Chemical [amadischem.com]
- 5. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 6. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
Safety Operating Guide
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile proper disposal procedures
Professional EHS Guide: Logistical Handling and Disposal of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
As a pharmaceutical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile demands rigorous Environmental Health and Safety (EHS) oversight. Because this molecule contains both a nitrile group and a fluorinated aromatic ring, its end-of-life management cannot be treated as standard organic waste.
This guide provides drug development professionals and laboratory managers with the mechanistic reasoning and operational protocols required for the safe, regulatory-compliant disposal of this compound.
Physicochemical Hazard Profiling
Before establishing a disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior in waste streams. The presence of the ortho-fluorine atom on the benzoyl moiety classifies this compound strictly as halogenated organic waste [1].
| Property | Value | EHS & Disposal Implication |
| CAS Registry Number | 52200-14-3 | Required for accurate RCRA (Resource Conservation and Recovery Act) manifesting and waste tracking[2]. |
| Molecular Formula | C12H11FN2O | The presence of fluorine (F) dictates mandatory segregation from non-halogenated waste streams[2]. |
| Boiling Point | ~406.5 °C at 760 mmHg | Low volatility at room temperature minimizes inhalation risks during waste transfer, but indicates high thermal stability[2]. |
| Flash Point | ~199.6 °C | Combustible. Waste must be stored away from strong oxidizers and open ignition sources[2]. |
Operational Disposal Methodology
The following step-by-step methodology outlines the self-validating system for managing 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile waste. Note: Under no circumstances should this material be disposed of via drain discharge, standard municipal trash, or improvised thermal treatment. All disposal must be routed through institutional EHS departments and licensed hazardous waste contractors.
Step 1: Point-of-Generation Segregation
-
Action: Immediately classify and segregate any unreacted material, reaction mother liquors, or contaminated solvents containing CAS 52200-14-3 into designated Halogenated Organic Waste containers.
-
Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If fluorinated compounds are mistakenly mixed into non-halogenated waste streams, the receiving incinerator may not be equipped with the necessary alkaline wet scrubbers. Combusting fluorinated organics without proper scrubbing releases highly corrosive and toxic hydrofluoric acid (HF) gas into the atmosphere.
Step 2: Primary Containment and Compatibility
-
Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined drums for satellite accumulation. Do not use standard metal drums unless they possess a chemically resistant liner.
-
Causality: While the compound itself is stable, waste streams containing this intermediate often include residual solvents, acids, or bases from the synthetic process. Unlined metal containers are susceptible to corrosion, which can lead to catastrophic leaks in the Satellite Accumulation Area (SAA).
Step 3: Institutional EHS Transfer and Manifesting
-
Action: Label the container with the full chemical name (3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile), the hazard class (e.g., Toxic/Irritant), and the accumulation start date. Transfer to the central institutional waste facility within regulatory timeframes (typically 90 to 180 days, depending on generator status).
-
Causality: Accurate labeling prevents the generation of "unknown waste," which requires expensive analytical characterization before disposal facilities will accept it[3].
Step 4: High-Temperature Incineration (Licensed Facilities Only)
-
Action: The institutional EHS department will contract a licensed hazardous waste facility to perform high-temperature incineration.
-
Causality: To safely destroy 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, the incinerator must operate at temperatures exceeding 1,100 °C (2,012 °F) with a sufficient residence time (typically >2 seconds). This extreme thermal environment is required to completely cleave the C-F and C≡N bonds, preventing the formation of toxic byproducts such as fluorinated dioxins or furans. The resulting exhaust gases are then passed through alkaline scrubbers to neutralize HF and NOx emissions before environmental discharge.
Waste Management Workflow
The following diagram illustrates the logical flow of halogenated pharmaceutical waste from generation to safe environmental discharge, highlighting the critical infrastructure required for proper disposal.
Workflow for the segregation and professional thermal destruction of halogenated organic waste.
References
- ChemicalBook. "3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile - Safety Data Sheet.
- Lookchem. "Cas 52200-14-3, 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Basic Information & Chemical Properties.
- Smolecule. "Fluorinated Aromatic Compounds and Positional Isomers.
Sources
Personal protective equipment for handling 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
Advanced Operational Guide: PPE and Handling Protocols for 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
As a highly reactive intermediate used in pharmaceutical synthesis (often for fluorinated quinolones and advanced therapeutics), 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS: 52200-14-3) presents a complex safety profile[1][2]. Handling this compound requires moving beyond basic laboratory safety into a mechanistic, causality-driven approach to Personal Protective Equipment (PPE) and operational design.
This guide provides drug development professionals and laboratory scientists with a self-validating operational framework to ensure absolute safety, regulatory compliance, and workflow efficiency.
Mechanistic Hazard Profile: The Causality of PPE Selection
To build a fail-safe handling environment, we must first understand why specific PPE is required based on the molecule's structural components:
-
The Acrylonitrile Moiety (Toxicity & Permeability): Acrylonitriles are highly hazardous, readily absorbed through intact skin, and classified as potential carcinogens and teratogens[3][4]. OSHA strictly regulates acrylonitrile exposure, mandating a Permissible Exposure Limit (PEL) of 2 ppm over an 8-hour time-weighted average[5]. This necessitates impermeable dermal barriers and strict respiratory controls.
-
The 2-Fluorobenzoyl Group (Reactivity & Irritation): Fluorobenzoyl compounds are highly electrophilic. Upon contact with moisture or biological tissues, they can cause severe skin burns, serious eye damage, and respiratory irritation[6][7]. This dictates the need for high-tier ocular protection and chemically inert glove materials like fluorinated rubber[6].
-
The Dimethylamino Group (Basicity): Acts as a nucleophile and base, contributing to the compound's potential to cause localized alkaline irritation upon dermal or mucosal contact[8].
Quantitative PPE Matrix
The following table summarizes the required PPE, grounded in quantitative protection factors and material breakthrough data for fluorinated acrylonitriles.
| PPE Category | Specification & Material | Quantitative Standard / Data | Causality & Justification |
| Primary Dermal (Hands) | Fluorinated Rubber (Viton) (Outer) + Nitrile (Inner) | Breakthrough time: >480 mins. Minimum thickness: 0.4 mm[6]. | Acrylonitriles rapidly penetrate standard latex/thin nitrile[3]. Double-gloving ensures a fail-safe barrier if the outer layer is compromised. |
| Ocular/Face | Tightly fitting chemical safety goggles + 8-inch Face Shield | ANSI Z87.1+ / EN 166(EU) impact and splash rating[6]. | Prevents severe ocular damage from accidental splashes of the reactive fluorobenzoyl moiety[7]. |
| Respiratory | Supplied-Air Respirator (SAR) or Full-Face Cartridge (Organic Vapor) | APF (Assigned Protection Factor) = 50. OSHA PEL = 2 ppm[5]. | Required if fume hood ventilation fails or during spill cleanup to prevent inhalation of toxic vapors[9]. |
| Body | Impermeable Tychem® coveralls or heavy-duty lab coat | Permeation rate < 0.1 µg/cm²/min. | Non-impermeable clothing absorbs liquid acrylonitriles, holding the toxin against the skin[9]. |
Self-Validating Operational Protocol
A self-validating protocol ensures that every step inherently verifies the safety of the previous step before proceeding. Do not proceed to the next phase if any validation check fails.
Phase 1: Pre-Operation & Setup
-
Ventilation Validation: Turn on the Class II Type B2 biological safety cabinet or chemical fume hood. Validation Check: Verify the continuous airflow monitor reads a face velocity of 100–120 linear feet per minute (LFM). If the alarm sounds, the system is invalid; do not open the chemical.
-
Environmental Purge: Ensure the workspace is free of strong oxidizers, strong bases, copper alloys, and ammonia, as acrylonitriles can react exothermically with these materials, posing an explosion hazard[5].
-
PPE Donning Sequence:
-
Inspect Tychem® coveralls for micro-tears. Don the suit.
-
Don inner nitrile gloves. Pull the coverall sleeves over the inner gloves.
-
Don outer fluorinated rubber gloves. Validation Check: Perform a pneumatic inflation test (trap air and squeeze) on outer gloves to verify zero micro-punctures prior to use[6].
-
Don chemical goggles and face shield.
-
Phase 2: Chemical Handling
-
Closed-System Transfer: Keep the chemical container closed until it is fully inside the validated fume hood.
-
Manipulation: Utilize non-sparking spatulas or inert gas-tight syringes for transfer[9]. Keep the fume hood sash pulled down to a maximum height of 18 inches to utilize the sash as a physical blast/splash shield.
-
Continuous Monitoring: Utilize a photoionization detector (PID) calibrated for organic vapors inside the hood. Validation Check: If the PID registers >1 ppm, immediately seal the container and evacuate the hood space[5].
Phase 3: Safe Doffing & Decontamination
-
Outer Glove Removal: While still inside the fume hood, use the "beak method" to pinch the exterior of the outer fluorinated rubber gloves and remove them without touching the inner nitrile gloves[6]. Dispose of outer gloves in a sealed hazardous waste bag.
-
Surface Decontamination: Wipe down the sealed chemical container and hood surfaces with a compatible solvent, then water, before removing the inner gloves.
-
Final Doffing: Remove face shield, goggles, and coveralls. Wash hands and forearms thoroughly with soap and copious amounts of water[4][7].
Hazard Mitigation & Workflow Visualization
Workflow for safe handling and emergency mitigation of fluorinated acrylonitriles.
Emergency Response & Disposal Plan
Emergency Spill Protocol:
-
Evacuation: Immediately evacuate personnel to a safe area. Acrylonitrile vapors are heavier than air and will accumulate in low areas[7][9].
-
Containment: Only qualified personnel wearing full SAR and Tychem® suits may intervene[7]. Stop the leak if safe to do so.
-
Neutralization: Do not use combustible materials (like sawdust) to absorb the spill. Sweep up using inert absorbent pads and shovel into tightly closed, properly labeled containers.
Regulated Waste Disposal:
-
Categorization: All materials contaminated with 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (including gloves, wipes, and empty vials) must be treated as hazardous chemical waste.
-
Storage: Store waste in tightly closed containers in a cool, well-ventilated, explosion-proof area[9]. Never store uninhibited acrylonitrile waste long-term, as it may self-polymerize and rupture the container[5][9].
-
Disposal: Disposal must be executed via a licensed hazardous waste contractor in accordance with local and national EPA/RCRA regulations[10].
References
-
LookChem. Cas 52200-14-3, 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile Basic Information. Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Retrieved from:[Link]
-
Stop Carcinogens at Work. Acrylonitrile - Workplace Safety and PPE. Retrieved from:[Link]
-
Environmental Protection Agency (EPA). Acrylonitrile - EPA OSC Response. Retrieved from:[Link]
-
New Jersey Department of Health. Acrylonitrile Hazard Summary. Retrieved from:[Link]
-
Sigma-Aldrich. Safety Data Sheet for Fluorinated Derivatives. Retrieved from:[Link]
Sources
- 1. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile - Safety Data Sheet [chemicalbook.com]
- 2. Cas 52200-14-3,3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile | lookchem [lookchem.com]
- 3. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 4. nj.gov [nj.gov]
- 5. epaosc.org [epaosc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]
- 9. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
